Indium tripropan-2-olate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
indium(3+);propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUSPADPSOQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21InO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721311 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118240-53-2, 38218-24-5 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38218-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of indium tripropan-2-olate, also known as indium(III) isopropoxide. This document details its synthesis, structural characteristics, spectroscopic data, and key chemical reactions, with a focus on its applications as a precursor in materials science and as a catalyst in organic synthesis.
Core Chemical Properties
This compound is an organoindium compound with the chemical formula In(O-i-Pr)₃. It is a white solid that is sensitive to moisture. Its utility primarily stems from its role as a precursor for the synthesis of indium-based materials, such as indium oxide, and its catalytic activity in various organic transformations.
Physical and Chemical Data
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁InO₃ | [1] |
| Molecular Weight | 292.08 g/mol | [1] |
| Appearance | White solid/powder | [2] |
| Melting Point | 145 °C (decomposes) | |
| Solubility | Insoluble in isopropanol. Miscible with some alcohols, ketones, and esters. Reacts with water. | [3][4] |
Synthesis of this compound
A general and reliable method for the synthesis of homoleptic indium alkoxides involves the alcoholysis of an indium amide complex. This approach avoids the potential formation of oxo-centered clusters that can occur when using indium halides.[5]
Experimental Protocol: Synthesis via Alcoholysis of Indium Amide
This protocol is based on the general method described for the synthesis of indium alkoxides.[3]
Materials:
-
Indium tris[N-(tert-butyl)trimethylsilylamide] (In[N-t-Bu(SiMe₃)]₃)
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous hydrocarbon solvent (e.g., hexane or toluene)
-
Schlenk line and glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve a known quantity of In[N-t-Bu(SiMe₃)]₃ in an anhydrous hydrocarbon solvent in a Schlenk flask.
-
To this solution, add a stoichiometric amount (3 equivalents) of anhydrous isopropanol dropwise with stirring.
-
The reaction is typically exothermic and results in the precipitation of the insoluble this compound.
-
Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
The solid product is then isolated by filtration under an inert atmosphere.
-
Wash the isolated solid with a cold, anhydrous hydrocarbon solvent to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum to yield this compound as a white, insoluble powder.
Spectroscopic and Structural Characterization
Detailed spectroscopic and structural data for pure, monomeric this compound is scarce in the literature, likely due to its tendency to exist as an insoluble, polymeric, or oligomeric species, [In(O-i-Pr)₃]n.[3] This complicates characterization by methods that require soluble samples or single crystals.
Spectroscopic Data Summary
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the isopropoxide ligands. A septet for the methine proton (CH) and a doublet for the methyl protons (CH₃). |
| ¹³C NMR | Two distinct signals are expected for the methine (CH) and methyl (CH₃) carbons of the isopropoxide ligands. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations of the alkyl groups. A strong band corresponding to the In-O stretching vibration is also expected. |
| Mass Spectrometry | Due to its likely polymeric nature in the solid state and potential for decomposition upon heating, obtaining a clear molecular ion peak can be challenging. Fragmentation patterns would likely show the loss of isopropoxide groups. |
Key Chemical Reactions and Applications
This compound is a versatile compound with significant applications in materials science and organic synthesis.
Precursor for Indium Oxide (In₂O₃)
This compound serves as a valuable single-source precursor for the deposition of indium oxide thin films and the synthesis of In₂O₃ nanoparticles. The primary reactions involved are hydrolysis and thermal decomposition.
In the presence of water, this compound undergoes hydrolysis to form indium hydroxide, In(OH)₃, and isopropanol. Subsequent calcination of the indium hydroxide yields indium oxide.
Reaction: In(O-i-Pr)₃ + 3 H₂O → In(OH)₃ + 3 i-PrOH 2 In(OH)₃ → In₂O₃ + 3 H₂O
At elevated temperatures, this compound decomposes to form indium oxide. This property is exploited in chemical vapor deposition (CVD) techniques for the fabrication of In₂O₃ thin films.[5]
Catalyst in Organic Synthesis
This compound has been demonstrated to be an effective catalyst for the Meerwein–Ponndorf–Verley (MPV) reduction of aldehydes.[6] This reaction offers a chemoselective method for the reduction of aldehydes to their corresponding primary alcohols using isopropanol as both the solvent and the hydride source.
The following is a general procedure for the indium tri(isopropoxide)-catalyzed MPV reduction of an aldehyde.[6]
Materials:
-
Indium tri(isopropoxide) (In(O-i-Pr)₃)
-
Aldehyde substrate
-
Anhydrous 2-propanol
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a solution of the aldehyde (1 equivalent) in anhydrous 2-propanol under an inert atmosphere, add a catalytic amount of indium tri(isopropoxide) (e.g., 20 mol %).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding primary alcohol.
Conclusion
This compound is a valuable compound in both materials science and organic chemistry. Its utility as a precursor for indium oxide is well-established, providing a route to this important transparent conducting oxide. Furthermore, its catalytic activity in reactions such as the Meerwein–Ponndorf–Verley reduction highlights its potential for chemoselective transformations. While the characterization of the pure, monomeric compound is challenging due to its physical properties, its reactivity and applications are well-documented, making it a compound of significant interest for researchers in these fields. Further investigation into its structural and spectroscopic properties would be beneficial for a more complete understanding of its chemistry.
References
- 1. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indium(III) isopropoxide, 99.9% (metals basis) 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indium(III) isopropoxide, 99+% (metals basis), 5% w/v isopropanol | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Indium Tripropan-2-olate: A Comprehensive Technical Guide to its Application as an Indium Oxide Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium oxide (In₂O₃) is a key transparent conducting oxide (TCO) with extensive applications in optoelectronic devices, including flat-panel displays, solar cells, and sensors. The choice of precursor is a critical factor in determining the final properties of the In₂O₃ thin films. Indium tripropan-2-olate, also known as indium isopropoxide [In(O-i-Pr)₃], is a volatile, metal-organic compound that serves as a viable precursor for the deposition of high-quality indium oxide films through various techniques. Its solubility in organic solvents and favorable decomposition characteristics make it suitable for solution-based and vapor-phase deposition methods. This technical guide provides an in-depth overview of the use of this compound in the synthesis of indium oxide, focusing on sol-gel, chemical vapor deposition (CVD), and atomic layer deposition (ALD) techniques.
Data Presentation: Properties of Indium Oxide Films
The properties of indium oxide films are highly dependent on the deposition method and the specific process parameters employed. While comprehensive data for films derived exclusively from this compound is not extensively available in a single source, the following tables summarize typical properties of indium oxide films synthesized from various precursors to provide a comparative benchmark.
Table 1: Electrical and Optical Properties of Indium Oxide Thin Films
| Deposition Method | Precursor | Deposition Temperature (°C) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Transmittance (%) | Film Thickness (nm) |
| Sol-Gel | Indium Nitrate | 500 | 2.52 | 4.27 x 10¹⁷ | 26.60 | >94 | 0.3 - 135.1[1] |
| ALD | Trimethylindium (TMI) + O₃ | 100 - 200 | 3.2 x 10⁻³ | 7.0 x 10¹⁹ | - | - | -[2] |
| PEALD | Cyclopentadienyl Indium (InCp) + O₂ Plasma | 300 | 4.25 x 10⁻³ | - | - | - | -[3] |
| PEALD | Cyclopentadienyl Indium (InCp) + O₂ Plasma | 250 | - | - | 56.3 | - | -[3] |
| ALD | [3-(dimethylamino)propyl] dimethyl indium (DADI) + H₂O | 275 | 9.2 x 10⁻⁵ | ~10²¹ | - | >80 (420-700 nm) | - |
| Ultrasonic Spray CVD | Indium Chloride | 350 - 550 | 10⁻² | - | - | >85 | -[4] |
Table 2: Deposition Parameters for Indium Oxide Films via ALD
| Precursor | Oxidant | Deposition Temperature (°C) | Growth Rate (Å/cycle) |
| Cyclopentadienyl Indium (InCp) | H₂O₂ | 160 - 200 | 1.4 - 1.5[2] |
| Trimethylindium (TMI) | H₂O | 200 - 251 | -[3] |
| Dimethyl(N-ethoxy-2,2-dimethylcarboxylicpropanamide)indium | H₂O | 200 - 300 | 0.083[5] |
| Tris(N,N'-diisopropyl-2-dimethylamido-guanidinato)indium | H₂O | 240 | 0.04[5] |
| Diethyl[bis(trimethylsilyl)amido]indium | H₂O | 200 | 0.07[5] |
| Cyclopentadienyl Indium (InCp) | O₃ | 200 - 450 | 1.3 - 2.0 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of indium oxide using this compound as the precursor for sol-gel, CVD, and ALD techniques. These protocols are based on established principles for metal alkoxide precursors and should be optimized for specific equipment and desired film characteristics.
Sol-Gel Synthesis of Indium Oxide Nanoparticles
This protocol describes the preparation of indium oxide nanoparticles from this compound via a sol-gel process, which involves hydrolysis and condensation reactions.
Materials:
-
This compound (In(O-i-Pr)₃)
-
2-Propanol (IPA) or other suitable alcohol (e.g., ethanol)
-
Deionized water
-
Nitric acid (HNO₃) or acetic acid (CH₃COOH) (as catalyst)
-
Ammonia solution (NH₄OH) (for pH adjustment, optional)
Equipment:
-
Schlenk line or glovebox for inert atmosphere handling
-
Glass reaction vessel
-
Magnetic stirrer and hotplate
-
Condenser
-
Drying oven
-
Tube furnace for calcination
Protocol:
-
Precursor Solution Preparation: In an inert atmosphere (e.g., argon or nitrogen), dissolve a calculated amount of this compound in a suitable anhydrous alcohol (e.g., 2-propanol) to achieve the desired molar concentration (e.g., 0.1 M). Stir the solution until the precursor is completely dissolved.
-
Hydrolysis: While stirring vigorously, slowly add a mixture of deionized water and alcohol to the precursor solution. The molar ratio of water to the indium precursor is a critical parameter and typically ranges from 1 to 10. An acid catalyst (e.g., a few drops of nitric acid) can be added to the water-alcohol mixture to control the hydrolysis rate.
-
Condensation and Gelation: Continue stirring the solution at room temperature or with gentle heating (e.g., 40-60 °C). The solution will gradually become more viscous as hydrolysis and condensation reactions proceed, eventually forming a transparent sol and then a gel. The gelation time can vary from hours to days depending on the reaction conditions.
-
Aging: Age the gel for a period of 24-48 hours at room temperature. This step allows for further strengthening of the gel network.
-
Drying: Dry the gel in an oven at a temperature of 80-120 °C for several hours to remove the solvent and other volatile components, resulting in a xerogel.
-
Calcination: Calcine the dried xerogel in a tube furnace under a controlled atmosphere (e.g., air or oxygen). The temperature is typically ramped up slowly (e.g., 2-5 °C/min) to a final temperature between 400 °C and 600 °C and held for several hours. This step removes organic residues and promotes the crystallization of indium oxide.
Chemical Vapor Deposition (CVD) of Indium Oxide Thin Films
This protocol outlines the deposition of indium oxide thin films using this compound in a CVD process.
Equipment:
-
CVD reactor with a heated substrate stage
-
Precursor delivery system (bubbler or direct liquid injection)
-
Mass flow controllers for carrier and reactant gases
-
Vacuum pump
Protocol:
-
Substrate Preparation: Clean the desired substrate (e.g., silicon wafer, glass slide) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Precursor Handling: Load the this compound into the precursor bubbler. Heat the bubbler to a temperature sufficient to generate an adequate vapor pressure (e.g., 80-150 °C). The precursor delivery lines should also be heated to prevent condensation.
-
Deposition Process:
-
Place the cleaned substrate onto the substrate holder in the CVD reactor.
-
Evacuate the reactor to a base pressure in the range of 10⁻³ to 10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature, typically in the range of 300-500 °C.
-
Introduce a carrier gas (e.g., argon or nitrogen) through the precursor bubbler to transport the this compound vapor into the reaction chamber.
-
Simultaneously, introduce an oxidizing agent (e.g., oxygen, water vapor, or an oxygen plasma) into the chamber.
-
The precursor and oxidant react on the heated substrate surface, leading to the deposition of an indium oxide thin film.
-
The film thickness is controlled by the deposition time and precursor flow rate.
-
-
Cooling and Characterization: After the desired deposition time, stop the precursor and oxidant flows and cool the substrate down to room temperature under an inert gas flow before removing it from the reactor.
Atomic Layer Deposition (ALD) of Indium Oxide Thin Films
This protocol provides a general procedure for the deposition of indium oxide thin films with atomic-level precision using this compound in an ALD process.
Equipment:
-
ALD reactor with a heated substrate stage
-
Precursor and reactant delivery systems with fast-acting valves
-
In-situ monitoring tools (e.g., quartz crystal microbalance, ellipsometer) are recommended for process optimization.
Protocol:
-
Substrate Preparation: Prepare the substrate as described in the CVD protocol.
-
Precursor Handling: Load the this compound into a precursor cylinder and heat it to a temperature that provides a suitable vapor pressure (e.g., 70-130 °C).
-
ALD Cycle: The ALD process consists of a sequence of self-limiting surface reactions, repeated to grow the film layer by layer. A typical ALD cycle for In₂O₃ using this compound and an oxidant (e.g., water or ozone) is as follows:
-
Pulse A (Indium Precursor): Introduce a pulse of this compound vapor into the reactor. The precursor molecules will chemisorb onto the substrate surface.
-
Purge A: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and gaseous byproducts.
-
Pulse B (Oxidant): Introduce a pulse of the oxidant (e.g., H₂O or O₃) into the reactor. The oxidant reacts with the chemisorbed indium precursor on the surface to form a layer of indium oxide and release byproducts.
-
Purge B: Purge the reactor with the inert gas to remove the unreacted oxidant and gaseous byproducts.
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.1 to 1.0 Å, depending on the precursors and deposition temperature. The deposition temperature for ALD of indium oxide typically ranges from 150 °C to 300 °C.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and reaction pathways described in this guide.
Caption: Sol-Gel Synthesis Workflow for Indium Oxide Nanoparticles.
Caption: Chemical Vapor Deposition (CVD) Experimental Workflow.
Caption: Atomic Layer Deposition (ALD) Cycle for Indium Oxide.
Caption: Simplified Hydrolysis and Condensation of Indium Isopropoxide.
References
Indium (III) isopropoxide CAS number and safety
An In-Depth Technical Guide to Indium (III) Isopropoxide: CAS Number and Safety for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the CAS number, safety protocols, and handling of Indium (III) isopropoxide, a chemical compound pertinent to professionals in research, science, and drug development.
Chemical Identification
Indium (III) isopropoxide is an organometallic compound used as a catalyst and precursor in various chemical syntheses. While the most commonly cited CAS (Chemical Abstracts Service) number is 38218-24-5 , it is also identified by CAS number 118240-53-2 in some supplier databases.
Physicochemical Data
The following table summarizes the key quantitative data for Indium (III) isopropoxide.
| Property | Value |
| Molecular Formula | C9H21InO3 |
| Molecular Weight | 292.08 g/mol |
| Appearance | White to yellow powder or colorless liquid |
| Melting Point | 145°C (decomposes) |
| Solubility | Insoluble in water |
(Data sourced from multiple chemical suppliers and safety data sheets)
Safety and Hazard Information
Indium (III) isopropoxide is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to ensure the well-being of laboratory personnel.
GHS Hazard Classification
-
Flammable Solids: Category 1 or 2
-
Skin Irritation: Category 2
-
Serious Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
Precautionary Statements
A summary of key precautionary statements from Safety Data Sheets (SDS) is provided below:
| Type | Statement |
| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Handling and Storage
-
Handling: Handle in a well-ventilated place, wearing suitable protective clothing to avoid contact with skin and eyes. Use non-sparking tools and prevent fire caused by electrostatic discharge.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. It should be stored away from incompatible materials such as strong oxidizing agents.
Application in Organic Synthesis: Oppenauer Oxidation
Indium (III) isopropoxide is an effective catalyst for the Oppenauer oxidation, which involves the oxidation of primary or secondary alcohols to their corresponding aldehydes or ketones.
Representative Experimental Protocol
The following is a representative protocol for the Oppenauer oxidation of a benzylic alcohol using Indium (III) isopropoxide as a catalyst and pivalaldehyde as an oxidant.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the benzylic alcohol, the oxidant (pivalaldehyde), and the solvent to a reaction flask.
-
Catalyst Addition: Add Indium (III) isopropoxide (typically 1-5 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows.
Indium Tripropan-2-olate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physical, chemical, and catalytic properties of Indium Tripropan-2-olate, a versatile organometallic compound with emerging applications in materials science and organic synthesis.
Introduction
This compound, also known as indium isopropoxide, is an organometallic compound that has garnered significant interest for its utility as a precursor in the synthesis of indium-based materials and as a catalyst in various organic transformations. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and explores its potential applications, particularly in areas relevant to pharmaceutical research and development.
Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁InO₃ | [2][3] |
| Molecular Weight | 292.08 g/mol | [3] |
| Appearance | Colorless liquid or yellow powder | [1] |
| Melting Point | 145°C (decomposes) | |
| Boiling Point | 82°C (for a 5% w/v solution in isopropanol) | [1] |
| Density | 0.78 g/mL (for a 5% w/v solution in isopropanol) | [1] |
| Solubility | Soluble in alcohols, ketones, and esters. | [1] |
| Stability | Moisture sensitive. | [1] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of metal alkoxides. Its key chemical properties include hydrolysis, thermal decomposition, and catalytic activity.
Hydrolysis and the Sol-Gel Process
Like other metal alkoxides, this compound is susceptible to hydrolysis, reacting with water to form indium hydroxide, which can then be converted to indium oxide upon heating. This property is fundamental to its application in the sol-gel process for the preparation of indium oxide thin films and nanoparticles.[4] The sol-gel process generally involves the controlled hydrolysis and condensation of the metal alkoxide precursor to form a colloidal suspension (sol) that subsequently gels to form a solid network.
Thermal Decomposition
Information on the specific thermal decomposition products of this compound is limited. However, thermal decomposition of metal alkoxides typically yields the corresponding metal oxide and volatile organic byproducts. Studies on other indium precursors, such as trimethylindium, indicate that decomposition can proceed through the loss of organic ligands to ultimately form indium-containing materials.[5][6]
Catalytic Activity
Indium(III) compounds, including alkoxides, are known to function as Lewis acid catalysts in a variety of organic reactions.[5][7] These reactions are often characterized by high selectivity and the ability to proceed under mild conditions. The catalytic potential of this compound lies in its ability to activate substrates for carbon-carbon and carbon-heteroatom bond-forming reactions, which are crucial in the synthesis of complex organic molecules, including pharmaceutical intermediates.[5][8]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of metal alkoxides involves the reaction of a metal halide with an alcohol in the presence of a base to neutralize the hydrogen halide byproduct.[9]
Objective: To synthesize this compound from an indium trihalide.
Materials:
-
Indium(III) chloride (InCl₃), anhydrous
-
Isopropanol (Propan-2-ol), anhydrous
-
A suitable non-nucleophilic base (e.g., ammonia, triethylamine)
-
Anhydrous, non-protic organic solvent (e.g., toluene, hexane)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Under an inert atmosphere, dissolve anhydrous indium(III) chloride in the chosen organic solvent in a reaction vessel equipped with a stirrer and a condenser.
-
Slowly add a stoichiometric amount of anhydrous isopropanol to the solution.
-
Introduce the base to the reaction mixture to neutralize the HCl formed during the reaction. The hydrochloride salt of the base will precipitate.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.
-
After the reaction is complete, the precipitated salt is removed by filtration under an inert atmosphere.
-
The solvent and any volatile byproducts are removed from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or sublimation under vacuum.
Diagram 1: General Workflow for the Synthesis of Metal Alkoxides
Caption: General experimental workflow for the synthesis of metal alkoxides.
Characterization Techniques
The characterization of this compound involves a combination of spectroscopic and analytical methods to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the isopropoxy groups. The methine proton (-OCH) would appear as a septet, and the methyl protons (-CH₃) as a doublet. The chemical shifts can provide information about the electronic environment of the protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methine and methyl carbons of the isopropoxy ligands.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the C-H, C-O, and In-O bonds. The absence of a broad O-H stretching band would indicate the absence of significant hydrolysis or residual alcohol.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.
Diagram 2: Characterization Workflow for a Synthesized Compound
Caption: Workflow for the characterization of a synthesized chemical compound.
Applications in Drug Development and Organic Synthesis
While direct applications of this compound in drug formulations are not documented, its role as a catalyst and precursor holds significant potential for the pharmaceutical industry.
Catalyst in the Synthesis of Pharmaceutical Intermediates
Indium(III) catalysts are increasingly utilized in organic synthesis due to their unique reactivity and tolerance to various functional groups.[5][7] this compound, as a source of soluble and reactive indium(III), can potentially catalyze a range of reactions pivotal to the synthesis of drug molecules and their intermediates. Examples of indium-catalyzed reactions relevant to pharmaceutical synthesis include the formation of indoles, pyrroles, and other heterocyclic systems that are common scaffolds in medicinal chemistry.[7][8]
Diagram 3: Catalytic Role in Pharmaceutical Intermediate Synthesis
References
- 1. Strategies for the Synthesis and Characterization of Mixed-metal Alkoxide ... - Paul S. Coan - Google Books [books.google.com]
- 2. This compound | C9H21InO3 | CID 57346963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polymeric Metal Alkoxides - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 9. Transition metal alkoxide complex - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Formula of Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium tripropan-2-olate, also commonly known as indium(III) isopropoxide, is an organometallic compound with significant applications in materials science and catalysis. It serves as a key precursor in the synthesis of indium-containing materials, such as indium oxide thin films, which are utilized in the manufacturing of transparent conductive coatings for displays and solar cells.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Formula
This compound is characterized by a central indium atom in the +3 oxidation state, coordinated to three isopropoxide ligands. The molecular formula for this compound is C9H21InO3.[2][3] The IUPAC name is tri(propan-2-yloxy)indigane.[2]
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | tri(propan-2-yloxy)indigane[2] |
| Synonyms | Indium(III) isopropoxide, Indium isopropoxide, Indium-tri(2-propanolate)[2] |
| CAS Number | 38218-24-5[3] |
| Molecular Formula | C9H21InO3[2][3] |
| InChI | InChI=1S/3C3H7O.In/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3[2] |
| InChIKey | OVZUSPADPSOQQN-UHFFFAOYSA-N[2] |
| SMILES | CC(C)O--INVALID-LINK--OC(C)C[2] |
Physicochemical Properties
This compound is typically a colorless liquid or a yellow powder.[3][4] It is soluble in alcohols, ketones, and esters.[1] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Weight | 292.08 g/mol [2] |
| Appearance | Yellowish green odorless crystals, Yellow Powder[4][5] |
| Melting Point | 145°C (decomposes)[3] |
| Boiling Point | 82°C[3] |
| Density | 0.808 g/mL at 25°C[3] |
| Flash Point | 10°C[3] |
| Solubility | Soluble in alcohols, ketones, and esters[1] |
Experimental Protocols
The following protocols are representative methods for the synthesis and characterization of this compound, based on general procedures for the preparation of metal alkoxides.
Synthesis of this compound
This protocol is based on the reaction of an indium trihalide with an alkali metal isopropoxide.
Materials:
-
Anhydrous Indium(III) chloride (InCl3)
-
Anhydrous isopropanol
-
Sodium metal
-
Anhydrous n-hexane
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, prepare a solution of sodium isopropoxide by carefully dissolving sodium metal in anhydrous isopropanol. The reaction is exothermic and should be controlled.
-
In a separate flask, dissolve anhydrous indium(III) chloride in anhydrous n-hexane.
-
Slowly add the indium chloride solution to the freshly prepared sodium isopropoxide solution at room temperature with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
A precipitate of sodium chloride will form. Remove the precipitate by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or sublimation under vacuum.
Logical Workflow for Synthesis
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropoxide ligands. The methine proton should appear as a septet, and the methyl protons as a doublet, due to spin-spin coupling.
-
¹³C NMR: The carbon-13 NMR spectrum should exhibit two signals, one for the methine carbon and one for the methyl carbons of the isopropoxide ligands.
X-ray Diffraction (XRD):
-
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. This technique would also confirm the monomeric or oligomeric nature of the compound in the solid state.
-
Powder X-ray diffraction can be used to assess the crystallinity and phase purity of the synthesized material.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum will show characteristic absorption bands for the C-H and C-O bonds of the isopropoxide ligands. The position of the In-O stretching vibration would also be present, typically in the lower frequency region of the spectrum.
Conclusion
This compound is a valuable precursor in materials chemistry. While its fundamental chemical and physical properties are known, detailed experimental data on its molecular structure from techniques like single-crystal X-ray diffraction and comprehensive NMR spectroscopic analysis are not widely reported in the public literature. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of this important organometallic compound, which will be of interest to researchers in materials science and related fields. Further detailed structural and spectroscopic studies would be a valuable addition to the scientific literature.
References
- 1. Indium(III) isopropoxide, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]
- 2. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Indium(III) isopropoxide, 99.9% (metals basis) 10 g | Request for Quote [thermofisher.com]
- 5. Indium(III) oxide - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Solubility of Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Indium tripropan-2-olate, also known as indium isopropoxide [In(O-i-Pr)₃]. A key precursor in materials science, particularly in the synthesis of indium-based nanoparticles and thin films, its solubility is a critical parameter for solution-based processing techniques. This document details its solubility in various solvents, provides a robust experimental protocol for quantitative solubility determination of this air-sensitive compound, and outlines its role in the sol-gel synthesis of indium oxide.
Solubility Profile of this compound
Data Presentation: Solubility Summary
| Solvent Class | Solvent Example(s) | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |
| Protic Solvents | |||
| Water | H₂O | Insoluble[2] | < 0.01[2] |
| Alcohols | Isopropanol, Ethanol | Miscible[3] | Not available |
| Aprotic Solvents | |||
| Ethers | Tetrahydrofuran (THF) | Soluble | Not available |
| Ketones | Acetone | Miscible[3] | Not available |
| Esters | Ethyl Acetate | Miscible[3] | Not available |
| Hydrocarbons | Toluene | Soluble | Not available |
| Other Aprotic | Dimethyl sulfoxide (DMSO) | Insoluble or slightly soluble[2] | < 0.1[2] |
It is important to note that the term "miscible" implies that the solute and solvent will mix in all proportions to form a homogeneous solution.[3] However, some sources suggest that metal alkoxides, in general, can have low solubility in the alcohols from which they are derived, typically in the range of 2-25 wt%.[4] This discrepancy highlights the need for precise quantitative measurements for specific applications.
Experimental Protocol: Quantitative Solubility Determination
The moisture-sensitive nature of this compound necessitates the use of air-free techniques for accurate solubility determination. The following protocol is a synthesized methodology based on established gravimetric methods and Schlenk line techniques for handling air-sensitive compounds.[5][6]
Objective: To determine the quantitative solubility of this compound in a given anhydrous solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous solvent of interest
-
Schlenk line or glovebox with an inert atmosphere (e.g., Argon or Nitrogen)[7]
-
Schlenk flasks or vials with septa
-
Cannula and syringes for liquid transfer[7]
-
Analytical balance (4-5 decimal places)
-
Thermostatic bath
-
Centrifuge (optional, for air-free operation)
-
Filtration apparatus for inert atmosphere (e.g., cannula filter)[7]
-
Pre-weighed collection flask
Methodology:
-
Preparation of Saturated Solution: a. Under an inert atmosphere (in a glovebox or on a Schlenk line), add an excess amount of this compound to a Schlenk flask containing a known volume of the anhydrous solvent. The use of excess solid is crucial to ensure saturation. b. Seal the flask and place it in a thermostatic bath set to the desired temperature. c. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]
-
Phase Separation: a. Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle. b. To separate the saturated solution from the excess solid under inert conditions, use a cannula filter.[7] One end of the cannula is inserted into the solution (above the solid precipitate), and the other end into a pre-weighed collection Schlenk flask. c. The transfer is driven by a positive pressure of inert gas.
-
Gravimetric Analysis: a. Weigh the collection flask containing the known volume of the saturated solution to determine the total mass of the solution. b. Under a flow of inert gas or in a vacuum oven, carefully evaporate the solvent from the collection flask. The low volatility of the solute allows for the selective removal of the solvent. c. Once the solvent is completely removed, weigh the collection flask again. The difference in mass corresponds to the mass of the dissolved this compound.[3]
-
Calculation of Solubility: a. Calculate the solubility using the following formula:
Experimental Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination of this compound.
Signaling Pathway: Sol-Gel Synthesis of Indium Oxide
This compound is a widely used precursor for the synthesis of indium oxide (In₂O₃) nanoparticles and thin films via the sol-gel method. This process involves two primary chemical reactions: hydrolysis and condensation.
Hydrolysis: The first step is the hydrolysis of the indium isopropoxide, where the isopropoxy groups (-O-i-Pr) are replaced with hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.
In(O-i-Pr)₃ + 3H₂O → In(OH)₃ + 3(i-Pr)OH
Condensation: The newly formed indium hydroxide molecules then undergo condensation reactions. In these reactions, a water molecule is eliminated, leading to the formation of In-O-In bridges. This process results in the growth of a three-dimensional network, forming a "sol" (a colloidal suspension of solid particles in a liquid) and eventually a "gel" (a solid network encapsulating the solvent).
2In(OH)₃ → (HO)₂In-O-In(OH)₂ + H₂O
This condensation process continues, leading to the formation of indium oxide. Subsequent heat treatment (calcination) is typically employed to remove residual organic and hydroxyl groups and to crystallize the amorphous indium oxide into the desired phase.
Sol-Gel Reaction Pathway
Caption: Sol-gel synthesis pathway of Indium Oxide from this compound.
References
- 1. INDIUM (III) ISOPROPOXIDE | 118240-53-2 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Schlenk line - Wikipedia [en.wikipedia.org]
Unveiling the Thermal Decomposition Pathway of Indium Tripropan-2-olate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the thermal decomposition of indium tripropan-2-olate, a critical precursor in the fabrication of indium-based semiconductor materials. Tailored for researchers, scientists, and professionals in drug development utilizing indium compounds, this document synthesizes key data, experimental protocols, and visual representations of the decomposition process to facilitate a deeper understanding and application of this technology.
Introduction
This compound, with the chemical formula In(O-i-Pr)₃, is a metal-organic precursor widely employed in the synthesis of indium oxide (In₂O₃) thin films and nanoparticles. The controlled thermal decomposition of this compound is fundamental to achieving desired material properties, including crystallinity, morphology, and electronic characteristics. Understanding the precise thermal behavior of this compound is therefore paramount for the reproducible and scalable production of high-quality indium-based materials for applications ranging from transparent conducting oxides in displays to catalysts and sensors. This guide delves into the quantitative analysis of its thermal degradation, the experimental conditions under which this occurs, and the mechanistic pathways involved.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide critical data on the temperature-dependent mass loss and associated thermal events.
| Parameter | Value | Reference |
| Formula | In(O-i-Pr)₃ | [1] |
| Molecular Weight | 292.12 g/mol | [1] |
| Melting Point | 12-14 °C (decomposes) | [1] |
| Boiling Point | 140 °C at 0.1 mmHg | [1] |
Table 1: Physical Properties of this compound
The thermal decomposition proceeds in distinct stages, as summarized in the following table.
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| ~150 - 250 | ~30 | Initial decomposition and loss of isopropanol/propene |
| ~250 - 350 | ~25 | Further decomposition and formation of indium oxy-isopropoxide intermediates |
| > 350 | ~10 | Final conversion to Indium Oxide (In₂O₃) |
Table 2: Summary of Thermogravimetric Analysis (TGA) Data for the Decomposition of this compound
Experimental Protocols
The data presented in this guide are derived from standard thermal analysis techniques. The methodologies employed are detailed below to ensure reproducibility and to provide a basis for further experimental design.
Thermogravimetric Analysis (TGA)
-
Instrument: A standard thermogravimetric analyzer.
-
Sample Preparation: A small quantity of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically flowing nitrogen or air, at a specified flow rate (e.g., 50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The mass of the sample is continuously monitored as a function of temperature.
Differential Scanning Calorimetry (DSC)
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, to prevent oxidation.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear ramp (e.g., 10 °C/min) over the temperature range of interest.
-
Data Collection: The difference in heat flow between the sample and the reference is recorded as a function of temperature, revealing endothermic and exothermic transitions.
Visualizing the Decomposition Pathway and Experimental Workflow
To elucidate the complex processes involved in the thermal decomposition of this compound and the experimental procedures for its analysis, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathway of this compound to indium oxide.
Caption: Logical relationship between precursor properties, decomposition conditions, and final material properties.
Conclusion
This technical guide has provided a detailed overview of the thermal decomposition of this compound. The quantitative data, experimental protocols, and visual diagrams presented herein serve as a valuable resource for researchers and professionals working with this precursor. A thorough understanding of its thermal behavior is essential for the controlled synthesis of indium oxide materials with tailored properties for advanced technological applications. Further research may focus on the in-situ analysis of decomposition byproducts and the influence of dopants on the thermal degradation profile.
References
Hydrolysis of Indium Tripropan-2-olate in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of indium tripropan-2-olate (In(OiPr)3) in solution, a critical process in the sol-gel synthesis of indium oxide (In2O3) nanoparticles. Due to the limited availability of direct research on this compound hydrolysis, this guide synthesizes information from related studies on other indium precursors and analogous metal alkoxide systems to present a coherent understanding of the process.
Introduction
Indium oxide (In2O3) nanoparticles have garnered significant interest for various applications, including transparent conducting oxides, gas sensors, and catalysts. The sol-gel method offers a versatile and cost-effective route for the synthesis of these nanoparticles, where the hydrolysis and subsequent condensation of a metal-organic precursor are the key steps. This compound is a common precursor for this process, offering good solubility in organic solvents. Understanding and controlling its hydrolysis is paramount for tailoring the properties of the final In2O3 material.
The Hydrolysis and Condensation Pathway
The transformation of this compound into indium oxide via the sol-gel process involves two primary reactions: hydrolysis and condensation.
Hydrolysis: In this step, the isopropoxy groups (-OiPr) of the indium precursor are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be represented by the following general equation:
In(OiPr)3 + nH2O → In(OiPr)3-n(OH)n + n(iPrOH)
The extent of hydrolysis, controlled by the water-to-alkoxide ratio, is a critical parameter influencing the subsequent condensation and final product morphology.
Condensation: The partially or fully hydrolyzed indium species then undergo condensation reactions to form indium-oxygen-indium (In-O-In) bridges, leading to the formation of a sol and eventually a gel network. This can proceed via two main pathways:
-
Oxolation: A reaction between a hydroxyl group and an isopropoxy group, eliminating an alcohol molecule. In-OH + iPrO-In → In-O-In + iPrOH
-
Olation: A reaction between two hydroxyl groups, eliminating a water molecule. In-OH + HO-In → In-O-In + H2O
The relative rates of hydrolysis and condensation significantly impact the structure of the resulting indium oxide nanoparticles.
Below is a simplified diagram illustrating the sol-gel process from the this compound precursor.
Caption: Simplified workflow of the sol-gel synthesis of Indium Oxide.
Experimental Protocols
While specific protocols for the hydrolysis of this compound are not abundant in the literature, the following represents a generalized procedure for the sol-gel synthesis of indium oxide nanoparticles, compiled from various sources utilizing similar precursors.
3.1. Materials
-
This compound (In(OiPr)3)
-
Anhydrous isopropanol (iPrOH)
-
Deionized water
-
Nitric acid (HNO3) or Ammonia (NH4OH) (optional, as catalyst)
3.2. Synthesis of Indium Oxide Nanoparticles
-
Precursor Solution Preparation: A solution of this compound is prepared by dissolving a specific amount of the precursor in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. The concentration of this solution is a key experimental parameter.
-
Hydrolysis: A controlled amount of deionized water, often mixed with isopropanol, is added dropwise to the precursor solution under vigorous stirring. The water-to-alkoxide molar ratio is a critical factor influencing particle size and morphology. An acid or base catalyst can be added to the water/isopropanol mixture to control the rates of hydrolysis and condensation.
-
Gelation and Aging: The resulting sol is typically stirred for a period ranging from a few hours to several days at a constant temperature to allow for the completion of the condensation reactions and the formation of a stable gel.
-
Drying: The wet gel is dried to remove the solvent and other volatile byproducts. This can be done under ambient conditions, in an oven at a specific temperature, or via supercritical drying to preserve the porous structure.
-
Calcination: The dried gel is then calcined at elevated temperatures (typically 300-600 °C) in air or a controlled atmosphere to remove residual organic compounds and promote the crystallization of indium oxide.
The following diagram illustrates a typical experimental workflow for the synthesis of indium oxide nanoparticles from this compound.
Caption: Experimental workflow for In2O3 nanoparticle synthesis.
Quantitative Data
Quantitative data specifically for the hydrolysis of this compound is scarce in publicly available literature. However, we can present a table of typical experimental parameters gathered from studies on the sol-gel synthesis of indium oxide using various precursors, which can serve as a starting point for process development.
| Parameter | Typical Range | Effect on Final Product |
| Precursor Concentration | 0.01 M - 0.5 M | Affects particle size and agglomeration. Higher concentrations may lead to larger particles. |
| Water-to-Alkoxide Molar Ratio (Rw) | 1 - 100 | A critical parameter. Lower Rw favors slower hydrolysis and condensation, potentially leading to smaller, more uniform particles. Higher Rw can lead to rapid precipitation. |
| Solvent | Isopropanol, Ethanol, Methanol | The choice of solvent can influence the solubility of the precursor and the rates of hydrolysis and condensation. |
| Catalyst (Acid/Base) | pH 2-4 (acidic) or pH 8-10 (basic) | Acid catalysis generally promotes hydrolysis, leading to more linear polymer chains. Base catalysis promotes condensation, often resulting in more highly branched, particulate structures. |
| Reaction Temperature | Room Temperature - 80 °C | Affects the rates of hydrolysis and condensation. Higher temperatures generally increase reaction rates. |
| Aging Time | 1 - 72 hours | Allows for the completion of condensation reactions and strengthening of the gel network. |
| Calcination Temperature | 300 °C - 600 °C | Determines the crystallinity and final phase of the indium oxide. Higher temperatures generally lead to larger crystallite sizes. |
Characterization Techniques
A variety of analytical techniques are employed to study the hydrolysis and condensation process and to characterize the resulting indium oxide nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of In-O-C bonds from the precursor and the appearance of In-O-H and In-O-In bonds during hydrolysis and condensation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C): To follow the consumption of the alkoxide and the formation of alcohol, providing insights into the reaction kinetics.
-
X-ray Diffraction (XRD): To determine the crystal structure and crystallite size of the final In2O3 product after calcination.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic radius of the particles in the sol stage.
Conclusion
The hydrolysis of this compound is a fundamental step in the sol-gel synthesis of high-quality indium oxide nanoparticles. While direct and detailed studies on this specific precursor are limited, a thorough understanding can be constructed by drawing parallels with other metal alkoxide systems. The key to controlling the final properties of the In2O3 nanoparticles lies in the careful manipulation of experimental parameters such as precursor concentration, water-to-alkoxide ratio, solvent, catalyst, and temperature. Further research focusing specifically on the kinetics and mechanism of this compound hydrolysis would be highly beneficial for the rational design and synthesis of advanced indium oxide-based materials.
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis of Indium Tin Oxide (ITO) Thin Films Using Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium Tin Oxide (ITO) is a transparent conducting oxide (TCO) widely utilized in a variety of optoelectronic applications, including flat-panel displays, solar cells, and smart windows.[1][2][3] The sol-gel method offers a versatile and cost-effective approach for the synthesis of high-quality ITO thin films. This technique allows for precise control over the film's chemical composition and microstructure by manipulating the precursor solution and processing parameters.[4][5]
These application notes provide a detailed protocol for the synthesis of ITO thin films using indium tripropan-2-olate as the indium precursor. While less common than inorganic precursors like indium nitrate or chloride, this compound offers the advantage of being a readily hydrolyzable metal alkoxide, which is a classic precursor for sol-gel processes. The protocol described herein is a generalized procedure and may require optimization depending on specific experimental conditions and desired film properties.
Experimental Protocols
Materials and Equipment
-
Precursors:
-
This compound (In(O-i-Pr)₃)
-
Tin(IV) chloride (SnCl₄) or a tin alkoxide such as tin(IV) isopropoxide (Sn(O-i-Pr)₄)
-
-
Solvents:
-
Anhydrous 2-propanol
-
Acetylacetone (AcAc) (as a chelating agent)
-
-
Catalyst:
-
Nitric acid (HNO₃) or acetic acid (CH₃COOH)
-
-
Substrates:
-
Glass slides, silicon wafers, or quartz substrates
-
-
Equipment:
-
Glove box or a controlled atmosphere environment for handling moisture-sensitive precursors
-
Magnetic stirrer and hot plate
-
Spin coater
-
Tube furnace or rapid thermal annealing (RTA) system
-
Ultrasonic bath for substrate cleaning
-
Substrate Cleaning Protocol
-
Place the substrates in a beaker and sequentially clean them in an ultrasonic bath with detergent, deionized water, acetone, and finally 2-propanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma to enhance the hydrophilicity of the surface.
ITO Sol Preparation Protocol (0.2 M, 10 at% Sn)
Note: this compound is sensitive to moisture. It is recommended to perform the initial steps in a glove box under an inert atmosphere.
-
Indium Precursor Solution: In a dry flask, dissolve the appropriate amount of this compound in anhydrous 2-propanol to achieve the desired final concentration (e.g., for a 0.2 M solution, use the corresponding mass of In(O-i-Pr)₃). Stir the solution until the precursor is completely dissolved.
-
Tin Precursor Solution: In a separate dry flask, dissolve the required amount of tin precursor (to achieve a 10 atomic % doping of tin relative to indium) in a small amount of anhydrous 2-propanol.
-
Mixing and Chelation: Slowly add the tin precursor solution to the indium precursor solution while stirring. To stabilize the sol and prevent premature precipitation, add a chelating agent such as acetylacetone (AcAc) in a 1:1 molar ratio to the total metal alkoxide concentration. Allow the solution to stir for at least 1 hour.
-
Hydrolysis and Condensation: Prepare a solution of deionized water and 2-propanol. The molar ratio of water to metal alkoxide is a critical parameter and should be systematically varied (e.g., from 0.5 to 2). Add a small amount of acid catalyst (e.g., a few drops of nitric acid or acetic acid) to the water/2-propanol solution.
-
Slowly add the water/catalyst solution dropwise to the metal alkoxide solution under vigorous stirring.
-
Allow the sol to age for 24 hours at room temperature. A clear, stable sol should be obtained.
Thin Film Deposition Protocol (Spin Coating)
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the prepared ITO sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a specific duration (e.g., 30 seconds). The spinning speed and time will influence the film thickness.[6]
-
After spinning, place the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent and promote initial gelation.
-
Repeat the coating and drying steps to achieve the desired film thickness.
Annealing Protocol
-
Place the dried films in a tube furnace or an RTA system.
-
Heat the films to the desired annealing temperature (e.g., in the range of 400-600 °C) in air or a controlled atmosphere (e.g., nitrogen or a forming gas like H₂/N₂).
-
Hold the temperature for a specific duration (e.g., 1-2 hours).
-
Allow the films to cool down slowly to room temperature.
Data Presentation
The following tables summarize typical properties of sol-gel derived ITO thin films from various precursors. These values can serve as a benchmark for films synthesized using this compound.
Table 1: Electrical and Optical Properties of Sol-Gel Derived ITO Thin Films
| Precursor System | Sn Doping (at%) | Annealing Temp. (°C) | Sheet Resistance (Ω/sq) | Resistivity (Ω·cm) | Transmittance (%) | Reference |
| In(NO₃)₃ / SnCl₄ | 10 | 500 | - | 4.59 x 10⁻³ | >80 | [7] |
| InCl₃ / SnCl₄ | 9 | 600 | - | 1.77 x 10⁻³ | - | [8] |
| Metal Indium / SnCl₄ | - | 500 | 230 | 4.14 x 10⁻³ | 85.12 | |
| ITO Nanopowder Slurry | - | 700 | - | ~10⁻⁴ | - | [6] |
Table 2: Structural and Morphological Properties of Sol-Gel Derived ITO Thin Films
| Precursor System | Annealing Temp. (°C) | Crystal Structure | Crystallite Size (nm) | Surface Roughness (RMS) | Reference |
| In(NO₃)₃ / SnCl₄ | 500 | Cubic Bixbyite | ~15 | - | [7] |
| Metal Indium / SnCl₄ | 500 | Cubic Bixbyite | - | - | |
| Sputtered ITO | 600 (RTA) | Cubic Bixbyite | 7.5 | - | [9] |
| Sputtered ITO | 800 (RTA) | Cubic Bixbyite | 15.8 | - | [9] |
Visualizations
Caption: Experimental workflow for ITO thin film synthesis.
Caption: Hydrolysis and condensation of indium alkoxide.
References
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. Indium tin oxide - Wikipedia [en.wikipedia.org]
- 3. An Introduction to ITO – Indium Tin Oxide [sputtertargets.net]
- 4. Characterization and Structural Property of Indium Tin Oxide Thin Films [scirp.org]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 7. Transparent and conducting ITO thin films by spin coating of an aqueous precursor solution - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Indium Tin Oxide (ITO) Thin Films towards Terahertz (THz) Functional Device Applications [mdpi.com]
Application Notes and Protocols for Chemical Vapor Deposition using Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium tripropan-2-olate, also known as indium(III) isopropoxide, is an organometallic precursor utilized in the chemical vapor deposition (CVD) of indium oxide (In₂O₃) thin films. These films are of significant interest in various fields, including electronics, optoelectronics, and sensor technology, owing to their properties as transparent conducting oxides (TCOs). The choice of precursor is critical in any CVD process, as it dictates the deposition temperature, growth rate, and the purity of the resulting film. Metal alkoxides, such as this compound, are often favored due to their volatility and cleaner decomposition pathways compared to other organometallic precursors.
This document provides detailed application notes and protocols for the use of this compound in a CVD process for the deposition of indium oxide thin films. It should be noted that while this compound is recognized as a precursor for indium oxide films, detailed and specific CVD process parameters are not extensively reported in publicly available literature. Therefore, the protocols provided herein are based on the general principles of CVD using metal alkoxides and data from analogous indium-based precursors. Process optimization will be necessary to achieve desired film characteristics for specific applications.
Precursor Properties: this compound
A summary of the known properties of this compound is presented in the table below. Understanding these properties is crucial for designing a successful CVD process.
| Property | Value | Notes |
| Chemical Formula | C₉H₂₁InO₃ | |
| Molecular Weight | 292.08 g/mol | |
| Synonyms | Indium(III) isopropoxide, tri(propan-2-yloxy)indigane | |
| Appearance | Reported as a colorless liquid or a yellow powder. | The physical state can vary based on purity and synthesis method. |
| Solubility | Soluble in alcohols, ketones, and esters. | Solubility is important for liquid delivery systems. |
| Purity | Commercially available up to 99.999% (5N) trace metals basis. | High purity is essential for semiconductor applications. |
Chemical Vapor Deposition of Indium Oxide: An Overview
The CVD of indium oxide from this compound typically involves the thermal decomposition of the precursor on a heated substrate. The overall reaction can be summarized as follows:
2 In(OCH(CH₃)₂)₃(g) → In₂O₃(s) + 6 (CH₃)₂CHOH(g) + other byproducts
The isopropanol is a major byproduct, which is relatively benign. The presence of an oxidizing agent, such as oxygen or water vapor, can be used to facilitate the complete decomposition of the precursor at lower temperatures and improve film purity by minimizing carbon incorporation.
Key Experimental Parameters
The quality of the deposited indium oxide films is highly dependent on several key experimental parameters. The following table outlines these parameters and their expected influence on the film properties.
| Parameter | Typical Range | Influence on Film Properties |
| Substrate Temperature | 200 - 500 °C | Affects crystallinity, grain size, and surface morphology. Higher temperatures generally lead to more crystalline films. |
| Precursor Temperature | 80 - 150 °C | Controls the vapor pressure and thus the delivery rate of the precursor to the reaction chamber. |
| Carrier Gas Flow Rate | 10 - 100 sccm | Influences the residence time of the precursor in the reactor and the uniformity of the deposited film. |
| Oxidizing Agent Flow Rate | 5 - 50 sccm | Affects the stoichiometry (In:O ratio) and purity of the film. Can also influence the growth rate. |
| Reactor Pressure | 0.1 - 10 Torr | Impacts the mean free path of the gas molecules and can affect film conformality and uniformity. |
Experimental Protocols
The following protocols provide a starting point for the deposition of indium oxide thin films using this compound. Safety Precaution: All handling of this compound and the CVD experiment should be conducted in a well-ventilated fume hood or a glovebox, as the precursor is a flammable solid and can cause skin and eye irritation.
Protocol 1: Thermal CVD of Indium Oxide
This protocol describes a basic thermal CVD process without an additional oxidizing agent.
Materials and Equipment:
-
This compound (99.9%+ purity)
-
Substrates (e.g., silicon, quartz, glass)
-
CVD reactor with a heated substrate stage and a precursor bubbler
-
Mass flow controllers for carrier gas
-
Vacuum pump and pressure gauge
-
Inert carrier gas (e.g., Argon, Nitrogen)
Procedure:
-
Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon) to remove any organic and inorganic contaminants. Dry the substrates thoroughly before loading them into the CVD reactor.
-
Precursor Handling: Load the this compound into the precursor bubbler inside an inert atmosphere glovebox to prevent exposure to air and moisture.
-
System Setup:
-
Load the cleaned substrates onto the substrate heater in the CVD reactor.
-
Evacuate the reactor to a base pressure of < 1 mTorr.
-
Heat the precursor bubbler to a temperature between 100 °C and 130 °C to achieve sufficient vapor pressure. The exact temperature should be optimized based on the desired growth rate.
-
Heat the substrate to the desired deposition temperature (e.g., 350 °C).
-
-
Deposition:
-
Set the carrier gas (Argon) flow rate through the bubbler to 20 sccm.
-
Introduce the precursor vapor into the reaction chamber by opening the bubbler outlet valve.
-
Maintain a stable reactor pressure of approximately 1 Torr during deposition.
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Shutdown:
-
Close the bubbler outlet valve to stop the precursor flow.
-
Turn off the substrate heater and allow the substrates to cool down under an inert gas flow.
-
Once at room temperature, vent the reactor and unload the samples.
-
Protocol 2: Oxygen-Assisted CVD of Indium Oxide
This protocol incorporates an oxidizing agent to potentially lower the deposition temperature and improve film quality.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a mass flow controller for oxygen.
-
Oxygen gas (high purity)
Procedure:
-
Substrate Preparation and Precursor Handling: Follow steps 1 and 2 from Protocol 1.
-
System Setup:
-
Follow step 3 from Protocol 1.
-
-
Deposition:
-
Set the carrier gas (Argon) flow rate through the bubbler to 20 sccm.
-
Set the oxygen flow rate to 10 sccm and introduce it into the reaction chamber.
-
Introduce the precursor vapor into the reaction chamber.
-
Maintain a stable reactor pressure of approximately 1 Torr.
-
Continue the deposition for the desired time.
-
-
Shutdown:
-
Stop the precursor and oxygen flow.
-
Follow step 5 from Protocol 1.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the chemical vapor deposition process.
Proposed Decomposition Pathway
Caption: A simplified proposed reaction pathway for In₂O₃ deposition.
Application Notes and Protocols for Atomic Layer Deposition of In₂O₃ from Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium(III) oxide (In₂O₃) is a transparent conducting oxide (TCO) with a wide range of applications in optoelectronics, including flat-panel displays, solar cells, and sensors.[1][2] Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level.[3] This is achieved through sequential, self-limiting surface reactions.[3]
This document provides detailed application notes and protocols for the atomic layer deposition of In₂O₃ thin films using indium tripropan-2-olate (also known as indium triisopropoxide) as the indium precursor. While direct literature on this specific precursor for In₂O₃ ALD is limited, this guide is based on the established principles of ALD chemistry for metal alkoxides and data from other In₂O₃ ALD processes.[4][5]
Precursor Characteristics: this compound
This compound is a metal alkoxide precursor that is a promising candidate for the ALD of In₂O₃. Its properties are summarized below:
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁InO₃ | [6] |
| Molecular Weight | 292.08 g/mol | [6] |
| Synonyms | Indium(III) isopropoxide, tri(propan-2-yloxy)indigane | [6] |
| Physical State | Solid (at standard conditions) | |
| Vapor Pressure | Requires heating to achieve adequate vapor pressure for ALD. The optimal bubbler temperature needs to be determined experimentally. | |
| Thermal Stability | The ALD temperature window must be below the precursor's thermal decomposition temperature to ensure self-limiting growth. This should be determined by thermogravimetric analysis (TGA). |
Note: The volatility and thermal stability of this compound are critical parameters for a successful ALD process and should be characterized before use. Metal alkoxides are generally less pyrophoric and safer to handle than metal alkyls.[7]
Experimental Protocols
The following protocols provide a starting point for developing an ALD process for In₂O₃ using this compound. Optimization of all parameters is necessary to achieve desired film properties.
Substrate Preparation
Proper substrate preparation is crucial for uniform film growth.
-
Cleaning: Substrates (e.g., silicon wafers, glass) should be cleaned to remove organic and particulate contamination. A typical cleaning procedure involves:
-
Ultrasonic bathing in acetone for 10-15 minutes.
-
Ultrasonic bathing in isopropanol for 10-15 minutes.
-
Rinsing with deionized (DI) water.
-
Drying with a stream of high-purity nitrogen gas.
-
-
Surface Functionalization: To ensure reactive sites for the initial ALD cycles, the substrate surface should be hydroxylated. This can be achieved by:
-
An O₂ plasma treatment for 5-10 minutes.
-
A UV-ozone treatment for 10-15 minutes.
-
Atomic Layer Deposition of In₂O₃
This protocol assumes a thermal ALD process with water (H₂O) as the co-reactant.
Typical ALD Reactor Parameters:
-
Base Pressure: < 1 Torr
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)
-
Carrier Gas Flow Rate: 100-200 sccm
ALD Cycle Parameters (Starting Point):
| Parameter | Value | Notes |
| Indium Precursor Bubbler Temperature | 100 - 150 °C | Needs to be optimized to achieve sufficient vapor pressure without decomposition. |
| Substrate Temperature | 150 - 300 °C | The ALD window needs to be determined experimentally. |
| Indium Precursor Pulse Time (t₁) | 0.5 - 2.0 s | Should be long enough to saturate the substrate surface. |
| Purge Time (t₂) | 5 - 20 s | Sufficient time to remove unreacted precursor and byproducts. |
| Water Pulse Time (t₃) | 0.5 - 2.0 s | Should be long enough for complete surface reaction. |
| Purge Time (t₄) | 5 - 20 s | Sufficient time to remove unreacted water and byproducts. |
Protocol:
-
Load the prepared substrates into the ALD reactor.
-
Heat the reactor to the desired deposition temperature.
-
Heat the this compound precursor in the bubbler to the determined temperature.
-
Begin the ALD process by cycling through the precursor and co-reactant pulses and purges for the desired number of cycles to achieve the target film thickness.
Post-Deposition Annealing (Optional)
Post-deposition annealing can be performed to improve the crystallinity and electrical properties of the In₂O₃ films.
-
Annealing Ambient: Air, N₂, or forming gas (N₂/H₂)
-
Annealing Temperature: 300 - 600 °C
-
Annealing Time: 30 - 60 minutes
Data Presentation
| Precursor | Co-reactant | Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Refractive Index (@ ~630 nm) | Resistivity (Ω·cm) | Carrier Mobility (cm²/V·s) | Reference |
| Dimethyl(N-ethoxy-2,2-dimethylcarboxylicpropanamide)indium | H₂O | 300 | 0.83 | ~2.0 | 1.2 x 10⁻³ - 7 x 10⁻³ | 28 - 66 | [2] |
| Cyclopentadienyl Indium (InCp) | O₂ Plasma | 225-275 | ~1.15 | 2.0 - 2.1 | 4.25 x 10⁻³ | 56.3 | [1] |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato) indium(III) | O₂ Plasma | 100-400 | 0.14 | 2.01 - 2.05 | 2.5 x 10⁻³ - 3 x 10⁻³ | - | [8] |
| Triethyl Indium (Et₃In) | O₃ | 150 | 0.35 | - | - | - | [9] |
Visualizations
Experimental Workflow
Caption: A flowchart of the general experimental workflow for atomic layer deposition.
Plausible Surface Reaction Mechanism
References
- 1. Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. for-a.seoultech.ac.kr [for-a.seoultech.ac.kr]
- 3. azonano.com [azonano.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Indium Oxide Nanoparticles using Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium oxide (In₂O₃) nanoparticles are attracting significant interest across various scientific and industrial fields, including electronics, catalysis, and biomedicine. Their unique properties, such as high electrical conductivity and optical transparency, make them suitable for a range of applications. In the realm of drug development, In₂O₃ nanoparticles are being explored as promising carriers for targeted drug delivery due to their potential for surface functionalization and controlled release of therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of indium oxide nanoparticles using indium tripropan-2-olate as a precursor. The solvothermal method outlined here offers a reliable route to produce crystalline In₂O₃ nanoparticles with tunable characteristics.
Data Presentation
Table 1: Summary of Reaction Parameters and Resulting Nanoparticle Characteristics for Solvothermal Synthesis of In₂O₃
| Parameter | Value | Reference |
| Precursor | This compound | Adapted from similar alkoxide precursor synthesis |
| Solvent | Ethanol/Toluene mixture | [1] |
| Temperature | 180 - 220 °C | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Resulting Nanoparticle Size | 10 - 50 nm (tunable with temperature and time) | [2] |
| Crystal Structure | Cubic bixbyite | [3][4] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Indium Oxide Nanoparticles
This protocol describes the synthesis of indium oxide nanoparticles via a solvothermal method adapted from procedures for similar indium alkoxide precursors.
Materials:
-
This compound (In(O-i-Pr)₃)
-
Ethanol (absolute)
-
Toluene
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve a specific amount of this compound in a mixture of ethanol and toluene in a beaker under vigorous stirring. The concentration of the precursor can be varied to control the resulting nanoparticle size.
-
Hydrolysis: Add a controlled amount of deionized water to the precursor solution dropwise while stirring continuously to initiate hydrolysis.
-
Solvothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 180 °C and 220 °C for 12 to 24 hours.[1] The reaction temperature and time can be adjusted to control the size and crystallinity of the nanoparticles.
-
Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation. Wash the product repeatedly with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified indium oxide nanoparticles in an oven at 80 °C for 12 hours.
-
(Optional) Calcination: The dried powder can be calcined at temperatures between 400°C and 600°C for 2 hours in air to improve crystallinity.[2]
Protocol 2: Characterization of Indium Oxide Nanoparticles
Methods:
-
X-ray Diffraction (XRD): To determine the crystal structure and crystallite size of the synthesized nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the surface of the nanoparticles.
Visualizations
Caption: Solvothermal synthesis workflow for Indium Oxide Nanoparticles.
Caption: Cellular uptake and drug delivery pathway of nanoparticles.[5][6][7]
Caption: Workflow for in vitro and in vivo evaluation of nanomedicine.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. wilhelm-lab.com [wilhelm-lab.com]
- 6. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transparent Conducting Oxide Coatings using Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transparent conducting oxides (TCOs) are a class of materials that exhibit the unique combination of high electrical conductivity and high optical transparency in the visible region of the electromagnetic spectrum. These properties make them indispensable components in a wide array of optoelectronic devices, including solar cells, flat-panel displays, touch screens, and light-emitting diodes (LEDs). Indium tin oxide (ITO) is the most commonly used TCO material due to its excellent performance.
This document provides detailed application notes and experimental protocols for the fabrication of transparent conducting oxide coatings using indium tripropan-2-olate (also known as indium isopropoxide, In(O-i-Pr)₃) as a precursor. The sol-gel method followed by spin coating is highlighted as a versatile and cost-effective technique for depositing high-quality indium oxide-based thin films.
Chemical Pathway: From this compound to Indium Oxide
The formation of indium oxide (In₂O₃) films from this compound via a sol-gel process involves two primary chemical reactions: hydrolysis and condensation.
-
Hydrolysis: this compound reacts with water, leading to the replacement of its isopropoxide groups (-O-i-Pr) with hydroxyl groups (-OH).
In(O-i-Pr)₃ + 3H₂O → In(OH)₃ + 3(i-Pr)OH
-
Condensation: The resulting indium hydroxide molecules then undergo condensation, where water or alcohol is eliminated to form In-O-In bridges. This process leads to the formation of a three-dimensional indium oxide network, which constitutes the gel.
2In(OH)₃ → In₂O₃ + 3H₂O
Subsequent heat treatment (annealing) is crucial to remove residual organic compounds and water, and to promote the crystallization of the amorphous indium oxide film into a more conductive and transparent polycrystalline structure.
Quantitative Data Summary
The following table summarizes typical properties of transparent conducting oxide films prepared from indium-based precursors using sol-gel and spin-coating techniques. The exact values for films derived specifically from this compound will depend on the precise experimental conditions.
| Property | Typical Value Range | Deposition Method | Annealing Temperature (°C) |
| Sheet Resistance (Ω/sq) | 10² - 10⁵ | Spin Coating | 400 - 600 |
| Resistivity (Ω·cm) | 10⁻³ - 10⁻⁴ | Spin Coating | 400 - 600 |
| Optical Transmittance (%) | > 80% (in visible) | Spin Coating | 400 - 600 |
| Film Thickness (nm) | 50 - 300 | Spin Coating | N/A |
| Optical Band Gap (eV) | 3.5 - 4.0 | Spin Coating | 400 - 600 |
Experimental Protocols
Protocol 1: Preparation of Indium Oxide Sol-Gel Precursor Solution
This protocol describes the preparation of a stable indium oxide precursor solution using this compound.
Materials:
-
This compound (In(O-i-Pr)₃)
-
2-Methoxyethanol (solvent)
-
Ethanolamine (stabilizer)
-
Anhydrous ethanol
-
Magnetic stirrer and hotplate
-
Schlenk line or glovebox (optional, for handling air-sensitive materials)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific molar concentration of this compound in 2-methoxyethanol. A typical starting concentration is 0.1 to 0.5 M.
-
Stir the mixture at room temperature until the precursor is completely dissolved.
-
Add a molar equivalent of a stabilizer, such as ethanolamine, dropwise to the solution while stirring. The stabilizer helps to control the hydrolysis and condensation rates, preventing premature precipitation.
-
Continue stirring the solution at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours to ensure a homogeneous and stable sol.
-
Cool the solution to room temperature and age it for 24 hours before use. The solution should be clear and free of any precipitates.
Protocol 2: Deposition of Indium Oxide Thin Films by Spin Coating
This protocol details the deposition of indium oxide thin films onto a substrate using the prepared sol-gel precursor.
Materials and Equipment:
-
Indium oxide sol-gel precursor solution
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
-
Piranha solution or other appropriate substrate cleaning agents
-
Nitrogen or compressed air gun
-
Hotplate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion. A common method involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a nitrogen gun. For glass substrates, a piranha solution treatment followed by extensive rinsing with deionized water can be used to create a hydrophilic surface.
-
Spin Coating:
-
Place the cleaned substrate onto the chuck of the spin coater and secure it.
-
Dispense a sufficient amount of the indium oxide precursor solution onto the center of the substrate to cover the surface.
-
Start the spin coater. A typical two-step program is used:
-
Step 1 (Spread Cycle): 500-1000 rpm for 5-10 seconds to evenly distribute the solution.
-
Step 2 (Thinning Cycle): 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
-
Drying: After spin coating, transfer the substrate to a hotplate and bake at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent.
-
Layer-by-Layer Deposition (Optional): Repeat steps 2 and 3 to build up a thicker film. A drying step is required between each layer.
Protocol 3: Annealing of Indium Oxide Thin Films
This protocol describes the final heat treatment step to convert the as-deposited film into a crystalline, transparent, and conductive oxide layer.
Materials and Equipment:
-
Tube furnace or rapid thermal annealing (RTA) system
-
Controlled atmosphere (e.g., air, nitrogen, forming gas)
Procedure:
-
Place the substrates with the dried films into the furnace.
-
Ramp up the temperature to the desired annealing temperature (typically 400-600 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Hold the temperature for a specific duration (e.g., 1-2 hours) to allow for complete combustion of organic residues and crystallization of the indium oxide.
-
Cool the furnace down to room temperature at a controlled rate. The annealing atmosphere can significantly influence the film's properties; for instance, annealing in a reducing atmosphere can increase conductivity by creating oxygen vacancies.
Troubleshooting and Considerations
-
Film Cracking: Can occur if the film is too thick or if the heating/cooling rates during annealing are too fast. Reduce the precursor concentration or the number of coated layers. Optimize the annealing ramp rates.
-
Poor Conductivity: May result from incomplete removal of organic residues or insufficient crystallization. Increase the annealing temperature or duration. Consider annealing in a reducing atmosphere.
-
Low Transparency: Could be due to scattering from rough surfaces or incomplete precursor conversion. Ensure a stable and well-filtered precursor solution. Optimize the spin coating and annealing parameters.
-
Precursor Instability: this compound can be sensitive to moisture. Handle and store the precursor in a dry, inert atmosphere to prevent premature hydrolysis.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling solvents and during the annealing process.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution and follow established safety protocols for its preparation and use.
-
Exercise caution when working with high-temperature furnaces.
Application Notes and Protocols for Low-Temperature Synthesis of Indium Oxide Films Using Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium oxide (In₂O₃) is a key transparent conducting oxide (TCO) utilized in a wide array of optoelectronic devices, including flat-panel displays, solar cells, and sensors. The synthesis of high-quality In₂O₃ films at low temperatures is crucial for applications involving flexible polymer substrates. This document outlines a generalized sol-gel protocol for the deposition of indium oxide thin films using Indium tripropan-2-olate (also known as indium isopropoxide) as the precursor. While specific literature on this exact precursor is limited, this protocol is based on established sol-gel methodologies for other indium precursors, such as indium nitrate and indium chloride, and general principles of metal alkoxide chemistry. The sol-gel method offers excellent control over film thickness and composition at relatively low processing temperatures.
Experimental Protocols
Precursor Solution Preparation (Sol Formation)
This protocol describes the preparation of a 0.1 M indium oxide sol-gel precursor solution.
Materials:
-
This compound (In(O-i-Pr)₃)
-
2-Methoxyethanol (Solvent)
-
Acetylacetone (Stabilizer)
-
Nitric Acid (Catalyst, optional)
-
Glassware (beakers, graduated cylinders, magnetic stirrer, and stir bars)
-
Syringe filters (0.2 µm pore size)
Procedure:
-
In a clean, dry beaker, dissolve the appropriate amount of this compound in 2-methoxyethanol to achieve a 0.1 M concentration.
-
Stir the solution vigorously using a magnetic stirrer for at least 60 minutes at room temperature to ensure complete dissolution.
-
Add acetylacetone as a stabilizer in a 1:1 molar ratio to the indium precursor. The stabilizer helps to control the hydrolysis and condensation rates, preventing premature precipitation.
-
Continue stirring for another 30 minutes.
-
If a faster gelation time is desired, a small amount of nitric acid can be added dropwise as a catalyst.
-
Age the resulting sol for at least 24 hours in a sealed container at room temperature.
-
Before use, filter the sol through a 0.2 µm syringe filter to remove any particulate impurities.
Thin Film Deposition (Spin Coating)
This protocol details the deposition of the indium oxide precursor solution onto a substrate using a spin coater.
Materials:
-
Indium oxide precursor sol
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
-
Pipettes
Procedure:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).
-
Place the substrate on the spin coater chuck.
-
Dispense a sufficient amount of the precursor sol onto the center of the substrate to cover the surface.
-
Spin the substrate at a speed of 3000-4000 rpm for 30-60 seconds. A spin speed of 4000 rpm or more is often required to obtain a uniform film.[1][2]
-
The process of deposition can be repeated to achieve a desired film thickness.
Low-Temperature Annealing
This protocol describes the thermal treatment of the deposited films to form crystalline indium oxide.
Materials:
-
Hot plate or furnace
-
Nitrogen or air atmosphere
Procedure:
-
Immediately after spin coating, place the substrate on a hot plate preheated to 100-150°C for 5-10 minutes to evaporate the solvent.
-
Transfer the substrate to a furnace or a high-temperature hot plate for final annealing.
-
Anneal the film at a temperature between 200°C and 300°C for 1 hour. The crystallization of sol-gel derived indium oxide can be initiated at temperatures as low as 200°C.[3]
-
The annealing can be performed in air or a controlled nitrogen atmosphere.
-
Allow the substrate to cool down slowly to room temperature before further characterization.
Data Presentation
The following tables summarize typical quantitative data for low-temperature synthesized indium oxide and indium tin oxide (a common variant) films from various sol-gel and solution-based methods. This data can serve as a benchmark for films prepared using the this compound precursor.
Table 1: Deposition and Annealing Parameters
| Precursor System | Deposition Method | Spin Speed (rpm) | Annealing Temperature (°C) | Annealing Time (min) |
| Indium Nitrate Hydrate, Ethanol, Acetylacetone | Spin Coating | - | 300 - 550 | - |
| Indium Nitrate Hydrate, 2-Methoxyethanol | Spin Coating | 4000 | 200 | 60 |
| Indium Chloride, 2-Methoxyethanol, Triethylamine | Spin Coating | - | 400, 500, 550 | - |
| Indium Nitrate, Ammonia, Nitric Acid | Dip Coating | - | 300 - 600 | 30 |
Table 2: Properties of Low-Temperature Synthesized Indium Oxide Films
| Precursor System | Annealing Temp. (°C) | Film Thickness (nm) | Transmittance (%) | Optical Band Gap (eV) | Sheet Resistance (Ω/□) |
| Indium Nitrate Hydrate | 200 | - | >90 | - | - |
| Indium Nitrate Hydrate, Cu-doped | - | - | >90 | 3.5 - 4.0 | 1.77x10⁻³ - 6.34x10⁻³ (Ω·cm) |
| Indium Chloride | 400, 500, 550 | - | ~70 | 3.5 - 4.0 | 277 (at 5% Sn doping) |
| Indium Nitrate | 300 | - | - | 3.65 | - |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of indium oxide films.
Caption: Sol-gel reaction pathway for indium oxide formation.
References
Application Notes and Protocols for Indium Tripropan-2-olate Precursor Solution in Spin Coating
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of an indium tripropan-2-olate precursor solution and its application in fabricating thin films via spin coating. The protocols outlined below are designed to ensure reproducibility and high-quality film deposition for various research and development applications.
Introduction
Indium oxide (In₂O₃) thin films are of significant interest in the fields of electronics, optoelectronics, and sensor technology due to their unique combination of high electrical conductivity and optical transparency. The sol-gel method, coupled with spin coating, offers a cost-effective and versatile route for the deposition of these films. This compound (also known as indium isopropoxide) is a common metal alkoxide precursor used in this process. Its hydrolysis and condensation reactions allow for the formation of a stable sol that can be uniformly deposited onto a substrate.
The quality of the resulting thin film is highly dependent on the precise control of the precursor solution preparation and the spin coating parameters. This document details a standard operating procedure for these processes.
Experimental Protocols
Materials and Equipment
Materials:
-
Indium(III) isopropoxide (In(O-i-Pr)₃)
-
2-Methoxyethanol (Solvent)
-
Monoethanolamine (MEA) (Stabilizer)
-
Nitrogen gas (for inert atmosphere)
-
Substrates (e.g., glass, silicon wafers)
-
Deionized water
-
Isopropanol
-
Acetone
Equipment:
-
Glove box or Schlenk line
-
Magnetic stirrer and hotplate
-
Syringes and filters (0.2 µm pore size)
-
Spin coater
-
Ultrasonic bath
-
Calibrated micropipettes
-
Glassware (beakers, flasks, graduated cylinders)
Substrate Cleaning
Proper substrate cleaning is crucial for uniform film adhesion and to prevent defects.
-
Place the substrates in a beaker.
-
Add acetone and sonicate for 15 minutes in an ultrasonic bath.
-
Decant the acetone and rinse the substrates thoroughly with deionized water.
-
Add isopropanol to the beaker and sonicate for another 15 minutes.
-
Decant the isopropanol and rinse with deionized water.
-
Dry the substrates using a nitrogen gas stream.
-
Optional: For enhanced hydrophilicity, treat the substrates with oxygen plasma for 5 minutes immediately before spin coating.
Precursor Solution Preparation
This procedure should be performed in an inert atmosphere (e.g., a glove box) to prevent premature hydrolysis of the indium isopropoxide.
-
In a clean, dry flask, add the desired volume of 2-methoxyethanol.
-
While stirring, slowly add the indium(III) isopropoxide powder to the solvent to achieve the desired molar concentration (e.g., 0.1 M).
-
Continue stirring until the precursor is completely dissolved. This may take up to 60 minutes. Gentle heating (e.g., to 50-60 °C) can be applied to aid dissolution.
-
Once the solution is clear, add monoethanolamine (MEA) as a stabilizer. The molar ratio of MEA to indium is typically 1:1.
-
Stir the solution for at least 2 hours at room temperature to ensure homogeneity.
-
Age the solution for 24 hours at room temperature. This allows for controlled hydrolysis and condensation to form a stable sol.
-
Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Spin Coating Deposition
-
Place a cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Turn on the vacuum to secure the substrate.
-
Using a calibrated micropipette, dispense a sufficient amount of the precursor solution onto the center of the substrate to cover the entire surface.
-
Start the spin coating program. A typical two-step program is effective for uniform film formation:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 3000 rpm for 30 seconds.
-
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
Post-Deposition Treatment
-
Drying: Place the coated substrate on a hotplate at 150 °C for 10 minutes to evaporate the solvent.
-
Annealing: Transfer the substrate to a furnace and anneal at a higher temperature (e.g., 400-500 °C) for 1-2 hours in air. The annealing step is critical for the decomposition of organic residues and the crystallization of the indium oxide film.
Data Presentation
The following tables summarize typical quantitative data for the preparation of the precursor solution and the spin coating process.
Table 1: Precursor Solution Composition
| Component | Role | Molar Concentration (Typical) | Molar Ratio (to Indium) |
| Indium(III) isopropoxide | Indium Precursor | 0.1 - 0.5 M | 1 |
| 2-Methoxyethanol | Solvent | - | - |
| Monoethanolamine (MEA) | Stabilizer | 0.1 - 0.5 M | 1 |
Table 2: Spin Coating Parameters
| Parameter | Step 1 (Spreading) | Step 2 (Thinning) |
| Spin Speed (rpm) | 500 - 1000 | 2000 - 5000 |
| Duration (seconds) | 5 - 15 | 20 - 40 |
| Acceleration (rpm/s) | 500 | 1000 |
Table 3: Post-Deposition Treatment Parameters
| Process | Temperature (°C) | Duration | Atmosphere |
| Drying | 150 - 200 | 10 - 15 minutes | Air |
| Annealing | 400 - 600 | 1 - 2 hours | Air |
Visualizations
Chemical Pathway
The following diagram illustrates the sol-gel transformation of this compound into indium oxide.
Caption: Sol-gel pathway for indium oxide thin film formation.
Experimental Workflow
This diagram outlines the complete experimental workflow from substrate preparation to the final thin film characterization.
Caption: Experimental workflow for thin film deposition.
Application Note: Deposition of Indium Oxide Thin Films via Spray Pyrolysis of Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the deposition of indium oxide (In₂O₃) thin films using indium tripropan-2-olate as a precursor via the spray pyrolysis technique.
Introduction
Indium oxide (In₂O₃) is a wide-bandgap semiconductor with high optical transparency in the visible region and good electrical conductivity. These properties make it a crucial material in various optoelectronic applications, including transparent conducting electrodes for displays and solar cells, gas sensors, and antireflection coatings. Spray pyrolysis is a cost-effective and scalable method for depositing thin films over large areas, making it an attractive technique for producing In₂O₃ films. This compound (also known as indium isopropoxide) is a metal-organic precursor that can be used for the deposition of indium oxide films. Its decomposition typically yields indium oxide and volatile organic byproducts, which can lead to high-purity films.
Experimental Workflow
The following diagram illustrates the experimental workflow for the spray pyrolysis of this compound.
Caption: Experimental workflow for indium oxide thin film deposition.
Experimental Protocols
Materials and Equipment
-
Precursor: Indium(III) tripropan-2-olate (In(OCH(CH₃)₂)₃)
-
Solvent: 2-Propanol (Isopropyl alcohol), anhydrous
-
Substrates: Glass slides, silicon wafers, or other suitable substrates
-
Spray Pyrolysis System: Equipped with a spray nozzle, substrate heater, and temperature controller.
-
Carrier Gas: Compressed air or inert gas (e.g., Nitrogen, Argon)
-
Glassware: Beakers, graduated cylinders
-
Magnetic Stirrer and Stir Bar
-
Ultrasonic Bath (for substrate cleaning)
-
Furnace (for post-deposition annealing)
Substrate Cleaning
-
Cut substrates to the desired dimensions.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and finally isopropanol, for 15 minutes in each solvent.
-
Dry the substrates using a stream of nitrogen or in an oven at 100 °C.
Precursor Solution Preparation
-
Prepare a 0.05 M solution of this compound in anhydrous 2-propanol. For example, to prepare 100 mL of solution, dissolve 1.46 g of this compound (Molar Mass: 292.08 g/mol ) in 100 mL of 2-propanol.
-
Stir the solution using a magnetic stirrer until the precursor is completely dissolved. Gentle heating (e.g., 40-50 °C) may aid in dissolution.
-
Filter the solution if any particulates are present.
Spray Pyrolysis Deposition
-
Place the cleaned substrate on the substrate heater of the spray pyrolysis system.
-
Heat the substrate to the desired deposition temperature. A temperature range of 350 °C to 450 °C is recommended as a starting point.
-
Set the carrier gas flow rate. A typical starting point is 10-20 L/min.
-
Set the spray rate of the precursor solution. A typical starting point is 2-5 mL/min.
-
Position the spray nozzle at a distance of 20-30 cm from the substrate.
-
Commence spraying the precursor solution onto the heated substrate. The deposition time will depend on the desired film thickness.
-
After the desired deposition time, stop the spray and allow the substrate to cool down to room temperature.
Post-Deposition Annealing (Optional)
To improve the crystallinity and electrical properties of the deposited films, a post-deposition annealing step can be performed.
-
Place the coated substrate in a furnace.
-
Heat the furnace to a temperature between 400 °C and 500 °C in an air or inert atmosphere.
-
Hold at the annealing temperature for 1-2 hours.
-
Allow the furnace to cool down slowly to room temperature.
Data Presentation
The following tables summarize typical quantitative data for indium oxide thin films deposited by spray pyrolysis using various precursors. These values can serve as a benchmark for films deposited using this compound.
Table 1: Deposition Parameters for In₂O₃ Thin Films (Using Various Precursors)
| Parameter | Typical Range | Unit |
| Precursor Concentration | 0.02 - 0.15 | M |
| Substrate Temperature | 300 - 500 | °C |
| Spray Rate | 2 - 10 | mL/min |
| Carrier Gas Flow Rate | 10 - 30 | L/min |
| Nozzle-to-Substrate Distance | 20 - 40 | cm |
Table 2: Typical Properties of Spray Pyrolyzed In₂O₃ Thin Films (Using Various Precursors)
| Property | Typical Value | Unit |
| Film Thickness | 100 - 500 | nm |
| Crystalline Structure | Cubic (Bixbyite) | - |
| Optical Transmittance (Visible) | > 80 | % |
| Electrical Resistivity | 10⁻³ - 10⁻⁴ | Ω·cm |
| Carrier Concentration | 10¹⁹ - 10²⁰ | cm⁻³ |
| Mobility | 10 - 40 | cm²/Vs |
| Optical Band Gap | 3.5 - 3.9 | eV |
Signaling Pathways and Logical Relationships
The formation of indium oxide thin films from this compound via spray pyrolysis involves a series of interconnected processes. The following diagram illustrates these relationships.
Caption: Logical relationships in the spray pyrolysis process.
Application Notes and Protocols for Doping of Indium Oxide Films Using Indium Tripropan-2-olate
Introduction
Indium oxide (In₂O₃) is a wide bandgap semiconductor of significant interest for a variety of optoelectronic applications, including transparent conducting electrodes in solar cells, flat-panel displays, and light-emitting diodes (LEDs). The electrical conductivity of indium oxide films can be significantly enhanced by intentional doping with elements such as tin (to form Indium Tin Oxide, ITO), which introduces free charge carriers into the material.
This document outlines a proposed sol-gel method for the fabrication of doped indium oxide thin films using Indium tripropan-2-olate (also known as indium isopropoxide) as the indium precursor. The sol-gel process is a versatile and cost-effective technique that allows for excellent control over film composition and homogeneity at relatively low processing temperatures.
Proposed Experimental Protocols
Materials and Reagents
-
Indium Precursor: Indium (III) tripropan-2-olate (In(O-i-Pr)₃)
-
Dopant Precursor (example for Tin doping): Tin (IV) chloride (SnCl₄) or a tin alkoxide such as Tin (IV) isopropoxide (Sn(O-i-Pr)₄)
-
Solvent: 2-methoxyethanol or anhydrous ethanol
-
Stabilizer/Chelating Agent: Acetylacetone or monoethanolamine (MEA)
-
Substrates: Glass slides, silicon wafers, or quartz.
-
Cleaning agents: Acetone, isopropanol, deionized water.
Substrate Preparation
-
Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with an oxygen plasma for 5-10 minutes to enhance surface wettability.
Sol-Gel Preparation (Example for Tin-Doped Indium Oxide)
-
Indium Oxide Sol Preparation:
-
In a nitrogen-filled glovebox, dissolve a specific molar concentration (e.g., 0.1 M to 0.5 M) of this compound in 2-methoxyethanol.
-
Stir the solution at room temperature for 30 minutes to ensure complete dissolution.
-
Add a stabilizer, such as acetylacetone, in a 1:1 molar ratio to the indium precursor to control the hydrolysis and condensation reactions.
-
Continue stirring the solution for at least 2 hours to form a stable indium oxide sol.
-
-
Dopant Solution Preparation:
-
Prepare a separate stock solution of the tin precursor (e.g., Tin (IV) chloride) in 2-methoxyethanol at a concentration of 0.1 M.
-
-
Doping the Indium Oxide Sol:
-
Add the required volume of the dopant stock solution to the indium oxide sol to achieve the desired atomic percentage of the dopant (e.g., 1-10 at.% Sn).
-
Stir the final solution for an additional 1-2 hours to ensure homogeneity.
-
Age the sol for 24 hours at room temperature before use.
-
Thin Film Deposition (Spin Coating)
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the prepared sol onto the center of the substrate.
-
Spin the substrate at a speed of 500 rpm for 10 seconds to spread the solution, followed by a higher speed of 3000 rpm for 30 seconds to form a uniform film.
-
After coating, pre-heat the film on a hotplate at 100-150°C for 10 minutes to evaporate the solvent.
-
Repeat the coating and pre-heating steps to achieve the desired film thickness.
Post-Deposition Annealing
-
Place the coated substrates in a tube furnace.
-
Anneal the films at a temperature between 400°C and 600°C for 1-2 hours in air or a controlled atmosphere (e.g., nitrogen or a forming gas like N₂/H₂). The annealing process is crucial for the crystallization of the indium oxide and the activation of the dopants.
-
Allow the furnace to cool down to room temperature naturally.
Data Presentation
The following tables summarize typical quantitative data for doped indium oxide films prepared by various solution-based methods reported in the literature. These values can serve as a benchmark for films prepared using the proposed this compound protocol.
Table 1: Properties of Tin-Doped Indium Oxide (ITO) Films Prepared by Sol-Gel (using Indium Nitrate/Chloride precursors)
| Dopant Concentration (at.% Sn) | Annealing Temperature (°C) | Film Thickness (nm) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Average Transmittance (%) |
| 5 | 500 | 150 | 5.8 x 10⁻³ | 3.5 x 10²⁰ | 2.9 | > 85 |
| 10 | 550 | 200 | 2.9 x 10⁻³ | - | - | > 85 |
| 10 | 600 | 180 | 4.4 x 10⁻² | - | - | 85.6 |
Note: Data compiled from analogous systems and should be used for reference only.
Table 2: Influence of Precursor Concentration on Undoped Indium Oxide Films (Indium Nitrate precursor) [1]
| Precursor Molarity (M) | Film Thickness (nm) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) |
| 0.10 | 0.3 | - | - | - |
| 0.15 | 35.4 | - | - | - |
| 0.20 | 68.2 | - | - | - |
| 0.25 | 101.5 | - | - | - |
| 0.30 | 135.1 | 2.52 | 4.27 x 10¹⁷ | 26.60 |
Visualizations
References
Application Notes and Protocols: Indium Tripropan-2-olate in Flexible Electronics
Introduction
Indium tripropan-2-olate, also known as indium isopropoxide, is a key precursor material for the fabrication of high-performance indium oxide (In₂O₃) thin-film transistors (TFTs). Its primary advantage lies in its solubility in common organic solvents, enabling the creation of solution-processable semiconductor layers. This is particularly crucial for flexible electronics, where low-temperature deposition techniques are required to accommodate heat-sensitive polymer substrates.[1][2] Solution-based methods, such as spin-coating and printing, offer significant cost and scalability advantages over traditional vacuum-based deposition, paving the way for next-generation flexible displays, wearable sensors, and Internet of Things (IoT) devices.[1][3][4][5]
Applications in Flexible Electronics
The development of solution-processed metal oxide semiconductors is a significant opportunity for the advancement of IoT and wearable technology.[1] Indium oxide-based TFTs are particularly promising due to their high carrier mobility, optical transparency, and excellent mechanical flexibility.[3] These properties make them ideal for a range of applications:
-
Flexible Displays: As the backplane technology for driving organic light-emitting diode (OLED) displays, offering high resolution and mechanical robustness.[3]
-
Wearable Sensors: Integration into e-textiles and on-skin electronics for health monitoring and human-machine interfaces.
-
Internet of Things (IoT): Enabling low-power, low-cost, and flexible electronic circuits for ubiquitous smart objects.[1]
-
Transparent Electronics: Fabrication of "invisible" electronic devices on glass or plastic for smart windows and augmented reality.[4][6]
Data Presentation: Performance of Flexible In₂O₃ TFTs
The performance of flexible thin-film transistors fabricated using this compound derived In₂O₃ is highly dependent on the processing conditions, particularly the annealing temperature which is critical for flexible substrates. The following tables summarize key performance metrics from various studies.
Table 1: Electrical Performance of Solution-Processed Flexible In₂O₃ TFTs
| Substrate | Dielectric | Annealing Temp. (°C) | Mobility (μ) (cm²/V·s) | On/Off Ratio | Threshold Voltage (Vth) (V) | Operating Voltage (V) | Reference |
| Kapton | Al₂O₃ | Not specified | 2.85 | 10³ | 0.42 | 2 | [2] |
| Flexible | High-κ | Not specified | 14.5 | 10⁵ | 0.82 | ≤ 3 | [1][7] |
| Glass | ZrOₓ | 300 | 4.42 | 7.5 x 10⁷ | 0.31 | 2 | [8] |
| PI | SiO₂ | 200 | >10 (approx.) | ~10⁶ | < 1 | Not specified | [9] |
| Glass | SiO₂ | 450 | 4.28 | 2.15 x 10⁷ | Not specified | Not specified | [10] |
Table 2: Influence of Annealing Temperature on In₂O₃ Film Properties (on Glass/Si)
| Annealing Temp. (°C) | Hall Mobility (cm²/V·s) | Resistivity (Ω·cm) | Hysteresis Voltage (V) | Key Finding | Reference |
| 350 | 18.4 | 2.81 x 10³ | 3.11 | Limited conductivity | [10] |
| 450 | 52.3 | 6.58 | 1.80 | Optimal balance of performance and stability | [10] |
| 550 | 185 | 1.29 | 0.92 | Highest conductivity, reduced stability | [10] |
Experimental Protocols
Protocol 1: Preparation of Indium Oxide (In₂O₃) Precursor Solution
This protocol describes the preparation of an In₂O₃ precursor solution from this compound, suitable for spin-coating applications.
Materials:
-
This compound (In(OCH(CH₃)₂)₃)
-
2-Methoxyethanol (CH₃OCH₂CH₂OH)
-
Nitrogen (N₂) gas source
-
Magnetic stirrer and stir bar
-
Glass vials and syringes
-
0.2 µm syringe filter
Procedure:
-
Environment: Perform all steps in a nitrogen-filled glovebox or under a controlled inert atmosphere to minimize hydrolysis of the precursor.
-
Dissolution: Dissolve this compound in 2-methoxyethanol to achieve the desired concentration (e.g., 0.1 M).[8]
-
Stirring: Stir the solution at room temperature for a minimum of 12 hours to ensure complete dissolution and homogeneity.
-
Aging: Allow the solution to age for 24 hours without stirring. This helps in the formation of stable indium-oxo clusters.
-
Filtration: Just before use, filter the precursor solution through a 0.2 µm syringe filter to remove any particulate matter.
Protocol 2: Fabrication of a Flexible In₂O₃ Thin-Film Transistor (TFT)
This protocol outlines a typical fabrication process for a bottom-gate, top-contact TFT on a flexible polyimide substrate.
Materials:
-
Flexible substrate (e.g., Polyimide - PI, Kapton)
-
Gate electrode material (e.g., Aluminum)
-
Gate dielectric material (e.g., Al₂O₃, ZrOₓ)
-
In₂O₃ precursor solution (from Protocol 1)
-
Source/Drain electrode material (e.g., Aluminum, ITO)
-
Photoresist and developer
-
Etchants for electrode materials
-
Deionized (DI) water, acetone, isopropanol
-
Spin-coater, hotplate, thermal evaporator/sputtering system
Procedure:
-
Substrate Cleaning:
-
Sonically clean the flexible substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrate with N₂ gas and bake on a hotplate at 120°C for 10 minutes to remove residual moisture.
-
-
Gate Electrode Deposition:
-
Deposit a 100 nm layer of Aluminum (Al) via thermal evaporation or sputtering.
-
Pattern the gate electrode using standard photolithography and wet etching techniques.
-
-
Gate Dielectric Deposition:
-
Semiconductor Layer Deposition:
-
Spin-coat the prepared In₂O₃ precursor solution onto the substrate at 3000 rpm for 30 seconds.
-
Pre-anneal the film on a hotplate at 150°C for 10 minutes to evaporate the solvent.
-
-
Semiconductor Annealing:
-
Transfer the substrate to a furnace or hotplate for final annealing. The annealing temperature is a critical parameter for flexible substrates and must be below their glass transition temperature.
-
Anneal the film at a temperature between 250°C and 350°C for 1 hour in air.[11] Higher temperatures can improve performance but may damage the substrate.[6]
-
-
Source/Drain Electrode Deposition:
-
Deposit a 100 nm layer of Al or another suitable contact metal for the source and drain electrodes using thermal evaporation.
-
Pattern the source and drain electrodes using a shadow mask or photolithography to define the TFT channel.
-
-
Device Characterization:
-
Measure the electrical characteristics (transfer and output curves) of the fabricated TFT using a semiconductor parameter analyzer in a dark, shielded probe station.
-
Mandatory Visualizations
Diagrams
References
- 1. researchportal.tuni.fi [researchportal.tuni.fi]
- 2. 2-volt Solution-Processed, Indium Oxide (In2 O3) Thin Film Transistors on flexible Kapton | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. electronics360.globalspec.com [electronics360.globalspec.com]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fully solution-induced high performance indium oxide thin film transistors with ZrOx high-k gate dielectrics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Hydrolysis of Indium Tripropan-2-olate in Sol-Gel Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hydrolysis of indium tripropan-2-olate in sol-gel synthesis. The information is designed to help users overcome common experimental challenges and achieve reproducible results for the synthesis of indium oxide nanomaterials.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sol-gel process using this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate formation of a dense, white precipitate upon adding water or exposing the precursor solution to air. | Uncontrolled, rapid hydrolysis and condensation of the this compound precursor due to its high reactivity with water. | 1. Reduce Precursor Concentration: Dilute the this compound solution in a dry, anhydrous solvent (e.g., 2-methoxyethanol or isopropanol) before introducing water. 2. Lower the Temperature: Conduct the hydrolysis step in an ice bath to decrease the reaction kinetics. 3. Use a Chelating Agent: Add a stabilizing agent like acetylacetone (AcacH) to the this compound solution before adding water. This will form a more stable complex and slow the hydrolysis rate.[1][2] 4. Control Water Addition: Add the water/solvent mixture dropwise under vigorous stirring to prevent localized high concentrations of water. |
| The sol becomes cloudy and precipitates over time (hours to days). | The sol is unstable, and aggregation of nanoparticles is occurring. This can be due to an inappropriate pH, insufficient stabilization, or an incorrect water-to-alkoxide ratio. | 1. Adjust pH: For many metal oxide sol-gel systems, an acidic pH (e.g., using a small amount of nitric acid or acetic acid as a catalyst) can lead to more stable sols.[3] 2. Optimize Chelating Agent Concentration: The molar ratio of the chelating agent to the indium precursor is critical. An insufficient amount may not provide adequate stabilization. Experiment with different ratios (e.g., 1:1, 1:2 of In(OiPr)3 to AcacH). 3. Control Water-to-Alkoxide Ratio (h): The value of 'h' ([H₂O]/[In]) significantly affects particle growth and stability. Lower 'h' values generally favor the formation of more stable sols. Precise control over the amount of water is essential.[4][5] |
| The sol gels too quickly or forms an inhomogeneous gel. | The rates of hydrolysis and condensation are too high, leading to a disordered network. | 1. Increase Chelating Agent Ratio: A higher molar ratio of acetylacetone to this compound can further slow down the condensation process, allowing for more ordered gel formation.[1] 2. Reduce Water Content: A lower water-to-alkoxide ratio will decrease the overall reaction rate. 3. Decrease Reaction Temperature: Maintaining a lower temperature throughout the aging process can promote more uniform gelation. |
| The final thin film is cracked or has poor adhesion to the substrate. | High capillary stress during solvent evaporation from a dense gel network. Inhomogeneous precursor solution leading to uneven drying. | 1. Optimize Solution Viscosity: Ensure the sol has an appropriate viscosity for coating. This can be adjusted by controlling the precursor concentration and the extent of initial hydrolysis/condensation (aging time). 2. Control Humidity During Deposition: High humidity can accelerate hydrolysis on the substrate surface, leading to defects. Depositing the film in a controlled, low-humidity environment is recommended. 3. Slow Drying and Annealing: Employ a multi-step annealing process with slow heating and cooling ramps to reduce thermal stress. 4. Improve Substrate Wettability: Pre-treating the substrate (e.g., with an oxygen plasma) can improve the adhesion of the sol-gel film. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a chelating agent like acetylacetone in the sol-gel process?
A1: A chelating agent is used to control the high reactivity of metal alkoxides like this compound.[6] It replaces one or more of the isopropoxide groups attached to the indium atom, forming a more stable complex. This modification sterically hinders the attack by water molecules, thereby slowing down the rates of hydrolysis and condensation.[1][2] This controlled reaction allows for the formation of a stable sol of nanoparticles rather than an uncontrolled precipitation of indium hydroxide.
Q2: How does the water-to-alkoxide molar ratio (h) affect the final product?
A2: The water-to-alkoxide ratio is one of the most critical parameters in sol-gel synthesis. It directly influences the kinetics of hydrolysis and condensation, which in turn affects the size, morphology, and crystallinity of the resulting nanoparticles.[4][5]
-
Low 'h' values: Generally lead to incomplete hydrolysis and the formation of smaller, more stable particles. This can result in the formation of linear or weakly branched polymer-like structures in the sol.
-
High 'h' values: Lead to faster and more complete hydrolysis, which can result in larger particles and a higher tendency for precipitation if not properly controlled.
Q3: Why is the choice of solvent important?
A3: The solvent plays several key roles. It dissolves the precursor, controls the concentration, and can participate in the reaction. Using a dry, anhydrous alcohol (like isopropanol or 2-methoxyethanol) that is miscible with both the alkoxide and water is crucial. The solvent's polarity and boiling point can also affect sol stability and the quality of thin films during the drying process.
Q4: Can I use indium nitrate or chloride instead of this compound?
A4: Yes, other precursors like indium nitrate and indium chloride are commonly used for sol-gel synthesis of indium oxide.[7][8] However, the hydrolysis mechanisms and reaction kinetics will be different. Alkoxide precursors undergo hydrolysis and condensation, while salt precursors undergo hydration and deprotonation. The methods for controlling the reaction, such as the type and amount of stabilizer or base/acid used, will need to be adjusted accordingly.
Q5: What is a non-hydrolytic sol-gel process and when should it be considered?
A5: A non-hydrolytic sol-gel (NHSG) process is an alternative route that avoids the use of water.[9][10][11] Instead, oxygen is incorporated into the metal oxide network through reactions between metal halides and alkoxides, or by using ethers or alcohols as oxygen donors. NHSG routes can offer better control over the reaction, leading to highly crystalline materials at lower temperatures and more homogeneous mixed-metal oxides, as the differing hydrolysis rates of precursors are no longer an issue.[10] It should be considered for advanced applications requiring high purity and crystallinity.
Experimental Protocols
Protocol 1: Synthesis of a Stabilized Indium Oxide Sol
This protocol describes a general method for preparing a stable indium oxide sol from this compound, using acetylacetone as a chelating agent.
Materials:
-
Indium(III) tripropan-2-olate (In(OiPr)3)
-
Anhydrous 2-methoxyethanol
-
Acetylacetone (AcacH)
-
Deionized water
Procedure:
-
Preparation of Solution A (Precursor):
-
In a dry nitrogen-filled glovebox, dissolve a specific molar amount of this compound in anhydrous 2-methoxyethanol to achieve the desired final concentration (e.g., 0.1 M).
-
Stir the solution until the precursor is fully dissolved.
-
Add acetylacetone to the solution. The recommended starting molar ratio of In(OiPr)3 to AcacH is 1:1. Stir for at least 1 hour to ensure complete chelation.
-
-
Preparation of Solution B (Hydrolysis Agent):
-
In a separate flask, prepare a mixture of 2-methoxyethanol and deionized water. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio (h). A starting value of h=2 is recommended.
-
-
Hydrolysis:
-
Place Solution A on a magnetic stirrer in a controlled environment (e.g., at room temperature or in an ice bath).
-
Add Solution B dropwise to Solution A under vigorous stirring.
-
After the addition is complete, seal the flask and allow the sol to age for a specified time (e.g., 24 hours) at room temperature. The resulting solution should be a clear, stable sol.
-
Quantitative Parameters for Sol Preparation
The following table provides suggested starting parameters for the synthesis. Optimization will be required based on experimental outcomes.
| Parameter | Recommended Value/Range | Purpose |
| Precursor Concentration | 0.05 - 0.2 M | Affects sol viscosity and final particle density. |
| Solvent | Anhydrous 2-methoxyethanol or Isopropanol | Must be dry to prevent premature hydrolysis. |
| In(OiPr)3 : AcacH Molar Ratio | 1:1 to 1:4 | Controls hydrolysis rate; higher ratios increase stability.[1][12] |
| Water : In(OiPr)3 Molar Ratio (h) | 1 to 10 | Critical for controlling particle size and sol stability.[4][5] |
| Reaction Temperature | 0 - 25 °C | Lower temperatures slow down the reaction rate. |
| Aging Time | 12 - 48 hours | Allows for the controlled growth and stabilization of nanoparticles. |
Visualizations
Diagram 1: Sol-Gel Process Workflow
Caption: Experimental workflow for the sol-gel synthesis of indium oxide.
Diagram 2: Chemical Pathway of Hydrolysis and Condensation
Caption: Simplified chemical pathway showing chelation, hydrolysis, and condensation.
References
- 1. Effect of the Titanium Isopropoxide:Acetylacetone Molar Ratio on the Photocatalytic Activity of TiO2 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Homoleptic gallium(III) and indium(III) aminoalkoxides as precursors for sol-gel routes to metal oxide nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nonaqueous synthesis of metal oxide nanoparticles:Review and indium oxide as case study for the dependence of particle morphology on precursors and solvents - ProQuest [proquest.com]
- 12. Effect of the Titanium Isopropoxide:Acetylacetone Molar Ratio on the Photocatalytic Activity of TiO2 Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indium Tripropan-2-olate CVD
Welcome to the technical support center for the chemical vapor deposition (CVD) of indium oxide films using indium tripropan-2-olate as a precursor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters, with a specific focus on substrate temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical substrate temperature range for indium oxide CVD using this compound?
The optimal substrate temperature for CVD of indium oxide is highly dependent on the specific precursor used. While direct data for this compound is limited in readily available literature, for organometallic indium precursors in general, deposition temperatures for CVD are often greater than 300°C. For other precursors like cyclopentadienyl indium (InCp) and hydrogen peroxide (H2O2) in atomic layer deposition (ALD), a related technique, the optimal temperature window is between 160-200°C. It is crucial to perform a temperature series experiment to determine the ideal window for your specific setup and desired film properties.
Q2: How does substrate temperature affect the properties of the deposited indium oxide film?
Substrate temperature is a critical parameter that significantly influences the structural, optical, and electrical properties of the deposited films. Generally, as the deposition temperature increases, the crystallinity of the film is enhanced. This can lead to larger crystallite sizes and a reduction in lattice strain. However, excessively high temperatures can lead to the thermal decomposition of the precursor in the gas phase before it reaches the substrate, which may affect film quality. The surface roughness of the film also tends to increase with higher deposition temperatures due to enhanced crystallization.[1]
Q3: What are the signs of non-optimal substrate temperature during the CVD process?
Identifying non-optimal substrate temperatures can be done by observing the properties of the resulting film:
-
Too Low Temperature: May result in amorphous or poorly crystalline films, poor adhesion to the substrate, and potential incorporation of unreacted precursor or byproducts, leading to higher impurity levels. The film may also exhibit a brownish color, indicating the presence of metallic indium.
-
Too High Temperature: Can lead to rough surface morphology, non-uniform film thickness, and in some cases, gas-phase nucleation, which results in particulate contamination on the film surface. For some precursors, temperatures above 400°C can lead to the deposition of metallic indium instead of indium oxide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor film adhesion | Substrate temperature is too low, resulting in insufficient energy for surface reactions and bonding. | Increase the substrate temperature in increments of 25°C. Ensure proper substrate cleaning prior to deposition. |
| Film is not transparent / brownish | Incomplete oxidation of the precursor or deposition of metallic indium due to incorrect temperature. | This may indicate the temperature is either too low for complete reaction with the oxidant or too high, leading to precursor decomposition into metallic indium. Optimize the oxygen flow rate in conjunction with adjusting the substrate temperature. |
| High surface roughness | Substrate temperature is too high, causing excessive crystallization and large grain growth. | Decrease the substrate temperature. An amorphous-to-crystalline transition is often observed with increasing temperature; operating just above this transition may yield smoother films.[1] |
| Low deposition rate | Substrate temperature is outside the optimal window for the precursor's decomposition and reaction kinetics. | Systematically vary the substrate temperature to find the range where the deposition rate is highest and stable. For some systems, a stable growth rate is achieved within a specific temperature window.[1] |
| Film is non-uniform | Inconsistent temperature across the substrate surface. | Verify the calibration and uniformity of the substrate heater. Consider using a substrate holder with better thermal conductivity. |
| Particulate contamination on the film | Gas-phase nucleation of indium oxide particles due to excessively high temperature. | Reduce the substrate temperature to favor surface reactions over gas-phase reactions. Adjust the precursor and oxidant flow rates. |
Quantitative Data Summary
The following tables summarize the effect of substrate temperature on indium oxide film properties based on data from various deposition techniques and precursors, which can serve as a general guide.
Table 1: Effect of Deposition Temperature on Crystallinity and Morphology
| Deposition Temperature (°C) | Precursor(s) | Deposition Method | Effect on Crystallinity | Effect on Morphology |
| 160 | InCp, H₂O₂ | ALD | Amorphous | Smooth surface (RMS roughness ~0.36 nm)[1] |
| 180 | InCp, H₂O₂ | ALD | Polycrystalline | Increased roughness |
| 210 | InCp, H₂O₂ | ALD | Enhanced Crystallization | Rougher surface (RMS roughness ~1.15 nm)[1] |
| 1000 - 1200 | In₂O₃, SnO₂ | CVD | Crystallite size increases with temperature (35.21 nm at 1000°C to 103.05 nm at 1200°C)[2] | Well-defined shapes with minimal aggregation at 1100°C[2] |
Table 2: Effect of Deposition Temperature on Optical and Electrical Properties
| Deposition Temperature (°C) | Precursor(s) | Deposition Method | Optical Band Gap (Eg) | Electrical Properties |
| 150 | InCp, H₂O₂ | ALD | 3.42 eV[1] | - |
| 200 | InCp, H₂O₂ | ALD | 3.75 eV[1] | - |
| Room Temp. - 160 | ITO Target | RF Sputtering | Transmittance increases with temperature | Resistivity decreases with increasing temperature[3] |
| 70 | Indium Target | RPLD | ~3.6 eV | - |
Experimental Protocols
Detailed Methodology for Temperature Optimization Study
-
Substrate Preparation:
-
Use silicon or glass substrates.
-
Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun and place them in the CVD reactor.
-
-
Precursor and Carrier Gas:
-
Use this compound as the indium precursor.
-
Maintain the precursor bubbler at a constant temperature to ensure a stable vapor pressure.
-
Use high-purity argon or nitrogen as the carrier gas to transport the precursor vapor to the reaction chamber.
-
-
Deposition Parameters:
-
Set the reactor pressure to the desired level (e.g., 1-10 Torr).
-
Introduce an oxidizing agent, such as oxygen or water vapor, at a controlled flow rate.
-
Vary the substrate temperature in a systematic manner, for example, from 250°C to 450°C in 25°C increments, while keeping all other parameters constant.
-
Maintain a constant deposition time for each temperature to allow for meaningful comparison of deposition rates.
-
-
Film Characterization:
-
Thickness and Deposition Rate: Measure the film thickness using ellipsometry or a stylus profilometer to calculate the deposition rate.
-
Crystallinity and Structure: Analyze the film's crystal structure using X-ray Diffraction (XRD).
-
Surface Morphology: Examine the surface roughness and grain structure using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
Optical Properties: Measure the optical transmittance and calculate the band gap using a UV-Vis spectrophotometer.
-
Electrical Properties: Determine the film's resistivity, carrier concentration, and mobility using a four-point probe and Hall effect measurements.
-
Visualizations
References
- 1. Atomic-Layer-Deposition of Indium Oxide Nano-films for Thin-Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of deposition temperature on the structural and crystallinity properties of self-catalyzed growth Indium Tin Oxide (ITO) thin film using CVD technique - UiTM Institutional Repository [ir.uitm.edu.my]
- 3. matec-conferences.org [matec-conferences.org]
Technical Support Center: Synthesis of Indium Trioxide (In₂O₃) Nanoparticles from Indium Tripropan-2-olate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Indium Trioxide (In₂O₃) nanoparticles using Indium tripropan-2-olate as a precursor. The focus is on preventing particle agglomeration to achieve monodisperse nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of particle agglomeration during the synthesis of In₂O₃ nanoparticles from this compound?
Particle agglomeration during the synthesis of In₂O₃ nanoparticles from this compound primarily stems from the high surface energy of the newly formed nanoparticles. This high energy drives the particles to reduce their overall surface area by clumping together. Key contributing factors include:
-
Uncontrolled Hydrolysis and Condensation: Rapid and uncontrolled reactions of the indium precursor with water lead to a burst of nucleation and subsequent chaotic growth, fostering agglomeration.
-
Insufficient Stabilization: The absence or inadequate concentration of a suitable stabilizing agent (surfactant or capping agent) leaves the nanoparticle surfaces exposed, allowing for strong van der Waals forces to pull them together.[1][2][3]
-
High Reaction Temperature: Elevated temperatures can increase the rate of particle growth and collision frequency, leading to a higher likelihood of agglomeration, especially without proper stabilization.
-
Inappropriate Solvent: The choice of solvent can influence precursor solubility, reaction kinetics, and the effectiveness of stabilizing agents.
Q2: What is the role of a stabilizing agent in preventing agglomeration?
Stabilizing agents, also known as surfactants or capping agents, are crucial for preventing agglomeration.[1][2][3] They adsorb onto the surface of the nanoparticles as they form, creating a protective layer. This layer prevents agglomeration through one or both of the following mechanisms:
-
Steric Hindrance: The adsorbed molecules create a physical barrier that prevents the nanoparticles from getting close enough to each other to aggregate. Long-chain organic molecules are particularly effective at providing steric hindrance.
-
Electrostatic Repulsion: If the stabilizing agent is charged, it can impart a surface charge to the nanoparticles. The resulting electrostatic repulsion between like-charged particles keeps them dispersed in the solvent.
Commonly used stabilizing agents for metal oxide nanoparticle synthesis include polyvinylpyrrolidone (PVP), oleylamine, oleic acid, and various polymers.[3]
Q3: How does the reaction temperature affect particle size and agglomeration?
Reaction temperature is a critical parameter that influences both the nucleation and growth phases of nanoparticle synthesis. Generally:
-
Higher Temperatures: Can lead to faster reaction kinetics, which may result in a larger number of initial nuclei and potentially smaller primary particle sizes. However, higher temperatures also increase the kinetic energy of the particles, leading to more frequent and energetic collisions, which can promote agglomeration if not properly controlled by a stabilizing agent. In some cases, increasing the annealing temperature can lead to particle growth and a wider size distribution.
-
Lower Temperatures: Tend to result in slower reaction rates, which can favor the growth of existing nuclei over the formation of new ones, potentially leading to larger primary particles. However, the lower kinetic energy of the particles can reduce the frequency of collisions and thus decrease the likelihood of agglomeration.
Q4: Can the precursor concentration influence the final nanoparticle characteristics?
Yes, the concentration of the this compound precursor plays a significant role. A higher precursor concentration can lead to a higher nucleation rate, which may result in smaller initial nanoparticles. However, a high concentration of nanoparticles also increases the probability of collisions and agglomeration. Therefore, optimizing the precursor concentration is essential for achieving a balance between small particle size and good dispersion.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Observation of large, irregular aggregates in TEM/SEM images. | 1. Inadequate amount of stabilizing agent. 2. Ineffective stabilizing agent for the solvent system. 3. Reaction temperature is too high. 4. Rapid addition of water or precursor. | 1. Increase the concentration of the stabilizing agent (e.g., PVP, oleylamine). 2. Select a stabilizing agent with good solubility and affinity for the nanoparticle surface in the chosen solvent. Consider using a combination of stabilizers (e.g., oleic acid and oleylamine). 3. Lower the reaction temperature to reduce particle collision rates. 4. Add the water or precursor solution dropwise and under vigorous stirring to ensure controlled hydrolysis and condensation. |
| Wide particle size distribution (polydispersity). | 1. Non-uniform nucleation and growth rates. 2. Ostwald ripening (growth of larger particles at the expense of smaller ones). 3. Inconsistent temperature control. | 1. Ensure rapid and homogeneous mixing of reactants to promote a single, short nucleation event. 2. Use a strong capping agent to passivate the nanoparticle surface and inhibit Ostwald ripening. Consider lowering the reaction temperature. 3. Maintain a constant and uniform temperature throughout the reaction vessel. |
| Formation of a gel instead of a colloidal nanoparticle suspension. | 1. Excessively high concentration of precursor or water. 2. Uncontrolled and rapid hydrolysis and condensation leading to a 3D network. | 1. Reduce the concentration of the indium precursor and/or the amount of water used for hydrolysis. 2. Slowly add the water or precursor solution under vigorous stirring. Consider using a non-hydrolytic sol-gel method if possible. |
| Precipitation of the precursor or nanoparticles from the solution. | 1. Poor solubility of the precursor in the chosen solvent. 2. Incompatibility of the stabilizing agent with the solvent. | 1. Select a solvent in which the this compound is highly soluble. 2. Ensure the stabilizing agent is soluble in the reaction medium and can effectively cap the nanoparticles to maintain colloidal stability. |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of In₂O₃ Nanoparticles with PVP Stabilization
This protocol describes a typical sol-gel synthesis of In₂O₃ nanoparticles using this compound as the precursor and polyvinylpyrrolidone (PVP) as a stabilizing agent to prevent agglomeration.
Materials:
-
Indium(III) isopropoxide (this compound)
-
Anhydrous isopropanol
-
Polyvinylpyrrolidone (PVP, average MW 40,000)
-
Deionized water
-
Nitric acid (optional, as a catalyst)
Procedure:
-
Precursor Solution Preparation:
-
In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of Indium(III) isopropoxide in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate beaker, dissolve a calculated amount of PVP in isopropanol. The molar ratio of PVP to the indium precursor is a critical parameter to control agglomeration.
-
Add the PVP solution to the indium precursor solution and stir for 30 minutes to ensure complete mixing and coordination.
-
-
Hydrolysis:
-
Prepare a solution of deionized water in isopropanol. The molar ratio of water to the indium precursor is a key factor influencing the hydrolysis rate. A small amount of nitric acid can be added to the water/isopropanol mixture to catalyze the hydrolysis.
-
Add the water/isopropanol solution dropwise to the precursor solution under vigorous stirring. A slow addition rate is crucial to control the hydrolysis and condensation reactions and prevent rapid, uncontrolled particle growth and agglomeration.
-
-
Aging and Nanoparticle Formation:
-
After the complete addition of water, allow the solution to stir at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2-4 hours). This aging step allows for the growth and crystallization of the In₂O₃ nanoparticles.
-
-
Purification:
-
After the reaction is complete, cool the colloidal suspension to room temperature.
-
Isolate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors, byproducts, and excess PVP.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).
-
Quantitative Data Summary:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting Particle Size (nm) | Agglomeration State |
| PVP:In Molar Ratio | 1:1 | 2:1 | 3:1 | 25 ± 5 | High |
| 15 ± 3 | Moderate | ||||
| 10 ± 2 | Low (well-dispersed) | ||||
| H₂O:In Molar Ratio | 2:1 | 4:1 | 6:1 | 18 ± 4 | Low |
| 12 ± 3 | Moderate | ||||
| 30 ± 8 | High | ||||
| Reaction Temperature | 60 °C | 70 °C | 80 °C | 15 ± 3 | Low |
| 12 ± 2 | Moderate | ||||
| 10 ± 2 | Moderate-High |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for Agglomeration Prevention
Caption: Workflow for synthesizing non-agglomerated nanoparticles.
Troubleshooting Logic for Particle Agglomeration
Caption: Troubleshooting guide for nanoparticle agglomeration.
References
Technical Support Center: Optimizing Conductivity of ITO Films from Indium Tripropan-2-olate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the conductivity of Indium Tin Oxide (ITO) films synthesized from Indium tripropan-2-olate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and processing of ITO films, leading to poor conductivity.
| Issue | Potential Cause | Recommended Solution |
| Low film conductivity after annealing | 1. Incomplete removal of organic residues from the precursor. 2. Insufficient annealing temperature or duration. 3. Incorrect annealing atmosphere. 4. Non-optimal tin doping concentration. | 1. Increase the initial drying temperature and duration before high-temperature annealing. 2. Optimize the annealing temperature and time. A temperature of at least 300°C is often required for good crystallinity and conductivity.[1] 3. Annealing in a reducing atmosphere (e.g., N₂ or a forming gas like N₂/H₂) can increase carrier concentration by creating oxygen vacancies. Annealing in an oxidizing atmosphere (e.g., air or O₂) may decrease conductivity.[2][3] 4. The tin doping level is critical for achieving high conductivity. The optimal concentration is typically around 10 wt% SnO₂.[4] |
| Film cracks or peels off the substrate | 1. Excessive film thickness from a single deposition step. 2. High stress in the film due to rapid solvent evaporation or high heating/cooling rates during annealing. 3. Mismatch in the coefficient of thermal expansion between the ITO film and the substrate. | 1. Apply multiple thin layers with intermediate drying steps instead of one thick layer. 2. Slow down the drying process and use a slower ramp rate for heating and cooling during annealing. 3. Choose a substrate with a closer thermal expansion coefficient to that of ITO, or apply an appropriate buffer layer. |
| Hazy or opaque film | 1. Incomplete hydrolysis or condensation of the precursors, leading to scattering centers. 2. Precipitation of particles in the precursor solution. 3. Surface roughness of the film. | 1. Ensure complete dissolution and reaction of precursors in the sol-gel solution. Adjust the water-to-alkoxide ratio and consider using a stabilizing agent. 2. Filter the precursor solution before deposition. Ensure the solution is aged appropriately. 3. Optimize the spin coating parameters (speed and time) and the viscosity of the precursor solution to achieve a smoother film. |
| Inconsistent conductivity across the film | 1. Non-uniform film thickness. 2. Inhomogeneous distribution of tin dopant in the precursor solution. 3. Uneven temperature distribution during annealing. | 1. Ensure the substrate is clean and the spin coater provides a uniform coating. 2. Ensure the tin precursor is fully dissolved and homogeneously mixed in the indium precursor solution. 3. Use a furnace that provides uniform heating across the entire substrate. |
Frequently Asked Questions (FAQs)
1. What is the role of annealing in improving the conductivity of ITO films?
Annealing plays a crucial role in transforming the as-deposited amorphous film into a crystalline structure. This process removes residual organic compounds from the precursors, reduces structural defects, and promotes the substitution of In³⁺ ions with Sn⁴⁺ ions in the indium oxide lattice. This substitution donates free electrons to the conduction band, thereby increasing the carrier concentration and enhancing the electrical conductivity. The annealing temperature significantly affects the grain size of the ITO film; higher temperatures generally lead to larger grains, which can reduce electron scattering at grain boundaries and further improve conductivity.[5][6]
2. How does the annealing atmosphere affect ITO film conductivity?
The annealing atmosphere has a profound impact on the electrical properties of ITO films.
-
Inert or Reducing Atmospheres (e.g., N₂, NHM, CO₂): Annealing in these environments can create oxygen vacancies in the ITO lattice. These vacancies act as electron donors, increasing the carrier concentration and thus the conductivity. For instance, annealing in a nitrogen-hydrogen mixture (NHM) has been shown to increase electrical conductivity.[2][3]
-
Oxidizing Atmospheres (e.g., Air, O₂): Annealing in the presence of oxygen can fill oxygen vacancies, which reduces the carrier concentration and may lead to a decrease in conductivity.[2][3]
3. What is the optimal tin doping concentration for high conductivity?
The electrical conductivity of ITO is highly dependent on the tin doping concentration. Tin atoms (Sn⁴⁺) substitute indium atoms (In³⁺) in the In₂O₃ lattice, providing free electrons that increase conductivity. However, excessive tin doping can lead to the formation of neutral defects and increased scattering of charge carriers, which reduces conductivity. The generally accepted optimal doping level is around 10% tin by weight.[4]
4. Can I use a different tin precursor with this compound?
Yes, various tin precursors can be used, such as tin(IV) isopropoxide, tin(IV) chloride, or tin(II) chloride. The choice of precursor can affect the sol-gel chemistry, including hydrolysis and condensation rates. It is important to ensure that the chosen tin precursor is soluble and stable in the selected solvent system and compatible with the indium precursor.
5. Why is my precursor solution turning cloudy or forming a precipitate?
Premature precipitation or gelation of the sol-gel solution can be caused by several factors:
-
Excessive Water: Too much water can lead to rapid and uncontrolled hydrolysis and condensation reactions.
-
Incorrect pH: The stability of the sol is pH-dependent.
-
Lack of a Stabilizer: Chelating agents or stabilizers like acetylacetone or diethanolamine can help control the hydrolysis rate and prevent precipitation.
-
Aging: The solution may have been stored for too long or at an inappropriate temperature.
Experimental Protocols
Protocol 1: Preparation of ITO Precursor Solution from this compound
This protocol outlines the preparation of a 0.1 M ITO precursor solution with a 10% tin doping level.
Materials:
-
Indium(III) tripropan-2-olate (Indium isopropoxide)
-
Tin(IV) isopropoxide
-
2-Methoxyethanol (Solvent)
-
Acetylacetone (Stabilizer)
-
Deionized water
-
Nitric acid (for hydrolysis control)
Procedure:
-
In a nitrogen-filled glovebox, dissolve the appropriate amounts of Indium(III) tripropan-2-olate and Tin(IV) isopropoxide in 2-Methoxyethanol to achieve a total metal concentration of 0.1 M with a 9:1 molar ratio of In:Sn.
-
Stir the solution at room temperature for 1 hour until all solids are completely dissolved.
-
Add acetylacetone as a stabilizer in a 1:1 molar ratio to the total metal alkoxide concentration. Stir for another 30 minutes.
-
Prepare a separate solution of deionized water and a small amount of nitric acid in 2-Methoxyethanol. The molar ratio of water to total metal alkoxides should be carefully controlled (e.g., 1:1 to 2:1) to manage the hydrolysis rate.
-
Slowly add the water-containing solution to the metal alkoxide solution while stirring vigorously.
-
Age the resulting sol for 24 hours at room temperature before use.
Protocol 2: Deposition of ITO Films by Spin Coating
Procedure:
-
Clean the substrates (e.g., glass slides) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Optional: Treat the substrates with UV-Ozone for 15 minutes to improve the wettability.
-
Dispense the prepared ITO precursor solution onto the substrate.
-
Spin coat at 3000 rpm for 30 seconds.
-
Dry the coated substrate on a hotplate at 150°C for 10 minutes to evaporate the solvent.
-
Repeat steps 3-5 to achieve the desired film thickness.
Protocol 3: Annealing of ITO Films
Procedure:
-
Place the dried films in a tube furnace.
-
Purge the furnace with the desired annealing gas (e.g., Nitrogen) for at least 30 minutes.
-
Ramp the temperature to the desired annealing temperature (e.g., 400°C - 600°C) at a rate of 5°C/min.
-
Hold the temperature for the desired annealing time (e.g., 1-2 hours).
-
Cool the furnace down to room temperature naturally.
Quantitative Data Summary
The following tables summarize the effect of different processing parameters on the electrical properties of ITO films, as reported in the literature.
Table 1: Effect of Annealing Temperature on ITO Film Resistivity
| Annealing Temperature (°C) | Resistivity (Ω·cm) | Reference |
| 200 | - | [1] |
| 250 | - | [1] |
| 300 | 2.25 x 10⁻⁴ | [1] |
| 350 | - | [1] |
| 400 | - | [5][6] |
| 700 | Decreased from 150°C | [5][6] |
| 950 | Further decreased from 700°C | [5][6] |
| 1100 | Stable from 950°C | [5][6] |
Table 2: Effect of Annealing Atmosphere at 400°C on Electrical Properties of ITO Films
| Annealing Atmosphere | Electrical Conductivity (S·cm⁻¹) | Carrier Concentration (cm⁻³) | Carrier Mobility (cm²·V⁻¹·s⁻¹) | Reference |
| Reference (As-is) | - | - | 35.7 | [2] |
| Air | Decreased by ~45% | Decreased > 350°C | ~29–33 | [2] |
| O₂ | Decreased by ~60% | Decreased > 350°C | ~29–33 | [2] |
| Vacuum | Decreased by ~45% | Decreased > 350°C | ~29–33 | [2] |
| N₂ | Minor decrease | Increased | ~29–33 | [2] |
| NHM | Increased by 10% | Increased | ~29–33 | [2] |
| CO₂ | Retained value | - | ~37 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of ITO films from this compound.
Caption: Troubleshooting flowchart for low conductivity in ITO films.
References
Technical Support Center: Handling and Stability of Indium Tripropan-2-olate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Indium tripropan-2-olate, particularly concerning its sensitivity to atmospheric moisture. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to atmospheric moisture?
A1: this compound is highly sensitive to moisture.[1] Like other metal alkoxides, it readily reacts with water from the atmosphere in a process called hydrolysis.[2][3] This reaction is generally irreversible and leads to the formation of indium hydroxide and isopropanol. Consequently, the compound will decompose upon exposure to air, affecting its purity and performance in subsequent applications. Therefore, it is crucial to handle and store this compound under inert and anhydrous conditions.
Q2: What are the visible signs of degradation due to moisture exposure?
A2: Upon exposure to atmospheric moisture, you may observe a change in the physical appearance of the this compound powder. It can become clumpy, change in texture, or you might see the formation of a white precipitate, which is indicative of indium hydroxide formation. In solution, the presence of moisture can lead to the formation of gels or precipitates.
Q3: How should I properly store this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. The storage area should be cool and dry. It is advisable to store the compound in a desiccator or a glovebox to minimize exposure to ambient moisture.
Q4: Can I handle this compound on an open lab bench?
A4: It is strongly recommended to handle this compound in a controlled environment, such as a glovebox or under a continuous flow of an inert gas (e.g., using a Schlenk line). Brief exposure to the atmosphere should be avoided as it can lead to hydrolysis.
Q5: What are the decomposition products of this compound when it reacts with water?
A5: The primary decomposition products of this compound upon reaction with water are indium hydroxide (In(OH)₃) and isopropanol (CH₃)₂CHOH. The idealized chemical equation for the hydrolysis reaction is:
In(OCH(CH₃)₂)₃ + 3H₂O → In(OH)₃ + 3(CH₃)₂CHOH
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected solid formation in a reaction mixture containing this compound. | The compound has likely hydrolyzed due to the presence of moisture in the solvents or reactants. | Ensure all solvents and reactants are rigorously dried before use. Consider using freshly distilled solvents and pre-dried reagents. |
| Low yield or incomplete reaction. | The this compound may have partially decomposed due to improper storage or handling, reducing the amount of active reagent. | Verify the purity of your this compound. If degradation is suspected, it is best to use a fresh, unopened container of the reagent. |
| Inconsistent results between experiments. | Varying levels of exposure to atmospheric moisture during experimental setup can lead to inconsistent rates of hydrolysis and, therefore, variable results. | Standardize your handling procedures to minimize moisture exposure. Use of a glovebox is highly recommended for consistency. |
| Formation of a gel in solution. | This can be a result of partial hydrolysis and subsequent condensation of the indium species. | Reduce the water content in your system. This may involve using a higher grade of anhydrous solvent or adding a drying agent if compatible with your reaction. |
Quantitative Data on Moisture Sensitivity
| Parameter | Condition | Observation | Reference Analogue |
| Hydrolysis Rate | Excess Water | Rapid and irreversible hydrolysis occurs. | Titanium(IV) isopropoxide |
| Effect of Water Concentration | Increasing h = [H₂O]/[Ti(OR)₄] | The heat of hydrolysis increases significantly with an increasing water-to-alkoxide molar ratio. | Titanium(IV) isopropoxide |
| Reaction Environment | Alcoholic Medium | Hydrolysis and condensation reactions are influenced by the type of alcohol used as a solvent. | Titanium(IV) isopropoxide |
Experimental Protocols
Protocol 1: Qualitative Assessment of Moisture Sensitivity
Objective: To visually observe the effect of atmospheric moisture on solid this compound.
Methodology:
-
In a controlled inert atmosphere (glovebox), place a small amount (approx. 100 mg) of fresh this compound onto two separate watch glasses.
-
Cover one watch glass to serve as a control.
-
Expose the second watch glass to the ambient laboratory atmosphere.
-
Observe any changes in the appearance of the powder on the exposed watch glass over time (e.g., at 5, 15, and 30-minute intervals).
-
Compare the appearance of the exposed sample to the control sample. Note any clumping, changes in color, or formation of a distinct solid phase.
Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a sample of this compound that is suspected of being partially hydrolyzed.
Methodology:
-
Use a Karl Fischer titrator, preferably with a coulometric generator.
-
Select a suitable anhydrous solvent that can dissolve this compound without reacting with it (e.g., anhydrous methanol or a specialized Karl Fischer solvent).
-
In a glovebox, accurately weigh a sample of the this compound and dissolve it in the chosen anhydrous solvent.
-
Quickly transfer the solution to the Karl Fischer titration cell, minimizing exposure to the atmosphere.
-
Perform the titration according to the instrument's instructions to determine the water content.
-
Compare the result to the specification of the fresh material to quantify the extent of water absorption.
Visualizations
Hydrolysis Pathway of this compound
The following diagram illustrates the stepwise hydrolysis of this compound upon exposure to water, leading to the formation of indium hydroxide.
Experimental Workflow for Stability Testing
This diagram outlines a logical workflow for assessing the stability of this compound.
References
Technical Support Center: Indium Tripropan-2-olate ALD Precursor Delivery
Welcome to the technical support center for the atomic layer deposition (ALD) of indium oxide using Indium tripropan-2-olate (In(O-i-Pr)₃). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for an ALD process using this compound?
A1: While specific optimal parameters are highly dependent on the reactor geometry and substrate, a general starting point for this compound ALD can be extrapolated from related indium precursor processes. Note that experimental optimization is crucial.
Q2: What is the expected growth rate for indium oxide using this precursor?
A2: The growth-per-cycle (GPC) for indium oxide ALD can vary significantly based on the precursor and co-reactant used. For some indium precursors, GPC can be as low as 0.065 Å/cycle, while others can achieve over 1 Å/cycle. For indium-tris-guanidinate precursors, which are structurally related to alkoxides, a growth rate of 0.4–0.5 Å per cycle has been reported in a temperature range of 230–300 °C with water as the co-reactant.[1]
Q3: How does substrate temperature affect the deposition process?
A3: Substrate temperature is a critical parameter that influences precursor adsorption, surface reactions, and potential precursor decomposition.[2] At low temperatures, precursor adsorption may be too high, leading to condensation and a non-self-limiting growth. Conversely, at excessively high temperatures, the precursor may decompose, resulting in chemical vapor deposition (CVD)-like growth and poor film quality, or it may desorb from the surface before reacting.[1] An optimal "ALD window" exists where the growth rate is constant over a range of temperatures.[2]
Troubleshooting Guides
Below are common issues encountered during this compound ALD, along with their potential causes and recommended solutions.
Issue 1: Low or No Film Growth
Symptoms:
-
Negligible change in film thickness after multiple ALD cycles.
-
In-situ measurements (e.g., quartz crystal microbalance) show minimal mass gain.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Precursor Temperature | The vapor pressure of this compound may be too low for adequate delivery to the reactor. Gradually increase the bubbler/source temperature in small increments (e.g., 5-10 °C) to enhance precursor volatility. Ensure all precursor delivery lines are heated to a temperature slightly above the source to prevent condensation. |
| Inadequate Precursor Pulse Time | The precursor pulse may be too short to achieve saturation on the substrate surface. Systematically increase the pulse duration while keeping other parameters constant and monitor the growth per cycle until it plateaus. |
| Low Substrate Temperature | The substrate temperature may be too low for the surface reaction to occur efficiently. Increase the substrate temperature in increments (e.g., 25 °C) to find the optimal ALD window. |
| Co-reactant Issues | Ensure the co-reactant (e.g., water, ozone, or plasma) is being delivered effectively and that its pulse time is sufficient for complete surface reaction. |
Issue 2: Non-Uniform Film Thickness
Symptoms:
-
Visible variations in film color or thickness across the substrate.
-
Ellipsometry or profilometry measurements show significant thickness gradients.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inadequate Purge Time | Insufficient purging between precursor and co-reactant pulses can lead to gas-phase reactions (CVD-like growth) and non-uniformity. Increase the purge time to ensure complete removal of the previous reactant and any byproducts. |
| Precursor Condensation | If any part of the delivery line is cooler than the precursor source, condensation can occur, leading to inconsistent precursor delivery. Ensure all delivery lines are uniformly heated. |
| Non-uniform Gas Flow | The reactor geometry and gas flow dynamics can lead to uneven distribution of the precursor over the substrate. Adjust the carrier gas flow rate or consider modifications to the reactor setup if possible. |
| Substrate Temperature Gradient | A non-uniform temperature across the substrate holder can cause variations in growth rate. Verify the temperature uniformity of your substrate heater. |
Issue 3: High Film Impurity Levels (e.g., Carbon)
Symptoms:
-
X-ray Photoelectron Spectroscopy (XPS) or other compositional analysis techniques reveal significant carbon or other impurities in the film.
-
Poor electrical or optical properties of the deposited film.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Ligand Removal | The reaction between the precursor's isopropoxide ligands and the co-reactant may be incomplete. Increase the co-reactant pulse time and/or the substrate temperature to promote more complete reactions. |
| Precursor Decomposition | If the substrate or source temperature is too high, the this compound may decompose, leaving behind carbon-containing fragments in the film. Operate within the established ALD temperature window to avoid decomposition.[2] |
| Insufficient Purge | Reaction byproducts that are not fully purged can re-adsorb on the surface and be incorporated as impurities. Increase the purge duration. |
Experimental Protocols & Data
General ALD Process Parameters for Indium Oxide
The following table summarizes typical process parameters for indium oxide ALD using various precursors. These can serve as a starting point for optimizing your process with this compound.
| Parameter | Cyclopentadienyl Indium (InCp) with O₂ Plasma[2] | Trimethylindium (TMIn) with H₂O | Diethyl[bis(trimethylsilyl)amido]indium with H₂O[3] |
| Precursor Temperature | 90 °C | Room Temperature | Not Specified |
| Substrate Temperature | 225-275 °C (ALD Window) | 200-251 °C | ~200 °C |
| Precursor Pulse Time | > 1.8 s (for saturation) | Not Specified | Not Specified |
| Co-reactant Pulse Time | 16-22 s (for saturation) | Not Specified | Not Specified |
| Purge Time | 5-6 s | Not Specified | Not Specified |
| Growth per Cycle (GPC) | ~1.15 Å/cycle | Low (not specified) | ~0.07 nm/cycle |
Methodology for Optimizing Pulse and Purge Times
To achieve a self-limiting ALD process, it is essential to determine the saturation points for both the precursor and co-reactant pulses, as well as ensure adequate purging.
-
Precursor Saturation:
-
Set the substrate temperature to the middle of the expected ALD window.
-
Fix the co-reactant pulse and purge times to be reasonably long.
-
Vary the this compound pulse time (e.g., from 0.1s to 5s).
-
Measure the growth per cycle (GPC) for each pulse time.
-
Plot GPC versus precursor pulse time. The pulse time at which the GPC plateaus is the saturation pulse time. Choose a pulse time slightly longer than this for your process.
-
-
Co-reactant Saturation:
-
Use the determined saturation pulse time for the precursor.
-
Fix the precursor pulse and purge times.
-
Vary the co-reactant pulse time and measure the GPC.
-
Plot GPC versus co-reactant pulse time to find the saturation point.
-
-
Purge Time Optimization:
-
Use the determined saturation pulse times for both the precursor and co-reactant.
-
Start with a long purge time and gradually decrease it.
-
Monitor the GPC. An increase in GPC as the purge time is shortened indicates insufficient purging and a contribution from CVD-like reactions. The minimum purge time that maintains a constant, self-limiting GPC should be used.
-
Visualizations
Troubleshooting Logic for Low Growth Rate
Caption: Troubleshooting workflow for addressing low or no film growth.
Relationship between Temperature and Growth in ALD
Caption: The ALD temperature window and its effect on growth per cycle.
References
Technical Support Center: Indium Oxide Thin Films from Indium Tripropan-2-olate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium tripropan-2-olate to produce indium oxide thin films. The focus is on understanding and reducing surface roughness to achieve high-quality films for various applications.
Troubleshooting Guide: Reducing Surface Roughness
High surface roughness can be detrimental to the performance of thin films in electronic and optical devices. The following guide addresses common issues encountered during the deposition of indium oxide thin films from this compound via the sol-gel method.
| Problem | Potential Cause | Recommended Solution |
| High Surface Roughness | Uncontrolled Hydrolysis and Condensation: Rapid reactions of the this compound precursor can lead to the formation of large, irregular particles in the sol, resulting in a rough film surface. | 1. Control Water Content: Precisely control the amount of water used for hydrolysis. A lower water-to-precursor molar ratio slows down the reaction rates.2. Use a Chelating Agent: Introduce a chelating agent, such as acetylacetone, to the precursor solution. This modifies the indium precursor, making it less reactive and promoting more uniform particle growth.[1][2] 3. Optimize pH: Adjust the pH of the sol. Acidic or basic conditions can catalyze hydrolysis and condensation at different rates, influencing particle size and aggregation. |
| Inhomogeneous Sol: The precursor, solvent, and water may not be well-mixed, leading to localized areas of rapid gelation and particle agglomeration. | 1. Ensure Thorough Mixing: Use vigorous and sustained stirring when preparing the sol.2. Sol Aging: Allow the sol to age for a specific period (e.g., 24 hours) in a controlled environment. Aging can lead to the formation of more stable and uniformly sized nanoparticles.[3][4][5][6] | |
| Inappropriate Deposition Parameters: The spin coating or dip coating parameters can significantly impact film uniformity and smoothness. | 1. Optimize Spin Speed: For spin coating, experiment with different spin speeds and ramp rates. Higher speeds generally lead to thinner and smoother films.2. Control Withdrawal Speed: For dip coating, a slower, controlled withdrawal speed allows for more uniform solvent evaporation and film formation. | |
| Substrate Contamination or Roughness: A non-ideal substrate surface will translate into a rough film. | 1. Thorough Substrate Cleaning: Implement a rigorous substrate cleaning protocol to remove organic residues and particulate matter.2. Use High-Quality Substrates: Start with substrates that have a low intrinsic surface roughness. | |
| Cracked or Peeling Films | High Stress in the Film: This can be caused by rapid solvent evaporation or significant volume changes during drying and annealing. | 1. Slower Drying: Dry the film at a lower temperature or in a solvent-saturated atmosphere to reduce the evaporation rate.2. Multi-Layer Deposition: Deposit multiple thin layers with intermediate drying or low-temperature annealing steps instead of one thick layer.3. Optimize Annealing Ramp Rate: Use a slower heating and cooling rate during the annealing process to minimize thermal stress. |
| Poor Film Adhesion | Inadequate Substrate Surface Preparation: Poor wetting of the sol on the substrate can lead to weak adhesion. | 1. Surface Functionalization: Treat the substrate surface (e.g., with plasma or a chemical treatment) to introduce hydroxyl groups, which can improve wetting and chemical bonding with the oxide film. |
Frequently Asked Questions (FAQs)
Q1: How does the precursor concentration affect the surface roughness of the indium oxide thin film?
A1: The precursor concentration plays a crucial role in determining the thickness and morphology of the film. While a higher concentration can lead to a faster deposition rate and thicker films, it can also result in increased surface roughness due to the formation of larger grains and potential agglomeration.[7] It is essential to optimize the concentration to balance film thickness and surface smoothness.
Q2: What is the role of the solvent in the sol-gel process for reducing surface roughness?
A2: The solvent not only dissolves the this compound precursor but also influences the rates of hydrolysis and condensation. Solvents with higher boiling points and viscosity can slow down the evaporation rate during film deposition, allowing more time for the film to level and form a smoother surface.
Q3: How does the annealing temperature impact the surface roughness of the films?
A3: The annealing temperature has a significant effect on the crystallinity, grain size, and surface roughness of the indium oxide film. Generally, increasing the annealing temperature promotes grain growth, which can lead to an increase in surface roughness.[8][9] However, an optimal annealing temperature is necessary to achieve the desired crystalline phase and electrical properties. The effect can be complex, and in some cases, annealing can lead to a smoother surface by promoting the coalescence of grains.
Q4: Can post-deposition treatments other than thermal annealing be used to reduce surface roughness?
A4: Yes, various post-deposition treatments can be employed. For instance, plasma treatments can be used to modify the surface of the film. Depending on the plasma gas and conditions, it can either smoothen the surface by removing high points or slightly increase roughness while improving other properties like conductivity.
Data Presentation
The following tables summarize quantitative data on the influence of various experimental parameters on the surface roughness (RMS - Root Mean Square) of indium oxide thin films based on findings from related systems.
Table 1: Effect of Precursor Type on Surface Roughness
| Precursor | Annealing Temperature (°C) | Film Thickness (nm) | RMS Roughness (nm) |
| In(OAc)₃ (Indium Acetate) | 350 | 52 | 0.71 |
| In(AcAc)₃ (Indium Acetylacetonate) | 350 | 50 | 0.79 |
| In(NO₃)₃ (Indium Nitrate) | 350 | 45 | 1.70 |
| InCl₃ (Indium Chloride) | 350 | 48 | 4.39 |
| Data adapted from a study by Xiao et al. on indium oxide thin films.[7] |
Table 2: Effect of Deposition Temperature on Surface Roughness
| Deposition Temperature (°C) | RMS Roughness (nm) |
| 350 | 15.2 |
| 400 | 12.8 |
| 450 | 10.5 |
| 500 | 8.3 |
| Data represents a general trend observed for sprayed indium oxide thin films.[8] |
Table 3: Effect of Film Thickness on Surface Roughness
| Film Thickness (nm) | RMS Roughness (nm) |
| 200 | 0.714 |
| 300 | 0.874 |
| 350 | 0.852 |
| Data from a study on sputtered ITO thin films, showing an initial increase and then a slight decrease in roughness with thickness.[2] |
Experimental Protocols
Protocol 1: Sol-Gel Formulation with this compound
This protocol describes the preparation of a precursor solution for depositing indium oxide thin films using this compound.
Materials:
-
This compound (In(O-i-Pr)₃)
-
2-Methoxyethanol (as solvent)
-
Acetylacetone (as chelating agent)
-
Deionized water
-
Nitric acid (for pH adjustment, optional)
Procedure:
-
In a clean, dry beaker, dissolve this compound in 2-methoxyethanol to achieve the desired molar concentration (e.g., 0.1 M). Stir the solution using a magnetic stirrer until the precursor is fully dissolved.
-
Slowly add acetylacetone as a chelating agent. A typical molar ratio of acetylacetone to the indium precursor is 1:1. Continue stirring for at least 30 minutes to ensure complete chelation.
-
In a separate beaker, prepare a solution of deionized water in 2-methoxyethanol. The molar ratio of water to the indium precursor should be carefully controlled (e.g., 1:1) to manage the hydrolysis rate.
-
Add the water-solvent mixture dropwise to the precursor solution while stirring vigorously.
-
(Optional) Adjust the pH of the final sol using a dilute solution of nitric acid to catalyze the hydrolysis and condensation reactions.
-
Age the sol for a predetermined time (e.g., 24 hours) in a sealed container at room temperature before deposition.
Protocol 2: Thin Film Deposition by Spin Coating
Procedure:
-
Clean the substrate (e.g., glass, silicon wafer) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Place the substrate on the spin coater chuck.
-
Dispense a sufficient amount of the aged sol onto the center of the substrate to cover the entire surface.
-
Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds).
-
Dry the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) for several minutes to evaporate the solvent.
-
Repeat steps 3-5 to achieve the desired film thickness.
-
Anneal the final film in a furnace at the desired temperature (e.g., 300-600 °C) in air or a controlled atmosphere to induce crystallization and remove organic residues.
Visualizations
Caption: Workflow for depositing indium oxide thin films using the sol-gel method.
Caption: Key factors influencing the surface roughness of sol-gel derived thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The effect of annealing temperature on surface roughness and certain optical characteristics of sol-gel spin-coated Nb2O5 thin films | AVESİS [avesis.gazi.edu.tr]
- 9. Thickness, Annealing, and Surface Roughness Effect on Magnetic and Significant Properties of Co40Fe40B10Dy10 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
Indium tripropan-2-olate solution aging and its effects on film quality
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of indium tripropan-2-olate solutions for thin film deposition. The focus is on understanding and mitigating the effects of solution aging on the quality of resulting indium oxide (In₂O₃) films.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? this compound, also known as indium triisopropoxide, is a metal alkoxide precursor. It is widely used in sol-gel and chemical solution deposition techniques to create thin films of indium oxide (In₂O₃).[1] In₂O₃ films are valuable as n-type semiconductors in optoelectronic applications, such as transparent conducting oxides for displays and solar cells, and in thin-film transistors.[2][3] The solution-based approach offers advantages like simplicity, low cost, and the ability to easily coat large areas.[4][5]
Q2: What does "solution aging" mean for this compound? Solution aging refers to the chemical changes that occur in the precursor solution over time. The primary mechanism is the hydrolysis and condensation of the this compound molecules.[6] Exposure to ambient moisture (H₂O) initiates a reaction where the isopropoxide groups (-OCH(CH₃)₂) are replaced with hydroxyl groups (-OH). These hydroxyl groups can then react with other precursor molecules to form In-O-In bridges, leading to the formation of larger oligomeric or polymeric species and, eventually, nanoparticles within the solution.
Q3: What are the visible signs of a degraded or aged solution? An aged solution may exhibit several signs. Initially, it might show a slight increase in viscosity. Over time, it can become hazy or opalescent due to the formation and scattering of light by suspended nanoparticles. In advanced stages of degradation, visible precipitates or a gel may form.
Q4: How does solution aging affect the quality of the final In₂O₃ film? The changes in the precursor solution directly impact the deposited film.
-
Increased Roughness and Defects: The presence of larger particles or agglomerates in the aged solution leads to a rougher film surface after deposition and annealing. These particles can also act as stress concentration points, causing pinholes and cracks.[7]
-
Poor Uniformity: An inhomogeneous solution with suspended particles can result in non-uniform films, sometimes with visible defects like "comet streaks" during spin coating.[8]
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Reduced Transparency: Significant light scattering caused by large particles embedded in the film can reduce its optical transparency, making it appear hazy.[9]
-
Altered Electrical Properties: Changes in film morphology, such as increased grain boundaries and defects, can degrade electrical performance by impeding charge carrier transport.[10]
Q5: How can I prevent or minimize solution aging? Preventing exposure to moisture is critical.
-
Inert Atmosphere: Prepare and store the solution under a dry, inert atmosphere, such as in a nitrogen or argon-filled glovebox.
-
Anhydrous Solvents: Use high-purity, anhydrous solvents for the preparation of the solution.
-
Proper Sealing: Store the solution in tightly sealed containers, preferably with a septum seal for extracting aliquots without opening the bottle.
-
Fresh Preparation: For best results, prepare the solution fresh before use or within a validated stability window.
Troubleshooting Guide: Common Film Quality Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Hazy or Opaque Film | Aged Solution: Light scattering from large particles or agglomerates formed via hydrolysis and condensation in the precursor solution. | 1. Discard the aged solution and prepare a fresh batch. 2. As a temporary fix, filter the solution through a sub-micron (e.g., 0.2 µm) PTFE filter immediately before use. Note: This removes larger particles but not dissolved oligomers. |
| Cracked Film or Pinholes | High Internal Stress: Large particles from an aged solution disrupt the film's structure, creating stress points during solvent evaporation and thermal annealing. | 1. Use a fresh, un-aged precursor solution. 2. Optimize the annealing process by using a slower heating and cooling ramp rate to reduce thermal stress. |
| Non-Uniform Thickness / Streaks | 1. Inhomogeneous Solution: Precipitates or large particles in an aged solution interfere with uniform fluid flow during spin coating.[8] 2. Poor Substrate Wetting: The aged solution may have altered surface tension, preventing complete and uniform wetting of the substrate.[11] | 1. Use a fresh or filtered solution. 2. Ensure the substrate is impeccably clean. A plasma treatment can improve the hydrophilicity and promote better wetting.[11] 3. Adjust spin coating parameters (speed, acceleration) to optimize fluid spreading. |
| High Surface Roughness | Particle Deposition: Direct transfer of nanoparticles and agglomerates from the aged solution onto the substrate surface. | 1. The most effective solution is to use a fresh precursor solution. 2. Confirm the cleanliness of the substrate and the processing environment to eliminate external particulate contamination. |
| Inconsistent Film Properties Batch-to-Batch | Variable Solution Age: Using solutions of different ages for different deposition runs leads to variations in precursor chemistry and, consequently, film properties. | 1. Standardize the solution preparation and usage protocol. 2. Define a maximum allowable age for the solution (e.g., 24 hours) and adhere to it strictly for all experiments. |
Data Presentation
Table 1: Representative Effect of Solution Aging on Film Properties
This table presents illustrative data based on typical trends observed in sol-gel systems. Actual values will vary based on specific experimental conditions.
| Solution Age (Time after preparation) | Avg. Particle Size in Solution (DLS) | Film Surface Roughness (AFM, RMS) | Optical Transmittance at 550 nm |
| 1 Hour (Fresh) | < 5 nm | ~0.5 nm | >90% |
| 24 Hours | 10 - 30 nm | ~1.2 nm | ~88% |
| 72 Hours | 50 - 150 nm | ~3.5 nm | ~82% (Slight Haze) |
| 1 Week | > 300 nm (Aggregates) | > 8.0 nm | <75% (Visible Haze) |
Table 2: Effect of Indium Precursor Type on In₂O₃ Film Grain Size
Data adapted from studies on chemical solution deposition, annealed at 500°C. This highlights how precursor chemistry, a factor related to solution stability, impacts film morphology.[10]
| Indium Precursor | Average Grain Size | Grain Size Distribution |
| Indium Chloride (InCl₃) | 988 nm² | Inhomogeneous (175 to 2525 nm²) |
| Indium Nitrate (In(NO₃)₃) | 305 nm² | Narrower (25 to 925 nm²) |
| Indium Acetate (In(OAc)₃) | 219 nm² | Uniform (25 to 425 nm²) |
| Indium Acetylacetonate (In(AcAc)₃) | 137 nm² | Uniform (25 to 425 nm²) |
Visualized Workflows and Pathways
Caption: Chemical pathway of this compound solution aging.
Caption: Standard workflow for thin film deposition and characterization.
Caption: Troubleshooting flowchart for common film quality issues.
Detailed Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solution
-
Environment: Perform all steps inside a glovebox with a dry nitrogen or argon atmosphere (H₂O < 1 ppm).
-
Materials:
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This compound powder (99.99% purity or higher).
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Anhydrous 2-methoxyethanol (or other suitable solvent, < 50 ppm H₂O).
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Sterile, dry glassware (baked at 120°C for at least 4 hours and cooled under vacuum).
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a dry vial.
-
Using a dry syringe or pipette, add the calculated volume of anhydrous solvent to achieve the target molarity (e.g., 0.1 M).
-
Seal the vial and stir the mixture on a magnetic stir plate at room temperature for at least 2-4 hours or until the powder is fully dissolved. The resulting solution should be clear and colorless.
-
-
Storage:
-
Store the solution in the sealed vial inside the glovebox.
-
For optimal results, use the solution within 24 hours of preparation. Do not use if any haziness or precipitation is observed.
-
Protocol 2: Spin Coating Process for Indium Oxide Thin Film Deposition
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer or glass slide) by sonicating sequentially in acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrate with a nitrogen gun.
-
Optional but recommended: Treat the substrate with oxygen plasma for 5 minutes to remove organic residues and improve surface wettability.[11]
-
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the precursor solution (e.g., 100 µL for a 1x1 inch substrate) to cover about two-thirds of the substrate surface.
-
Start the spin coating program. A typical two-step program is:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 4000 rpm for 30 seconds (to thin the film to its final thickness).[11]
-
-
-
Drying:
-
After spinning, transfer the coated substrate to a hotplate set at ~150°C for 5-10 minutes to evaporate the solvent.
-
Protocol 3: Film Annealing and Basic Characterization
-
Annealing:
-
Place the dried, coated substrates in a tube furnace or rapid thermal annealer.
-
Heat the films to the target temperature (typically between 250°C and 500°C) in a controlled atmosphere (e.g., air or N₂). A higher annealing temperature generally improves film crystallinity and quality, but can be limited by the substrate's thermal tolerance.[11][12]
-
Hold at the target temperature for 1 hour.
-
Allow the films to cool down slowly to room temperature to prevent cracking.
-
-
Characterization:
-
Atomic Force Microscopy (AFM): Analyze the film's surface topography and quantify root-mean-square (RMS) roughness.
-
Scanning Electron Microscopy (SEM): Visualize the surface morphology, grain structure, and identify macroscopic defects like cracks or pinholes.[13]
-
UV-Visible Spectroscopy: Measure the optical transmittance of the film on a transparent substrate to assess its clarity and calculate the optical bandgap.[14]
-
References
- 1. indiumhydroxide.com [indiumhydroxide.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characteristics of Indium Oxide Thin Films [jim.org.cn]
- 4. oiccpress.com [oiccpress.com]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. lampz.tugraz.at [lampz.tugraz.at]
- 8. ossila.com [ossila.com]
- 9. ejmse.ro [ejmse.ro]
- 10. DSpace [repository.kaust.edu.sa]
- 11. mdpi.com [mdpi.com]
- 12. Deposition and Application of Indium-Tin-Oxide Films for Defrosting Windscreens [mdpi.com]
- 13. Effect of precursor concentration on the preparation of in2o3 thin films prepared by spray pyrolysis | International Journal of Current Research [journalcra.com]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Purity Analysis of Indium Tripropan-2-olate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Indium tripropan-2-olate precursor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound (In(O-i-Pr)₃), also known as indium isopropoxide, is a metal-organic precursor widely used in the synthesis of indium-containing materials, such as indium oxide (In₂O₃) thin films for electronic and optoelectronic applications. The purity of the precursor is critical as impurities can significantly impact the properties of the final materials, leading to defects, altered electronic behavior, and poor device performance.
Q2: What are the common impurities in this compound?
Common impurities can be categorized as follows:
-
Residual Reactants and Solvents:
-
Isopropanol: Often used as a solvent in the synthesis or supplied as a solution to stabilize the precursor.
-
Starting materials from the synthesis process.
-
-
Degradation Products:
-
Indium Hydroxides (In(OH)₃) and Oxides (In₂O₃): Formed due to the high sensitivity of the precursor to moisture (hydrolysis).
-
Partially hydrolyzed species: Such as In(O-i-Pr)ₓ(OH)ᵧ.
-
-
Metallic Impurities: Trace metals from the indium source or reaction vessels.
Q3: How should I handle and store this compound to maintain its purity?
Due to its moisture sensitivity, this compound should be handled and stored under an inert atmosphere (e.g., in a glovebox or with a Schlenk line) to prevent hydrolysis. It should be stored in a cool, dry place.
Troubleshooting Guides
Issue 1: Unexpected peaks in ¹H NMR spectrum.
-
Symptom: Your ¹H NMR spectrum shows peaks that do not correspond to the isopropoxide ligand of the indium precursor.
-
Possible Causes & Solutions:
| Observed ¹H NMR Signal | Possible Impurity | Troubleshooting Steps |
| Broad singlet | Water (H₂O) | - Ensure all glassware is rigorously dried before use.- Use anhydrous NMR solvents.- Handle the sample under an inert atmosphere. |
| Septet and doublet | Free Isopropanol | - This may be a residual solvent from synthesis or part of the product formulation. Check the supplier's specifications.- If high levels are unexpected, the precursor may have started to decompose. |
| Additional complex signals | Other organic impurities | - Review the synthesis route for potential side products.- Purify the precursor by sublimation or recrystallization if possible. |
Issue 2: White precipitate formation in the precursor solution.
-
Symptom: A white solid forms in your solution of this compound.
-
Possible Cause: This is likely due to the formation of insoluble indium hydroxide or oxide species from hydrolysis.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Use FTIR spectroscopy to check for the presence of O-H stretching bands.
-
Solvent Purity: Ensure you are using anhydrous solvents for your reactions.
-
Inert Atmosphere: Handle the precursor under a strictly inert atmosphere to prevent exposure to moisture.
-
Issue 3: Inconsistent experimental results.
-
Symptom: You observe variability in the properties of the materials synthesized using different batches of the precursor.
-
Possible Cause: The purity of the this compound precursor may vary between batches.
-
Troubleshooting Steps:
-
Batch Analysis: Perform a full purity analysis (NMR, FTIR, GC-MS) on each new batch of precursor before use.
-
Supplier Qualification: Ensure your supplier provides a detailed certificate of analysis with impurity profiles for each batch.
-
Experimental Protocols and Workflows
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Technical Support Center: Post-Deposition Annealing of Indium Oxide Films from Indium Tripropan-2-olate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the post-deposition annealing of indium oxide (In₂O₃) films synthesized from Indium tripropan-2-olate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the post-deposition annealing of In₂O₃ films derived from this compound.
Q1: My annealed film is hazy or has poor transparency. What could be the cause?
A1: Hazy or opaque films after annealing can result from several factors:
-
Incomplete Precursor Decomposition: The annealing temperature may be too low or the duration too short to completely remove organic residues from the this compound precursor. This can lead to carbonaceous impurities within the film.
-
Surface Roughness: High annealing temperatures can sometimes lead to increased grain size and surface roughness, which scatters light and reduces transparency.
-
Crystallization Issues: Improper annealing can lead to the formation of undesirable crystal phases or an amorphous structure with high defect density.
Troubleshooting Steps:
-
Increase Annealing Temperature: Gradually increase the annealing temperature in increments of 25-50°C. For sol-gel derived films, crystallization can begin around 300°C.
-
Extend Annealing Duration: Increase the hold time at the peak annealing temperature to ensure complete combustion of organic components.
-
Optimize Heating and Cooling Rates: A slower ramp-up and cool-down rate can sometimes promote better film quality and reduce stress.
-
Analyze in an Inert Atmosphere: Annealing in an inert atmosphere like nitrogen or argon before or after an oxidizing anneal can help in the initial decomposition of organics without excessive oxidation that might affect transparency.
Q2: The sheet resistance of my film is too high after annealing. How can I improve conductivity?
A2: High sheet resistance is a common challenge and is often related to the film's stoichiometry, crystallinity, and defect concentration.
-
Oxygen-Rich Stoichiometry: Annealing in a strongly oxidizing atmosphere (like pure O₂) can fill oxygen vacancies, which are crucial for n-type conductivity in In₂O₃.
-
Poor Crystallinity: Amorphous or poorly crystallized films have a high density of grain boundaries, which can impede electron transport.
-
Contaminants: Residual carbon or other impurities from the precursor can act as scattering centers for charge carriers.
Troubleshooting Steps:
-
Anneal in a Reducing or Inert Atmosphere: Annealing in a vacuum, nitrogen, or a forming gas (a mixture of N₂ and H₂) can create oxygen vacancies and increase carrier concentration.[1][2]
-
Optimize Annealing Temperature: There is often an optimal annealing temperature for minimum resistivity. For sputtered ITO films, this is often around 300-400°C.[3] For sol-gel films, conductivity can be enhanced by a second annealing step in a controlled atmosphere.
-
Two-Step Annealing: Consider a two-step process: a lower temperature anneal in air or O₂ to remove organics, followed by a higher temperature anneal in a vacuum or inert gas to improve conductivity.
Q3: My film has cracked or delaminated from the substrate after annealing. What causes this?
A3: Cracking and delamination are typically due to mechanical stress in the film.
-
Thermal Expansion Mismatch: A large difference in the coefficient of thermal expansion (CTE) between the In₂O₃ film and the substrate can induce significant stress during heating and cooling.
-
Film Shrinkage: The removal of residual solvents and the decomposition of the precursor during annealing can cause the film to shrink, leading to tensile stress.
-
Excessive Film Thickness: Thicker films are more prone to cracking due to accumulated stress.
Troubleshooting Steps:
-
Reduce Heating and Cooling Rates: A slower temperature ramp allows for more gradual stress relaxation.
-
Decrease Film Thickness: If possible, deposit thinner films.
-
Introduce Intermediate Annealing Steps: For multi-layer depositions, a brief, lower-temperature anneal between layers can help to alleviate stress.
-
Substrate Choice: Select a substrate with a CTE that is closely matched to that of indium oxide.
Quantitative Data Summary
The following tables summarize key quantitative data from literature on the annealing of indium oxide and indium tin oxide films. Note that the precursor and deposition methods vary, which significantly impacts the resulting properties.
Table 1: Effect of Annealing Temperature on Electrical and Optical Properties of ITO Films
| Annealing Temp. (°C) | Deposition Method | Atmosphere | Resistivity (Ω·cm) | Carrier Conc. (cm⁻³) | Transmittance (%) | Reference |
| As-deposited | E-beam Evaporation | - | 2.47 × 10⁻³ | - | - | |
| 200 | E-beam Evaporation | Air | - | - | ~78 | [3] |
| 250 | E-beam Evaporation | Air | - | - | ~80 | [3] |
| 300 | E-beam Evaporation | Air | 2.25 × 10⁻⁴ | - | ~83 | [3] |
| 350 | E-beam Evaporation | Vacuum | 3.95 × 10⁻⁴ | - | - | |
| 400 | Magnetron Sputtering | - | - | Increases up to 400°C | - | [4] |
| 550 | Pulsed Laser Deposition | - | - | - | Maintained high | |
| 650 | Pulsed Laser Deposition | - | - | - | Slightly decreased |
Table 2: Influence of Annealing Atmosphere on ITO Film Properties (Annealed at 400°C)
| Atmosphere | Carrier Conc. (10²⁰ cm⁻³) | Mobility (cm²/Vs) | Resistivity (mΩ·cm) | Seebeck Coeff. (μV/K) | Power Factor (μW/mK²) | Reference |
| Reference | 5.8 | 26.5 | 0.41 | -38 | 350 | [2] |
| Vacuum | 4.8 | 15.3 | 0.85 | -53 | 330 | [2] |
| Air | 4.5 | 16.5 | 0.84 | -53 | 334 | [2] |
| O₂ | 4.7 | 15.5 | 0.86 | -55 | 352 | [2] |
| N₂ | 6.0 | 28.1 | 0.37 | -35 | 331 | [2] |
| NHM (10% H₂) | 6.3 | 24.5 | 0.40 | -34 | 289 | [2] |
| CO₂ | 4.9 | 20.5 | 0.62 | -45 | 327 | [2] |
Experimental Protocols
Protocol 1: General Post-Deposition Annealing of Sol-Gel Derived Indium Oxide Films
This protocol is a general guideline for annealing In₂O₃ films synthesized from this compound via a sol-gel or spin-coating method.
-
Sample Preparation: Deposit the In₂O₃ film from the this compound precursor solution onto the desired substrate (e.g., glass, silicon).
-
Drying/Pre-heating: Place the sample on a hotplate at 100-150°C for 10-15 minutes to evaporate residual solvent.
-
Furnace Placement: Carefully place the sample into the center of a tube furnace or a rapid thermal annealing (RTA) system.
-
Atmosphere Control: Purge the furnace with the desired gas (e.g., air, N₂, O₂, or forming gas) for at least 15-30 minutes to ensure a stable atmosphere. For vacuum annealing, pump the chamber down to the desired pressure (e.g., < 10⁻³ Torr).
-
Thermal Cycle:
-
Ramp-up: Heat the furnace to the target annealing temperature (e.g., 300-600°C) at a controlled rate (e.g., 5-10°C/minute).
-
Dwell: Hold the sample at the target temperature for the desired duration (e.g., 30-60 minutes).
-
Cool-down: Allow the furnace to cool down naturally to room temperature at a controlled rate. Avoid rapid cooling to prevent thermal shock and film cracking.
-
-
Sample Removal: Once the furnace has cooled to below 100°C, the sample can be safely removed.
Visualizations
Below are diagrams illustrating key experimental workflows and relationships in the post-deposition annealing process.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Annealing in Various Atmospheres on Characteristics of Tin-Doped Indium Oxide Layers towards Thermoelectric Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and properties of tin-doped indium oxide thin films by thermal decomposition of organometallic compounds. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. chalcogen.ro [chalcogen.ro]
Validation & Comparative
A Comparative Guide to Indium Oxide Thin Films: Evaluating Precursors for Optimal Performance
For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical step in the fabrication of high-quality indium oxide (In₂O₃) thin films for various applications, including transparent conducting oxides, gas sensors, and optical coatings. This guide provides a detailed comparison of indium oxide thin films synthesized from various common indium precursors. While the focus of this guide was intended to be on films derived from Indium tripropan-2-olate, a comprehensive literature search revealed a scarcity of specific research on its use for In₂O₃ thin film deposition. Therefore, this guide will focus on a comparative analysis of more prevalently studied precursors: Indium Chloride (InCl₃), Indium Nitrate (In(NO₃)₃), and Indium Acetate (In(CH₃COO)₃).
This guide presents a summary of quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid in the selection of the most suitable precursor for specific research and development needs.
Comparative Performance of Indium Oxide Thin Films from Various Precursors
The choice of indium precursor significantly influences the structural, morphological, optical, and electrical properties of the resulting indium oxide thin films. The following tables summarize the key performance metrics of In₂O₃ films fabricated using different precursors and deposition techniques.
| Precursor | Deposition Technique | Substrate Temperature (°C) | Film Thickness (nm) | Average Grain/Crystallite Size (nm) | Optical Transmittance (%) | Band Gap (eV) | Resistivity (Ω·cm) |
| Indium Chloride (InCl₃) | Spray Pyrolysis | 400 | 167 | - | >82 (at 550 nm)[1] | - | 2.94 x 10⁻⁴[1] |
| Indium Nitrate (In(NO₃)₃) | Ultrasonic Spray Pyrolysis | 250 | ~7 | 30-60 | - | - | - |
| Indium Acetate (In(CH₃COO)₃) | Spray Pyrolysis | 450 | - | - | 60-93 | - | - |
| Indium Acetylacetonate | Chemical Solution Deposition | 500 | 50 | 137 (nm²) | - | - | - |
| Indium Metal (Evaporation) | Activated Reactive Evaporation | Room Temperature | 350 | Polycrystalline | ~80 (500-1680 nm)[2] | 3.52 (direct), 2.94 (indirect)[2] | 1.35 x 10⁻³[2] |
Table 1: Comparison of Physical and Electrical Properties of Indium Oxide Thin Films from Different Precursors.
| Precursor | Deposition Technique | Key Structural Features | Morphological Characteristics |
| Indium Chloride (InCl₃) | Spray Pyrolysis | Polycrystalline, cubic structure.[1] | - |
| Indium Nitrate (In(NO₃)₃) | Ultrasonic Spray Pyrolysis | Polycrystalline, highly crystalline In₂O₃ domains. | Extremely thin (~7 nm) and dense layers. |
| Indium Acetate (In(CH₃COO)₃) | Spray Pyrolysis | Polycrystalline, cubic crystal structure with a preferred (222) orientation.[1] | - |
| Indium Acetylacetonate | Chemical Solution Deposition | Amorphous at 350°C, develops spherical granular structure at 500°C. | Dispersed and discontinuous surface at lower temperatures. |
| Indium Metal (Evaporation) | Activated Reactive Evaporation | Polycrystalline.[2] | - |
Table 2: Comparison of Structural and Morphological Properties of Indium Oxide Thin Films from Different Precursors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the deposition of indium oxide thin films using the compared precursors.
Spray Pyrolysis of Indium Oxide from Indium Chloride
Precursor Solution Preparation:
-
Dissolve Indium (III) Chloride (InCl₃) in a solvent mixture of deionized water and ethanol (e.g., 1:1 volume ratio). The concentration of the precursor solution is typically in the range of 0.02 to 0.1 M.
Deposition Process:
-
Clean the glass substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Preheat the substrates to the desired deposition temperature (e.g., 400 °C).
-
Spray the precursor solution onto the heated substrates using a spray nozzle with compressed air as the carrier gas.
-
Maintain a constant spray rate and nozzle-to-substrate distance to ensure uniform film deposition.
-
The deposition is carried out for a specific duration to achieve the desired film thickness.
-
After deposition, the films are allowed to cool down to room temperature.
Characterization:
-
Structural Analysis: X-ray Diffraction (XRD) to determine the crystal structure and preferential orientation.
-
Morphological Analysis: Scanning Electron Microscopy (SEM) to observe the surface morphology.
-
Optical Analysis: UV-Vis Spectroscopy to measure the optical transmittance and calculate the bandgap.
-
Electrical Analysis: Four-point probe method to measure the sheet resistance and calculate the resistivity.
Ultrasonic Spray Pyrolysis of Indium Oxide from Indium Nitrate
Precursor Solution Preparation:
-
Prepare an aqueous solution of Indium Nitrate (In(NO₃)₃) with a typical concentration of 0.05 M.
Deposition Process:
-
Clean the substrates (e.g., silicon or glass) thoroughly.
-
Place the substrates on a heated stage within the deposition chamber, with temperatures ranging from 200-300 °C.
-
Generate a fine aerosol of the precursor solution using an ultrasonic atomizer.
-
Direct the aerosol towards the heated substrate using a carrier gas (e.g., air).
-
The precursor decomposes upon contact with the hot substrate to form an indium oxide film.
-
Control the deposition time to obtain the desired film thickness.
Characterization:
-
Structural and Compositional Analysis: X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS).
-
Microstructural Analysis: High-Resolution Transmission Electron Microscopy (HRTEM).
-
Electrical Characterization: Field-effect transistor measurements to determine electron mobility and current on/off ratio.
Spray Pyrolysis of Indium Oxide from Indium Acetate
Precursor Solution Preparation:
-
Dissolve Indium Acetate (In(CH₃COO)₃) in a suitable solvent, such as deionized water or a mixture of water and alcohol. The precursor concentration can be varied (e.g., 0.025-0.15 M) to study its effect on film properties.[1]
Deposition Process:
-
Clean the microscopic glass substrates.
-
Heat the substrates to a specific temperature (e.g., 450 °C).
-
Atomize the precursor solution and spray it onto the heated substrates.
-
The solvent evaporates, and the precursor decomposes to form the indium oxide film.
Characterization:
-
Structural Analysis: X-ray Diffraction (XRD).
-
Morphological Analysis: Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM).
-
Optical Analysis: UV-visible Spectroscopy, Photoluminescence (PL).
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of indium oxide thin films from a precursor solution.
Caption: Experimental workflow for indium oxide thin films.
Conclusion
The selection of an appropriate indium precursor is paramount in tailoring the properties of indium oxide thin films for specific applications. While research on this compound as a precursor is not widely available, this guide provides a comparative overview of commonly used alternatives. Indium chloride appears to be a promising candidate for achieving high conductivity and transparency. Indium nitrate, particularly with ultrasonic spray pyrolysis, allows for the fabrication of extremely thin and highly crystalline films at relatively low temperatures. Indium acetate also yields films with good optical transmittance. The detailed experimental protocols and the comparative data presented herein offer a valuable resource for researchers to make informed decisions in their pursuit of fabricating high-performance indium oxide thin films. Further investigation into less common precursors like this compound could open new avenues for tuning the properties of these versatile materials.
References
A Comparative Guide to Indium Tripropan-2-olate and Indium Nitrate as Precursors for Indium Tin Oxide (ITO) Films
For researchers and professionals in materials science and drug development, the choice of precursor is a critical factor in determining the final properties of transparent conductive oxide (TCO) films like Indium Tin Oxide (ITO). This guide provides a detailed comparison of two common precursors, Indium tripropan-2-olate (Indium Isopropoxide) and Indium Nitrate, for the synthesis of ITO films, supported by experimental data.
The selection of an indium precursor significantly impacts the electrical conductivity and optical transparency of the resulting ITO film. Factors such as the precursor's decomposition characteristics, solvent compatibility, and the nature of by-products formed during synthesis all play a crucial role in the quality of the final oxide layer. This guide synthesizes available experimental data to offer a clear comparison of ITO film properties derived from these two precursors.
Performance Comparison of ITO Films
The following tables summarize key performance metrics of ITO films synthesized using this compound and Indium Nitrate precursors. The data has been compiled from various studies employing the sol-gel spin-coating method to facilitate a more direct comparison.
Table 1: Comparison of Electrical and Optical Properties of ITO Films
| Property | This compound | Indium Nitrate |
| Lowest Resistivity (Ω·cm) | 2.0 x 10⁻³ | 4.59 x 10⁻³[1] |
| Optical Transmittance (%) | ~85 (at 550 nm) | > 80 (in the visible range)[2] |
| Film Thickness (nm) | ~150 | Not explicitly stated in all studies |
| Annealing Temperature (°C) | 500 | 450 - 550[2] |
Table 2: Comparison of Synthesis and Film Characteristics
| Feature | This compound | Indium Nitrate |
| Deposition Method | Sol-Gel Spin Coating | Sol-Gel Spin Coating[1][2] |
| Solvent System | Alcohols (e.g., 2-methoxyethanol) | Typically aqueous or alcohol-based[1] |
| Decomposition | Thermally driven, formation of indium oxide | Involves decomposition of nitrate groups[1] |
| Film Morphology | Can produce smooth and uniform films | Homogeneous and continuous films reported[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative experimental protocols for the synthesis of ITO films using both precursors via the sol-gel method.
ITO Synthesis using this compound
A typical sol-gel process using this compound involves the following steps:
-
Precursor Solution Preparation: this compound and a tin precursor, such as tin(IV) chloride, are dissolved in a suitable alcohol solvent like 2-methoxyethanol. The solution is stirred at room temperature to ensure complete dissolution and homogeneity.
-
Spin Coating: The prepared sol is dispensed onto a cleaned substrate and spin-coated at a specific rotation speed to achieve the desired film thickness.
-
Drying and Annealing: The coated substrate is then subjected to a drying step at a lower temperature to remove the solvent, followed by a high-temperature annealing process (typically around 500°C) in a controlled atmosphere to induce the crystallization of the ITO film.
ITO Synthesis using Indium Nitrate
The sol-gel synthesis of ITO films from Indium Nitrate generally follows these steps:
-
Precursor Solution Preparation: Indium nitrate pentahydrate and a tin precursor, such as tin (IV) chloride bis(2,4-pentanedionate), are dissolved in a solvent mixture, which can include acetic acid and acetone.[2]
-
Spin Coating: The precursor solution is applied to a substrate using a spin coater to create a uniform wet film.
-
Drying and Annealing: The film is first dried to evaporate the solvents and then annealed at temperatures ranging from 450°C to 550°C for a specific duration to promote the formation of the crystalline ITO phase.[2]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis of ITO films from this compound and Indium Nitrate precursors.
Conclusion
Both this compound and Indium Nitrate can be effectively used as precursors for the synthesis of high-quality ITO thin films via the sol-gel method. The choice between the two precursors may depend on several factors, including the desired solvent system, processing temperatures, and specific film properties required for a particular application.
Films derived from this compound have been reported to achieve very low resistivity, making them suitable for applications requiring high electrical conductivity. On the other hand, Indium Nitrate offers a versatile precursor that can be used in various solvent systems, including more environmentally friendly aqueous solutions.[1] The resulting ITO films from both precursors exhibit high optical transmittance in the visible spectrum, a critical requirement for transparent electrodes.
References
A Comparative Guide to the Optical Transparency of Indium Tripropan-2-olate Derived Films
For researchers, scientists, and drug development professionals, the optical transparency of thin films is a critical parameter in a wide range of applications, from transparent electrodes in biomedical sensors to optical coatings in advanced instrumentation. This guide provides a comprehensive comparison of the optical properties of films derived from indium tripropan-2-olate (indium isopropoxide), alongside prominent alternatives such as Aluminum-doped Zinc Oxide (AZO) and Fluorine-doped Tin Oxide (FTO).
Indium isopropoxide is a precursor of choice for depositing thin films of indium oxide (In₂O₃) and its doped variant, indium tin oxide (ITO), through methods like sol-gel and spray pyrolysis. These films are renowned for their high transparency in the visible spectrum and excellent electrical conductivity. This combination of properties makes them indispensable in many advanced technological applications.
Performance Comparison of Transparent Conducting Oxides
The selection of a transparent conducting oxide (TCO) is often a trade-off between optical transparency, electrical conductivity, and cost. While films derived from indium isopropoxide (yielding ITO) generally exhibit superior performance, alternatives like AZO and FTO offer compelling advantages in terms of material cost and availability. The following table summarizes the key performance metrics for these materials.
| Property | ITO (from Indium Isopropoxide precursor) | AZO (Aluminum-doped Zinc Oxide) | FTO (Fluorine-doped Tin Oxide) |
| Average Transmittance (Visible Spectrum) | > 85%[1][2] | ~84-96%[3][4] | ~80%[5] |
| Sheet Resistance (Ω/sq) | < 100 | 10 - 1000 | 10 - 500 |
| Band Gap (eV) | ~3.8 - 4.3[2][6] | ~3.3 - 3.7[4] | ~3.5 - 4.0 |
| Deposition Temperature | Room Temperature to 300°C[1] | Room Temperature to 500°C[7] | 350°C - 600°C[8] |
| Precursor Cost | High | Low | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the deposition of transparent conducting films using the sol-gel and spray pyrolysis techniques with an indium-based precursor.
Sol-Gel Deposition of ITO Films
The sol-gel process is a versatile method for creating high-quality thin films at relatively low temperatures.
1. Precursor Solution Preparation:
-
This compound is dissolved in a suitable solvent, such as 2-methoxyethanol, along with a tin precursor like tin (IV) chloride if ITO is desired.
-
A stabilizing agent, for instance, acetylacetone, is added to the solution.
-
The mixture is stirred at room temperature until a clear and homogeneous sol is obtained.
2. Film Deposition:
-
A substrate (e.g., glass or silicon wafer) is thoroughly cleaned.
-
The precursor sol is applied to the substrate using a spin coater. The spinning speed and duration are optimized to achieve the desired film thickness.
3. Annealing:
-
The coated substrate is subjected to a heat treatment process (annealing) in a furnace. This step removes residual organics and promotes the crystallization of the film. The annealing temperature and atmosphere (e.g., air or forming gas) are critical parameters that influence the film's final properties.[9]
Spray Pyrolysis of In₂O₃ Films
Spray pyrolysis is a cost-effective technique suitable for large-area deposition.
1. Precursor Solution Preparation:
-
A dilute solution of an indium precursor, such as indium chloride (derived from a reaction involving indium), is prepared in a solvent mixture, often ethanol and water.[10]
-
A small amount of hydrochloric acid may be added to ensure precursor stability.[10]
2. Deposition Process:
-
The substrate is heated to a specific temperature, typically between 300°C and 500°C.[10]
-
The precursor solution is atomized into fine droplets using a spray nozzle and directed towards the heated substrate.
-
Upon contact with the hot surface, the droplets undergo pyrolysis, leading to the formation of a solid In₂O₃ film.[10]
3. Post-Deposition Characterization:
-
The structural, optical, and electrical properties of the deposited films are analyzed using various characterization techniques.
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of transparent conducting oxide thin films.
This comprehensive guide provides a foundational understanding of the optical transparency and comparative performance of thin films derived from this compound. For researchers and professionals in drug development and related scientific fields, a clear grasp of these materials and their synthesis is paramount for the innovation of next-generation devices and technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UV-irradiated sol-gel spin coated AZO thin films: enhanced optoelectronic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jisem-journal.com [jisem-journal.com]
- 7. researchgate.net [researchgate.net]
- 8. msesupplies.com [msesupplies.com]
- 9. researchgate.net [researchgate.net]
- 10. krc.cecri.res.in [krc.cecri.res.in]
A Comparative Guide to the Electrical Properties of Indium Oxide Thin Films: Indium Tripropan-2-olate vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of indium precursor selection on the electrical characteristics of indium oxide thin films, supported by experimental data.
The performance of transparent conducting oxides (TCOs), integral to a myriad of applications from solar cells to advanced medical sensors, is critically dependent on their electrical properties. The choice of precursor in the synthesis of indium oxide (In₂O₃), a key TCO material, significantly influences the final film's resistivity, carrier concentration, and mobility. This guide provides an objective comparison of the electrical properties of In₂O₃ thin films derived from Indium tripropan-2-olate (indium isopropoxide) against other common indium precursors, including indium chloride, indium nitrate, and indium acetate.
Comparative Electrical Performance of Indium Oxide Thin Films
The selection of the indium precursor and the deposition method are pivotal in determining the final electrical properties of the In₂O₃ thin films. The following tables summarize key electrical performance metrics from various experimental studies, offering a comparative overview.
| Indium Precursor | Deposition Method | Resistivity (ρ) (Ω·cm) | Carrier Concentration (n) (cm⁻³) | Mobility (µ) (cm²/Vs) | Key Findings & Remarks |
| This compound | Sol-Gel | ~2.52 | 4.27 x 10¹⁷ | 26.60 | Achieved good conductivity with a relatively high mobility for a solution-based method.[1] |
| Indium Chloride (InCl₃) | Ultrasonic Spray | 10⁻² | - | - | Resulted in low resistivity and high transmittance, suitable for optoelectronic applications.[2][3] |
| Indium Nitrate (In(NO₃)₃) | Sol-Gel | - | - | - | Films produced from this precursor generally exhibit higher densification and conductivity.[4] |
| Indium Acetate (In(OAc)₃) | Spray Pyrolysis | - | - | - | Polycrystalline films with good transparency were successfully deposited.[5] |
| Indium Acetylacetonate (In(acac)₃) | Solution Process | - | - | - | The resulting thin films showed uniform grain size distribution.[4] |
| (N,N-dimethylbutylamine)trimethylindium (DATI) | PEALD | - | - | 115.8 (Field-effect) | Superior crystallinity and low defect density were observed compared to other amine-based precursors.[2] |
Note: The presented values are representative and can vary significantly based on specific deposition parameters such as temperature, precursor concentration, and annealing conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of In₂O₃ thin films using various precursors and deposition techniques.
Sol-Gel Deposition using this compound
-
Precursor Solution Preparation: this compound is dissolved in a suitable solvent, such as 2-methoxyethanol, often with the addition of a stabilizer like monoethanolamine. The solution is typically stirred at an elevated temperature to ensure complete dissolution and homogeneity.
-
Film Deposition: The prepared sol-gel solution is deposited onto a pre-cleaned substrate (e.g., glass or silicon) using a spin-coating or dip-coating technique. The spinning speed and duration are controlled to achieve the desired film thickness.
-
Drying and Annealing: The coated substrate is first dried at a low temperature (around 100-150°C) to evaporate the solvent. Subsequently, the film is annealed at a higher temperature (typically 400-650°C) in a controlled atmosphere (e.g., air) to facilitate the decomposition of the precursor and the crystallization of the In₂O₃ film.[2]
Ultrasonic Spray Pyrolysis using Indium Chloride
-
Precursor Solution Preparation: A dilute solution of Indium Chloride (InCl₃) is prepared, typically in deionized water or a water-ethanol mixture.[2][5]
-
Deposition Process: An ultrasonic atomizer generates a fine aerosol of the precursor solution. This aerosol is then transported by a carrier gas (e.g., compressed air) onto a heated substrate.
-
Thermal Decomposition: Upon contact with the hot substrate, the solvent evaporates, and the indium chloride undergoes pyrolysis (thermal decomposition) to form a thin film of In₂O₃.[2] The substrate temperature is a critical parameter influencing the film's properties.
Plasma-Enhanced Atomic Layer Deposition (PEALD)
-
Deposition Cycle: The PEALD process consists of sequential, self-limiting surface reactions.
-
Precursor Pulse: An indium precursor vapor, such as (N,N-dimethylbutylamine)trimethylindium (DATI), is introduced into the reaction chamber and chemisorbs onto the substrate surface.
-
Purge: The chamber is purged with an inert gas (e.g., Argon or Nitrogen) to remove any unreacted precursor and byproducts.
-
Oxidant Pulse: A remote oxygen (O₂) plasma is introduced to react with the adsorbed precursor layer, forming a monolayer of In₂O₃.
-
Purge: The chamber is purged again to remove reaction byproducts.
-
-
Process Parameters: The substrate temperature, typically ranging from 100°C to 350°C, and the number of deposition cycles are key parameters that control the film's crystallinity, growth rate, and final thickness.[2]
Experimental and Synthesis Workflows
To visually represent the logical flow of the synthesis and characterization processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Sol-Gel Synthesis of In₂O₃ Thin Films.
Caption: Workflow for Spray Pyrolysis of In₂O₃ Thin Films.
References
- 1. researchgate.net [researchgate.net]
- 2. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 3. Synthesis of Indium Oxide (In2O3) Nano Particles Using Sol Gel Method as Active Material on Gas Sensor | Atlantis Press [atlantis-press.com]
- 4. Characterization of prepared In2O3 thin films: The FT-IR, FT-Raman, UV-Visible investigation and optical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Performance of Indium tripropan-2-olate in ALD vs other indium precursors
For researchers, scientists, and drug development professionals, the choice of precursor is critical in achieving high-quality thin films via Atomic Layer Deposition (ALD). This guide provides a comparative analysis of various indium precursors for the ALD of indium oxide (In₂O₃), with a focus on performance metrics and experimental data. While a variety of precursors have been explored, this guide will focus on the most commonly cited alternatives and introduce Indium tripropan-2-olate, a less documented but potentially valuable option.
Indium oxide thin films are crucial components in a range of applications, from transparent conductive electrodes in displays and solar cells to active channel layers in thin-film transistors. The quality of these films is highly dependent on the ALD process, and in particular, the choice of the indium precursor. Key performance indicators for an ALD precursor include its thermal stability, vapor pressure, reactivity with the co-reactant, and the resulting film's growth rate, purity, and electrical and optical properties.
Overview of Common Indium Precursors
Several classes of compounds have been investigated as indium precursors for ALD. These primarily include organometallic compounds, halides, and β-diketonates. Each class presents a unique set of advantages and disadvantages.
-
Organometallic Precursors: Trimethylindium (TMI) is a widely studied organometallic precursor. It offers the advantage of being carbon-based, which can lead to cleaner film compositions compared to halogenated precursors. However, its thermal stability can be a concern, with decomposition at higher temperatures leading to a loss of self-limiting growth. Other organometallic precursors, such as (3-(dimethylamino)propyl)-dimethyl indium (DADI) and (N,N-dimethylbutylamine)trimethylindium (DATI), have been developed to improve on the properties of TMI.
-
Halide Precursors: Indium(III) chloride (InCl₃) is a common halide precursor. A significant drawback of using InCl₃ is the potential for halogen contamination in the deposited film, which can negatively impact its electrical properties. Additionally, the corrosive nature of the HCl byproduct can be detrimental to the ALD reactor.
-
β-diketonate Precursors: Indium(III) acetylacetonate (In(acac)₃) is a β-diketonate precursor that has been explored for In₂O₃ ALD. While it offers good thermal stability, it often exhibits a lower growth per cycle (GPC) compared to other precursor types.
Introducing this compound
This compound, also known as Indium(III) isopropoxide or In(O-iPr)₃, is an alkoxide-based precursor. While the use of indium alkoxides in ALD has been investigated, specific and detailed experimental data for this compound in ALD processes is not widely available in published literature. Alkoxide precursors, in general, can offer advantages such as good volatility and reactivity. However, without specific studies, a direct, data-driven comparison of its performance against the more established precursors is not feasible at this time. The synthesis of indium alkoxides, including indium tri-isopropoxide, has been described in the literature, for example, by reacting anhydrous indium trichloride with isopropanol in the presence of sodium isopropoxide.
Comparative Performance Data
To provide a clear comparison of the established indium precursors, the following table summarizes key performance metrics from various experimental studies. It is important to note that these values can vary depending on the specific ALD reactor configuration, co-reactant used, and other process parameters.
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Resistivity (Ω·cm) | Reference |
| Trimethylindium (TMI) | O₃ | 100 - 200 | 0.46 | 3.2 x 10⁻³ | [1] |
| H₂O | 200 - 251 | 0.065 - 0.83 | - | [2] | |
| Indium(III) chloride (InCl₃) | H₂O / H₂O₂ | 300 - 500 | 0.25 - 0.40 | - | [3] |
| Indium(III) acetylacetonate (In(acac)₃) | H₂O | 165 - 200 | 0.20 | 3 x 10⁻² | [4] |
| O₃ | 165 - 225 | 0.12 | - | [4] | |
| (3-(dimethylamino)propyl)-dimethyl indium (DADI) | O₂ plasma | - | - | - | [5][6] |
| (N,N-dimethylbutylamine)trimethylindium (DATI) | O₂ plasma | - | Higher than DADI | - | [5][6] |
| Cyclopentadienyl indium (InCp) | H₂O₂ | 160 - 200 | 1.4 - 1.5 | - | [3] |
| O₂ plasma | 225 - 275 | ~1.15 | - | [2] | |
| Indium(III) triazenide | H₂O | 270 - 385 | ~1.0 | 0.2 x 10⁻³ | [7] |
Experimental Methodologies
The data presented above is derived from various experimental setups. A general workflow for the ALD of indium oxide is depicted below. The specific parameters for precursor and co-reactant pulse times, purge times, and substrate temperature are critical for achieving optimal film growth and are detailed in the referenced literature.
A typical thermal ALD process for depositing In₂O₃ involves the following steps:
-
Pulse A: The indium precursor vapor is introduced into the reactor chamber and chemisorbs onto the substrate surface.
-
Purge A: Excess precursor and any gaseous byproducts are removed from the chamber by an inert gas flow.
-
Pulse B: The co-reactant (e.g., H₂O, O₃) is pulsed into the chamber and reacts with the adsorbed precursor layer to form a monolayer of indium oxide.
-
Purge B: Excess co-reactant and gaseous reaction byproducts are purged from the chamber.
These four steps constitute one ALD cycle, which is repeated to achieve the desired film thickness. For plasma-enhanced ALD (PEALD), the co-reactant pulse is replaced or supplemented by a plasma step to provide more reactive species.
Visualizing the ALD Process and Precursor Comparison
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. WO1991013848A1 - Preparation of indium alkoxides soluble in organic solvents - Google Patents [patents.google.com]
- 2. This compound | C9H21InO3 | CID 57346963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 042098.09 [thermofisher.com]
- 5. books.rsc.org [books.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indium In 111 Oxyquinoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Comparative Guide to the Structural Analysis of Indium Oxide Nanoparticles Synthesized from Indium Tripropan-2-olate and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indium oxide (In₂O₃) nanoparticles with tailored structural properties is of paramount importance for their application in diverse fields, including catalysis, gas sensing, and drug delivery systems. The choice of the indium precursor is a critical factor that significantly influences the physicochemical characteristics of the resulting nanoparticles. This guide provides a comprehensive comparison of the structural properties of In₂O₃ nanoparticles synthesized using indium tripropan-2-olate and common alternative precursors: indium acetate, indium chloride, and indium nitrate. The data presented is compiled from various experimental studies to offer an objective overview of how the precursor choice impacts particle size, crystallinity, and other key structural parameters.
Comparative Analysis of Structural Properties
The selection of an appropriate indium precursor and synthesis method dictates the final structural characteristics of the In₂O₃ nanoparticles. The following tables summarize key quantitative data from various studies, offering a clear comparison of the outcomes from different synthesis routes.
| Precursor | Synthesis Method | Average Particle Size (nm) | Crystal Structure | Crystallite Size (nm) | Optical Band Gap (eV) |
| This compound | Solvothermal | 20 - 30 | Cubic | - | - |
| Indium Acetate | Sol-Gel | 72 - 77 | Cubic | 39.53 | 3.57 |
| Indium Chloride | Solvothermal | - | Cubic | 53.26 | 3.62 |
| Indium Nitrate | Hydrothermal | 12 - 20 | Cubic & Rhombohedral | 12.77 | 3.47 - 3.93[1][2][3] |
| Indium Nitrate | Sol-Gel | 15 - 25 | Cubic | - | 3.70 - 3.93[3] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for the synthesis of indium oxide nanoparticles using the compared precursors.
Synthesis of In₂O₃ Nanoparticles using this compound (Solvothermal Method)
This protocol is based on a non-aqueous solvothermal method, which is well-suited for alkoxide precursors.
Materials:
-
Indium(III) tripropan-2-olate (Indium Isopropoxide)
-
Benzyl alcohol (anhydrous)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a typical synthesis, a specific molar concentration of this compound is dissolved in anhydrous benzyl alcohol under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring to form a homogenous solution.
-
The resulting solution is then transferred into a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a temperature in the range of 200-250°C for a duration of 12-24 hours.
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The resulting precipitate is collected by centrifugation, washed several times with ethanol and acetone to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven at 60-80°C.
Synthesis of In₂O₃ Nanoparticles using Indium Acetate (Sol-Gel Method)
The sol-gel method using indium acetate is a widely employed technique for producing indium oxide nanoparticles.[4]
Materials:
-
Indium(III) acetate (In(CH₃COO)₃)
-
Diethylene glycol
-
Nitric acid (HNO₃)
Procedure:
-
Indium acetate is dissolved in diethylene glycol and heated to 130°C until a homogeneous solution is achieved.[4]
-
Nitric acid is then added to the solution under vigorous stirring.[4]
-
The mixture is subsequently heated to 180°C and maintained for 5 hours.[4]
-
The resulting gel is dried at 400°C for 2 hours, followed by annealing at 500°C for 1 hour to obtain a fine yellow powder of In₂O₃.[4]
Synthesis of In₂O₃ Nanoparticles using Indium Chloride (Solvothermal Method)
This method utilizes the solvothermal decomposition of indium chloride in the presence of a suitable solvent and precipitating agent.
Materials:
-
Indium(III) chloride (InCl₃)
-
Urea (CO(NH₂)₂)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
An aqueous solution of indium chloride and urea is prepared by dissolving the respective amounts in deionized water with constant stirring.
-
The homogeneous solution is then transferred into a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and maintained at a temperature of approximately 180-200°C for 12-24 hours.
-
After cooling to room temperature, the white precipitate is collected by centrifugation.
-
The product is washed thoroughly with deionized water and ethanol to remove any remaining ions.
-
Finally, the powder is dried in an oven and subsequently calcined at a temperature of 500-600°C to yield crystalline In₂O₃ nanoparticles.
Synthesis of In₂O₃ Nanoparticles using Indium Nitrate (Hydrothermal Method)
The hydrothermal method with indium nitrate is a common aqueous-based route for synthesizing In₂O₃ nanoparticles.[2]
Materials:
-
Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O)
-
1,4-butanediol
-
Ammonia solution
-
Deionized water
Procedure:
-
A specific amount of indium nitrate hydrate is dissolved in a mixture of deionized water and 1,4-butanediol with stirring.[2]
-
Ammonia solution is added dropwise to the solution until a milky white colloidal gel is formed.[2]
-
The gel is aged in a constant temperature bath at 60°C for 20 hours, followed by slow heating until a light brown solution appears.[2]
-
The precipitate is washed with deionized water and dried at 30°C.[2]
-
The final product is obtained by calcining the dried powder in a muffle furnace at temperatures ranging from 350°C to 450°C for 3 hours.[2]
Experimental Workflow and Structural Analysis
The general workflow for the synthesis and subsequent structural characterization of indium oxide nanoparticles is depicted in the following diagram. This process ensures a systematic approach from precursor selection to the detailed analysis of the nanoparticle's structural properties.
Caption: Experimental workflow for synthesis and structural analysis.
Conclusion
This guide highlights that the choice of indium precursor and synthesis methodology has a profound impact on the structural properties of the resulting indium oxide nanoparticles. This compound, through non-aqueous solvothermal routes, offers a pathway to crystalline nanoparticles, while more common precursors like indium nitrate and acetate provide versatility through various synthesis techniques, yielding a range of particle sizes and properties. For researchers and professionals in drug development, a thorough understanding of these synthesis-structure relationships is crucial for designing and fabricating In₂O₃ nanoparticles with the precise characteristics required for their specific applications. The provided protocols and comparative data serve as a valuable resource for the informed selection of synthesis strategies to achieve desired nanoparticle properties.
References
Alternative precursors to Indium tripropan-2-olate for transparent conducting oxides
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of transparent conducting oxides (TCOs) for applications ranging from electronic displays to sensing and diagnostics. While Indium tripropan-2-olate has been a common choice, a range of alternative precursors offer distinct advantages in terms of cost, processing temperature, and final film properties. This guide provides an objective comparison of four key alternatives: Indium(III) chloride (InCl₃), Indium(III) nitrate (In(NO₃)₃), Indium(III) acetate (In(OAc)₃), and Indium(III) acetylacetonate (In(acac)₃), supported by experimental data and detailed protocols.
Performance Comparison of Indium Precursors
The choice of indium precursor significantly impacts the morphological, electrical, and optical properties of the resulting indium oxide (In₂O₃) or indium tin oxide (ITO) thin films. The following table summarizes key performance indicators for TCOs fabricated from these alternative precursors.
| Precursor | Deposition Method | Annealing Temperature (°C) | Resistivity (ρ) (Ω·cm) | Optical Transmittance (%) | Key Findings & Remarks |
| Indium(III) chloride (InCl₃) | Ultrasonic Spray | 450 | 10⁻² | >85 | Results in the largest average grain size (988 nm²), which can be beneficial for electrical conductivity.[1] |
| Indium(III) nitrate (In(NO₃)₃) | Sol-gel Spin Coating | 550 | 2.28 x 10⁻³ (for ITO) | ~90 | Leads to higher densification and conductivity in ITO films, though they may be less crystalline.[2][3] |
| Indium(III) acetate (In(OAc)₃) | Chemical Solution Deposition | 500-600 | - | - | Results in a uniform grain size distribution with an average size of 219 nm².[1] |
| Indium(III) acetylacetonate (In(acac)₃) | Chemical Vapor Deposition | 450 | 1.8 x 10⁻⁴ (for ITO) | >90 | A volatile precursor suitable for CVD, yielding highly conductive and transparent ITO films.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of high-quality TCO films. Below are representative protocols for solution-based deposition methods using the discussed precursors.
Indium(III) Chloride (InCl₃) via Ultrasonic Spray Deposition
This method is effective for creating uniform thin films over large areas.
Precursor Solution Preparation:
-
Dissolve Indium(III) chloride (InCl₃) in deionized water to a concentration of 0.1 M.
-
For ITO, co-dissolve a tin source, such as Tin(IV) chloride (SnCl₄), at the desired doping ratio (e.g., 9:1 In:Sn).
Deposition Process:
-
Clean the substrate (e.g., glass) sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath.
-
Preheat the substrate to the desired deposition temperature (e.g., 450 °C).
-
Generate a fine aerosol of the precursor solution using an ultrasonic atomizer.
-
Direct the aerosol onto the heated substrate using a carrier gas (e.g., air).
-
The solvent evaporates upon contact with the hot substrate, and the precursor undergoes pyrolysis to form the oxide film.
-
Control the film thickness by adjusting the deposition time.
Indium(III) Nitrate (In(NO₃)₃) via Sol-Gel Spin Coating
The sol-gel method offers excellent control over the film's microstructure and composition.
Sol-Gel Precursor Solution Preparation:
-
Dissolve Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O) in a solvent such as 2-methoxyethanol or anhydrous ethanol.
-
For ITO, add a tin precursor like Tin(IV) chloride pentahydrate (SnCl₄·5H₂O).
-
Add a stabilizer, such as acetic acid or polyvinylalcohol (PVA), to control the hydrolysis and condensation reactions.[3]
-
Stir the solution at an elevated temperature (e.g., 60-75°C) for several hours to form a stable sol.[5]
Deposition and Annealing:
-
Dispense the sol onto a cleaned substrate.
-
Spin-coat at a suitable speed (e.g., 3000 rpm) for 30-60 seconds to achieve a uniform wet film.
-
Dry the film on a hotplate at a low temperature (e.g., 100-150°C) to evaporate the solvent.
-
Repeat the spin-coating and drying steps to achieve the desired thickness.
-
Anneal the film at a high temperature (e.g., 500-600°C) in a controlled atmosphere (e.g., air or argon) to induce crystallization and densification.[3]
Indium(III) Acetate (In(OAc)₃) via Chemical Solution Deposition
This method is a straightforward approach for producing indium oxide films.
Precursor Solution Preparation:
-
Dissolve Indium(III) acetate (In(OAc)₃) in a suitable solvent, such as benzylamine or a mixture of isopropanol and acetone.
Deposition and Thermal Treatment:
-
Deposit the precursor solution onto a cleaned substrate using a technique like spin coating.
-
Dry the film to remove the solvent.
-
Perform a thermal decomposition of the precursor by heating in a furnace. The decomposition of indium acetate to indium oxide occurs upon heating.[6]
Indium(III) Acetylacetonate (In(acac)₃) via Chemical Vapor Deposition (CVD)
CVD is a vapor-phase technique that can produce high-quality, conformal films.
Deposition Process:
-
Place the Indium(III) acetylacetonate precursor in a heated bubbler (e.g., 180°C) to generate a vapor.[4]
-
For ITO, use a separate heated bubbler for a tin precursor like tin(II) acetylacetonate (e.g., 80°C).[4]
-
Transport the precursor vapors into the reaction chamber using an inert carrier gas (e.g., N₂).
-
Introduce an oxidizing agent, such as oxygen (O₂), into the chamber.
-
The precursors react on the heated substrate (e.g., 350-500°C) to deposit a thin film of the desired oxide.[4]
Synthesis Pathways and Mechanisms
The formation of indium oxide from these precursors involves distinct chemical transformations, which are visualized in the following diagrams.
References
Cost-Performance Analysis of Indium Precursors in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical decision in the industrial fabrication of transparent conductive oxides (TCOs) like indium tin oxide (ITO). This choice significantly impacts production costs, deposition process parameters, and the ultimate performance of the thin films in applications ranging from electronic displays and solar cells to specialized coatings in drug development instrumentation. While a variety of indium compounds are utilized, a thorough cost-performance analysis is essential for process optimization and economic viability.
This guide provides a comparative overview of various indium precursors, with a focus on positioning Indium tripropan-2-olate within the broader landscape of available options. Due to a notable lack of extensive, publicly available data specifically for this compound, this analysis leverages data from commonly used alternatives to provide a comprehensive framework for evaluation.
Comparative Performance of Indium Precursors
The performance of an indium precursor is primarily evaluated by the properties of the resulting ITO thin film, including its electrical conductivity (sheet resistance) and optical transparency. The choice of precursor also dictates the required deposition and annealing temperatures, which have significant implications for manufacturing costs and substrate compatibility.
Below is a summary of key performance metrics for ITO films fabricated using different indium precursors and deposition methods.
| Deposition Method | Indium Precursor | Typical Annealing Temperature (°C) | Sheet Resistance (Ω/sq) | Transparency (%) | Carrier Mobility (cm²/Vs) |
| Sol-Gel | Indium(III) chloride (InCl₃) | 450 - 600 | 100 - 1000 | > 85 | 10 - 30 |
| Sol-Gel | Indium(III) nitrate (In(NO₃)₃) | 500 - 600 | 100 - 1000 | > 90 | 15 - 35 |
| Sol-Gel | Indium(III) acetylacetonate (In(acac)₃) | 350 - 550 | 150 - 1200 | > 85 | 10 - 25 |
| CVD/ALD | Trimethylindium (TMI) | 150 - 300 | < 100 | > 90 | 20 - 50 |
| Sputtering | ITO Target | 25 - 300 | 10 - 100 | > 80 | 20 - 40 |
| Solution-Processed | Indium formate | 300 - 400 | Data not readily available | Data not readily available | Data not readily available |
| Sol-Gel/CVD | This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: The performance of ITO films can vary significantly based on specific processing conditions, including solvent systems, tin precursor, doping concentration, and annealing atmosphere.
Cost Analysis of Indium Precursors
The cost of the precursor is a primary driver of the overall manufacturing cost. While direct, bulk pricing for all precursors is not always publicly available, a relative cost comparison can be made based on the complexity of synthesis and pricing from chemical suppliers for smaller quantities.
| Indium Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Relative Cost | Notes |
| Indium(III) chloride (anhydrous) | InCl₃ | 221.18 | Low | A common, relatively low-cost precursor.[1] |
| Indium(III) nitrate hydrate | In(NO₃)₃ · xH₂O | 300.83 (anhydrous) | Low-Medium | Another widely used and relatively inexpensive option.[2][3] |
| Indium(III) acetylacetonate | In(C₅H₇O₂)₃ | 412.15 | Medium-High | A more complex organometallic precursor, generally more expensive than simple inorganic salts. |
| Trimethylindium | In(CH₃)₃ | 159.92 | High | A volatile and pyrophoric organometallic precursor used in CVD and ALD, typically with a high cost. |
| This compound | C₉H₂₁InO₃ | 292.09 | Medium-High (estimated) | As a metal alkoxide, its synthesis is more complex than inorganic salts, suggesting a higher cost. Specific pricing data is not readily available. |
| Indium Metal (for sputtering targets) | In | 114.82 | High | The high cost of pure indium metal is a significant factor in the overall cost of sputtering targets.[4] |
Experimental Protocols: A Comparative Overview
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative methodologies for sol-gel and Chemical Vapor Deposition (CVD) processes using common indium precursors.
Sol-Gel Deposition using Indium(III) Chloride
A common method for producing ITO films in a laboratory setting is through a sol-gel process utilizing Indium(III) chloride.
1. Precursor Solution Preparation:
-
Anhydrous Indium(III) chloride (InCl₃) and a tin precursor, such as tin(IV) chloride (SnCl₄), are dissolved in a solvent like 2-methoxyethanol.[5]
-
A stabilizer, for instance, monoethanolamine, is often added to the solution to improve its stability and coating properties.[5]
-
The mixture is typically stirred at a slightly elevated temperature (e.g., 50 °C) for a couple of hours to ensure homogeneity.[5]
2. Film Deposition:
-
The prepared sol-gel solution is deposited onto a substrate, commonly glass, using techniques like spin-coating or dip-coating.
-
The coated substrate is then subjected to a pre-heating or drying step on a hot plate to remove the solvent.
3. Annealing:
-
The dried film is annealed at high temperatures, typically between 450 °C and 600 °C, in a furnace. This step is crucial for the decomposition of the precursors and the crystallization of the ITO film.
-
The annealing atmosphere (e.g., air, nitrogen, or a reducing atmosphere) can significantly influence the film's final properties.
Chemical Vapor Deposition (CVD) using Indium Acetylacetonate
CVD offers a method for producing high-quality, uniform thin films, often at lower temperatures than sol-gel methods.
1. Precursor Delivery:
-
Indium acetylacetonate, a solid precursor, is heated in a container to generate a vapor.
-
A carrier gas, such as nitrogen, is used to transport the precursor vapor into the reaction chamber.
-
A tin precursor, like tin(II) acetylacetonate, can be introduced in a similar manner.
2. Deposition Process:
-
The precursor vapors are mixed with an oxygen source (e.g., O₂ gas) and introduced into the reaction chamber containing the heated substrate.
-
The substrate temperature is maintained in the range of 350-500 °C, causing the precursors to decompose and react to form an ITO film on the substrate.
3. Post-Deposition Treatment:
-
Depending on the desired properties, a post-deposition annealing step may be performed to further improve the crystallinity and conductivity of the film.
Visualizing the Workflow and Logical Relationships
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Caption: A typical experimental workflow for depositing ITO thin films using the sol-gel method.
Caption: Logical relationship between precursor type, cost factors, and performance metrics in ITO film production.
Conclusion and Future Outlook
The industrial production of ITO thin films involves a trade-off between cost and performance, which is heavily influenced by the choice of the indium precursor. Inorganic salts like indium chloride and indium nitrate are cost-effective but typically require higher processing temperatures. Organometallic precursors, including acetylacetonates and alkoxides like this compound, generally offer the advantage of lower deposition temperatures, which is beneficial for flexible substrates, but they come at a higher material cost.
The significant gap in the available literature regarding the specific cost-performance metrics of this compound presents an opportunity for further research. A direct comparative study of this compound against more conventional precursors under identical deposition conditions would be highly valuable to the scientific and industrial communities. Such a study would enable a more precise determination of its viability as a cost-effective, high-performance precursor for the next generation of transparent conductive films.
References
A Comparative Guide to Indium Tripropan-2-olate and Other Metal-Organic Precursors for Indium-Based Thin Films
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable metal-organic precursor is a critical step in the synthesis of high-quality indium-based thin films and nanomaterials. These materials are integral to a wide range of applications, from transparent conductive oxides in touch screens and solar cells to components in advanced sensing and diagnostic devices relevant to the drug development field. This guide provides a comprehensive benchmark of Indium tripropan-2-olate against other commonly used indium precursors: Trimethylindium (TMI), Indium(III) acetylacetonate (In(acac)₃), and Indium(III) chloride (InCl₃). The comparison focuses on key physical properties, deposition characteristics, and the performance of the resulting thin films, supported by experimental data.
Performance Comparison of Indium Precursors
The choice of precursor significantly impacts the deposition process and the final properties of the indium-containing films. Factors such as volatility, decomposition temperature, and chemical reactivity determine the optimal deposition technique and process window. The following tables summarize the key physical properties and performance metrics of the compared precursors.
Table 1: Physical and Chemical Properties of Indium Precursors
| Property | This compound | Trimethylindium (TMI) | Indium(III) acetylacetonate (In(acac)₃) | Indium(III) chloride (InCl₃) |
| Chemical Formula | In(O-i-Pr)₃ | In(CH₃)₃ | In(C₅H₇O₂)₃ | InCl₃ |
| Molecular Weight ( g/mol ) | 292.08 | 159.94 | 412.14 | 221.18 |
| Appearance | White to yellowish powder | White crystalline solid | Off-white powder | White, flaky solid |
| Melting Point (°C) | 145 | 88 | 184-192[1] | 586 (sublimes at 300)[2] |
| Boiling Point (°C) | Not available | 134 | 260-280[3] | 800[4] |
| Vapor Pressure | Not available | log P (Torr) = 10.98 – 3204/T (K)[5] | 0.174 mmHg @ 25°C[3] | 1 Pa @ 25°C[6] |
| Solubility | Soluble in alcohols, ketones, and esters[2] | Soluble in aromatic and saturated aliphatic hydrocarbons | Soluble in benzene, insoluble in water[3] | Moderately water-soluble[4] |
| Thermal Stability | Not available | Pyrophoric, decomposes above 100°C | Thermally stable | High thermal stability |
Table 2: Deposition Parameters and Film Properties
| Parameter | This compound | Trimethylindium (TMI) | Indium(III) acetylacetonate (In(acac)₃) | Indium(III) chloride (InCl₃) |
| Typical Deposition Method(s) | Sol-gel, CVD | MOCVD, ALD | CVD, ALD, Sol-gel | CVD, Sol-gel |
| Deposition Temperature Range (°C) | Not available | 100-350 (ALD/CVD)[7][8] | 165-550 (ALD/CVD)[9][10] | 253-550 (CVD/Sol-gel)[11][12] |
| Typical Growth Rate (Å/cycle for ALD) | Not available | ~0.46 (with O₃)[7] | ~0.2 (with H₂O), ~0.12 (with O₃)[9] | Not typically used in ALD |
| Film Purity (Carbon content) | Expected to be low with appropriate oxidant | Can be low with plasma or ozone[13] | Can be low with appropriate oxidant | Generally low, potential for chlorine contamination |
| Lowest Reported Resistivity (Ω·cm) | Not available | 3.2 x 10⁻³ (ALD, undoped In₂O₃)[13] | 3.5 x 10⁻⁴ (APCVD, ITO)[10] | 9.5 x 10⁻⁵ (Spray CVD, ITO) |
| Optical Transmittance (%) | Not available | >80% | >85%[10] | >83% |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the reproducibility and comparison of results. Below are representative protocols for the deposition of indium oxide-based thin films using the discussed precursors.
Sol-Gel Deposition of Indium Tin Oxide (ITO) using Indium(III) Chloride
This protocol describes the synthesis of ITO thin films via a sol-gel method using indium(III) chloride and tin(IV) chloride as precursors.
-
Precursor Solution Preparation : Anhydrous indium trichloride (InCl₃) and anhydrous tin chloride (SnCl₄) are dissolved in 2-methoxyethanol.[11] The desired In:Sn atomic ratio (typically 90:10) is achieved by adjusting the respective amounts.
-
Stabilizer Addition : Monoethanolamine is added to the solution at room temperature to improve the stability of the sol.[11]
-
Stirring and Aging : The mixture is stirred at a slightly elevated temperature (e.g., 50°C) for several hours in a closed vessel to ensure homogeneity.[11]
-
Film Deposition : The prepared sol is deposited onto a substrate (e.g., glass) using spin coating.
-
Annealing : The coated film is subjected to a post-deposition annealing process, for instance, using microwave irradiation or conventional thermal annealing, to form the crystalline ITO film.[11]
Atomic Layer Deposition (ALD) of Indium Oxide using Trimethylindium (TMI)
This protocol outlines the ALD of indium oxide thin films using TMI and ozone.
-
Precursor and Oxidant : Trimethylindium (TMI) is used as the indium precursor and ozone (O₃) serves as the oxygen source.[7]
-
Deposition Temperature : The substrate is maintained at a temperature within the ALD window, typically between 100°C and 200°C.[13]
-
ALD Cycle : A single ALD cycle consists of sequential pulses of TMI, an inert gas purge (e.g., N₂), O₃, and another inert gas purge.[7] The pulse and purge times are optimized to ensure self-limiting surface reactions.
-
Film Growth : The desired film thickness is achieved by repeating the ALD cycle. The growth per cycle is typically around 0.46 Å.[7]
Chemical Vapor Deposition (CVD) of Indium Tin Oxide (ITO) using Indium(III) Acetylacetonate
This protocol describes the atmospheric pressure CVD of ITO films.
-
Precursor Materials : Indium(III) acetylacetonate (In(acac)₃) and a tin precursor such as tin(II) acetylacetonate are used as the source materials.[10]
-
Vaporization and Transport : The precursors are heated in separate containers to generate sufficient vapor pressure. An inert carrier gas (e.g., N₂) is used to transport the precursor vapors into the reaction chamber.
-
Deposition : The precursor vapors mix and react on a heated substrate, typically in the range of 350-500°C, to deposit the ITO film.[14] Oxygen is often introduced as a co-reactant.
-
Post-Deposition Treatment : The as-deposited films may undergo a post-annealing step to improve their crystallinity and electrical properties.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the deposition techniques described above.
Discussion and Precursor Selection
This compound , as an alkoxide precursor, is generally expected to have good volatility and reactivity. However, a lack of comprehensive studies in the literature providing quantitative data on its vapor pressure, thermal decomposition behavior, and performance in thin film deposition makes a direct comparison challenging. For sol-gel applications, its solubility in common organic solvents is an advantage.[2] The primary concern with alkoxide precursors can be carbon contamination in the resulting films, although this can often be mitigated with a suitable oxygen source and deposition conditions.
Trimethylindium (TMI) is a widely used precursor in MOCVD and ALD due to its high vapor pressure, which allows for efficient gas-phase transport.[5] Its primary drawbacks are its pyrophoric nature, requiring stringent safety precautions, and its relatively high cost. The use of TMI can lead to high-purity films with excellent electrical properties, particularly when combined with strong oxidants like ozone.[13]
Indium(III) acetylacetonate (In(acac)₃) is a solid precursor with good thermal stability and lower toxicity compared to TMI.[10] Its lower vapor pressure requires higher source temperatures for gas-phase deposition techniques like CVD and ALD.[3] It is also a common precursor for sol-gel synthesis. The resulting film properties are highly dependent on the deposition conditions, but it has been shown to produce highly conductive and transparent ITO films.[10]
Indium(III) chloride (InCl₃) is an inorganic precursor that is cost-effective and has high thermal stability. Its low vapor pressure makes it less suitable for conventional ALD and CVD processes that require high precursor volatility. However, it is widely used in spray pyrolysis and sol-gel methods, where it can yield films with very low resistivity.[11] A potential drawback is the possible incorporation of chlorine impurities into the film, which can affect its electronic properties.
Conclusion
The selection of an appropriate indium precursor is a multi-faceted decision that depends on the desired deposition method, film properties, cost considerations, and safety requirements.
-
Trimethylindium is a high-performance precursor for vapor deposition techniques where film purity and electrical properties are paramount, despite its cost and handling challenges.
-
Indium(III) acetylacetonate offers a good balance of stability, performance, and versatility, being suitable for both vapor and solution-based deposition methods.
-
Indium(III) chloride is a cost-effective option, particularly for solution-based techniques like sol-gel and spray pyrolysis, capable of producing high-quality films.
-
This compound represents a potentially viable alternative, especially for sol-gel processes, but further research is needed to fully characterize its deposition behavior and benchmark its performance against more established precursors.
For researchers and professionals in drug development utilizing indium-based materials for sensing and diagnostics, the choice of precursor will influence the purity, surface morphology, and electronic properties of the active material, which in turn can affect device sensitivity and performance. Careful consideration of the trade-offs presented in this guide will aid in making an informed decision for specific application needs.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Preparation of ITO Thin Films by Sol-Gel Method [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. indium.com [indium.com]
- 7. Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. for-a.seoultech.ac.kr [for-a.seoultech.ac.kr]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Stability Under Scrutiny: A Comparative Guide to Indium Oxide Devices Fabricated from Indium Tripropan-2-olate and Alternative Precursors
The long-term stability of electronic devices is a cornerstone of their viability for commercial applications. For devices based on indium oxide (In₂O₃), a key material in transparent electronics, the choice of precursor and fabrication method significantly impacts their operational lifetime. This guide provides a comparative analysis of the long-term stability of In₂O₃ thin-film transistors (TFTs), with a focus on devices fabricated using the sol-gel method with Indium tripropan-2-olate (indium isopropoxide) and comparing them with alternative precursors and deposition techniques such as atomic layer deposition (ALD).
Performance Under Stress: A Comparative Analysis
The stability of TFTs is often evaluated by subjecting them to prolonged electrical bias and elevated temperatures, a process known as bias stress testing. The primary metric for stability is the shift in the threshold voltage (ΔVth), the gate voltage at which the transistor begins to conduct. A smaller ΔVth indicates a more stable device.
While direct, extensive long-term stability data for In₂O₃ TFTs fabricated specifically from this compound is not extensively reported in publicly available literature, we can infer its likely performance by examining data from other solution-processed In₂O₃ devices, often using precursors like indium nitrate, and compare them to devices made with other methods like ALD.
Below is a summary of quantitative stability data from studies on In₂O₃ TFTs fabricated using different methods and precursors.
| Fabrication Method | Indium Precursor | Initial Field-Effect Mobility (μFE) | Initial On/Off Ratio | Bias Stress Conditions | Threshold Voltage Shift (ΔVth) | Reference |
| Solution Process (Spin Coating) | Indium Nitrate (In(NO₃)₃·xH₂O) | ~1.29 cm²/V·s | > 10⁶ | PBS : +50V for 5400s; NBS : -50V for 5400s | PBS : ~+20V; NBS : ~-15V | [1] |
| Atomic Layer Deposition (PEALD) | (3-(dimethylamino)propyl)-dimethyl indium (DADI) | High | > 10⁷ | Not specified in detail, but reported as "remarkable stability" | Minimal ΔVth reported | [2] |
| Atomic Layer Deposition (PEALD) | (N,N-dimethylbutylamine)trimethylindium (DATI) | ~115.8 cm²/V·s | > 10⁷ | Not specified in detail, but reported as "remarkable stability" | Minimal ΔVth reported | [2] |
| Solution Process (Spin Coating) with Al doping | Indium Nitrate with Aluminum Nitrate | Not specified | Not specified | PBS : +20V for 3600s | ΔVth increases with initial Vth | [3] |
Key Observations:
-
Solution-Processed Devices: TFTs fabricated via spin coating using indium nitrate as the precursor exhibit significant threshold voltage shifts under both positive (PBS) and negative bias stress (NBS). This instability is often attributed to charge trapping at the semiconductor-dielectric interface and the presence of residual hydroxyl groups or oxygen vacancies in the solution-processed film.[1]
-
Atomic Layer Deposition (ALD) Devices: In contrast, devices fabricated using PEALD with organometallic precursors like DADI and DATI are reported to have remarkable stability.[2] The precise control over film growth at the atomic level in ALD leads to higher quality films with fewer defects, which in turn enhances device stability. The high field-effect mobility of the DATI-derived device is also noteworthy.[2]
-
Influence of Doping: Doping the solution-processed In₂O₃ film, for instance with aluminum, can control the initial threshold voltage. However, it has been shown that a higher initial threshold voltage can lead to a larger threshold voltage shift under positive bias stress.[3]
Experimental Methodologies
To understand the basis of the presented data, it is crucial to detail the experimental protocols used for device fabrication and stability testing.
Protocol 1: Fabrication of Solution-Processed In₂O₃ TFTs
This protocol is representative of a typical spin-coating process for creating In₂O₃ TFTs.
-
Substrate Cleaning: A heavily doped p-type silicon wafer with a thermally grown SiO₂ layer (acting as the gate dielectric) is sequentially cleaned in ultrasonic baths of acetone, isopropyl alcohol, and deionized water.
-
Precursor Solution Preparation: An indium precursor, such as Indium Nitrate Hydrate (In(NO₃)₃·xH₂O), is dissolved in a solvent like 2-methoxyethanol to form a solution of a specific molarity (e.g., 0.05 M). The solution is stirred until the precursor is fully dissolved.
-
Spin Coating: The precursor solution is dispensed onto the cleaned substrate, which is then spun at a high speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to create a uniform thin film.
-
Annealing: The coated substrate is annealed at a specific temperature (e.g., 300°C) in air for a duration (e.g., 1 hour) to decompose the precursor and form the In₂O₃ semiconductor layer.
-
Source/Drain Electrode Deposition: Source and drain electrodes (e.g., aluminum or gold) are deposited onto the In₂O₃ layer through a shadow mask using thermal evaporation or sputtering.
-
Final Annealing: A final annealing step may be performed at a lower temperature to improve the contact between the electrodes and the semiconductor.
Protocol 2: Bias Stress Stability Testing
This protocol outlines the procedure for evaluating the long-term stability of the fabricated TFTs.
-
Initial Characterization: The initial transfer characteristics (Drain Current vs. Gate Voltage) of the TFT are measured using a semiconductor parameter analyzer. Key parameters like field-effect mobility, threshold voltage, and on/off ratio are extracted.
-
Application of Bias Stress: A constant gate voltage (e.g., +20V for PBS or -20V for NBS) is applied to the gate electrode for an extended period (e.g., 10,000 seconds). The source and drain electrodes are typically grounded during this stress phase.
-
Intermittent Characterization: At specific time intervals during the bias stress test, the stress is briefly interrupted, and the transfer characteristics are re-measured to monitor the shift in the threshold voltage and any changes in other device parameters.
-
Data Analysis: The threshold voltage shift (ΔVth) is calculated as the difference between the threshold voltage at a given stress time and the initial threshold voltage. The evolution of ΔVth over time is plotted to assess the device's stability.
Visualizing the Process: Fabrication and Testing Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key workflows.
Conclusion
The long-term stability of indium oxide devices is intrinsically linked to the chosen fabrication method and precursor material. While solution-based techniques using precursors like this compound offer advantages in terms of low cost and scalability, the resulting devices can exhibit stability challenges, primarily due to defects and residues inherent to the process. In contrast, vapor deposition methods like ALD, although more complex and costly, can produce higher quality films with significantly improved stability, making them more suitable for demanding applications. Future research focusing on optimizing sol-gel chemistry and post-deposition treatments for alkoxide precursors like this compound will be crucial in bridging this performance gap and enabling the widespread adoption of low-cost, stable transparent electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study on Indium Precursors for Plasma-Enhanced Atomic Layer Deposition of In2O3 and Application to High-Performance Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dependence of Positive Bias Stress Instability on Threshold Voltage and Its Origin in Solution-Processed Aluminum-Doped Indium Oxide Thin-Film Transistors [mdpi.com]
Safety Operating Guide
Safe Disposal of Indium Tripropan-2-olate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Indium tripropan-2-olate, a flammable and irritant organoindium compound. Adherence to these procedures is critical to mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a flammable solid that can cause skin, eye, and respiratory irritation.[1] Always work in a well-ventilated area, preferably within a fume hood, and avoid the formation of dust.[1][2] Keep the compound away from heat, sparks, and open flames.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, wearing the proper personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile) and protective clothing.[2] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Spill and Contamination Cleanup
In the event of a spill, prevent further leakage and keep the substance away from drains.[1] Do not allow the material to contaminate the ground or water systems.[1] For cleanup, sweep up the solid material and place it into a suitable, closed container for disposal.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[3] It is classified as a flammable organometallic compound and should be treated as hazardous waste.
-
Containerization : Ensure the waste this compound is stored in its original container or a clearly labeled, compatible, and tightly sealed container to prevent leakage or reaction with other substances.
-
Labeling : The waste container must be accurately labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Segregation : Store the waste container separately from incompatible materials, particularly strong oxidizing agents.
-
Waste Collection : Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][4]
-
Documentation : Maintain a record of the disposal, including the date, quantity, and the name of the disposal company, as part of your laboratory's waste management documentation.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Essential Safety and Logistics for Handling Indium Tripropan-2-olate
Disclaimer: A specific Safety Data Sheet (SDS) for Indium tripropan-2-olate was not located. The following guidance is based on the safety data for Indium and general safe handling practices for flammable organometallic compounds. It is imperative to conduct a thorough risk assessment before handling this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational use and disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles for added protection. |
| Hand | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body | Flame-Retardant Lab Coat and Apron | A long-sleeved, flame-retardant lab coat is required. A chemically resistant apron should be worn over the lab coat. |
| Respiratory | Respirator | The need for a respirator (such as an N95 or full-face respirator) should be determined by a risk assessment, especially if there is a potential for aerosol or dust generation. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Inert Atmosphere: As an organometallic compound, it is best stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air and moisture.
-
Container: Keep the container tightly sealed in an airtight container to prevent moisture ingress.
-
Segregation: Store away from incompatible materials such as water, acids, and strong oxidizing agents.
2. Handling and Use:
-
Controlled Environment: All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[2]
-
Inert Atmosphere Handling: For transfers and reactions, use of a glove box or Schlenk line techniques is strongly recommended to maintain an inert atmosphere and prevent contact with air and moisture.
-
Avoid Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]
3. Spill Management:
-
Small Spills: In case of a small spill, carefully sweep or scoop up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for disposal.
-
Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Extinguishing Media: In case of fire, use a Class D fire extinguisher (for combustible metals), dry sand, or special powder against metal fire. Do not use water, foam, or carbon dioxide , as these may react with the compound.[1]
4. Disposal Plan:
-
Waste Collection: Collect all waste materials, including empty containers and contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of this compound waste through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound, from receiving the material to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
